Technical Documentation Center

1-(4-Butylphenyl)-2-methylpropan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Butylphenyl)-2-methylpropan-1-amine
  • CAS: 847837-50-7

Core Science & Biosynthesis

Foundational

Advanced Synthesis Protocols: 1-(4-Butylphenyl)-2-methylpropan-1-amine

Executive Summary Target Molecule: 1-(4-Butylphenyl)-2-methylpropan-1-amine CAS: 847837-50-7 (Generic/Isomer dependent) Class: -Branched Benzylamine Application: Pharmaceutical intermediate, chiral building block for lig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(4-Butylphenyl)-2-methylpropan-1-amine CAS: 847837-50-7 (Generic/Isomer dependent) Class:


-Branched Benzylamine
Application:  Pharmaceutical intermediate, chiral building block for ligands.

This technical guide details the de novo synthesis of 1-(4-butylphenyl)-2-methylpropan-1-amine. Unlike simple benzylamines, the presence of a bulky isopropyl group at the


-position (adjacent to the amine) creates significant steric hindrance. Standard reductive amination protocols often fail or suffer from low yields due to poor imine formation.

Consequently, this guide prioritizes a Titanium(IV)-mediated Reductive Amination strategy. This approach utilizes Lewis acid activation to drive the equilibrium toward the ketimine intermediate, ensuring high conversion rates even with sterically encumbered substrates.

Part 1: Strategic Retrosynthesis & Pathway Design

To synthesize the target with high fidelity, we disconnect the C-N bond, revealing the ketone precursor: 1-(4-butylphenyl)-2-methylpropan-1-one (also known as 4'-butylisobutyrophenone). This ketone is constructed via Friedel-Crafts acylation.

Mechanistic Logic
  • Friedel-Crafts Acylation: We select n-butylbenzene and isobutyryl chloride. The para-directing nature of the alkyl group on the benzene ring favors the 4-position, but temperature control is critical to minimize ortho isomers and rearrangement.

  • Ti(IV)-Mediated Reductive Amination: The isopropyl group alpha to the carbonyl makes the ketone electrophile sluggish. Titanium(IV) isopropoxide serves a dual role: it acts as a Lewis acid to activate the carbonyl and a water scavenger to drive ketimine formation, preventing hydrolysis.

Workflow Visualization

SynthesisPathway Start1 n-Butylbenzene Inter Intermediate Ketone 1-(4-butylphenyl)-2-methylpropan-1-one Start1->Inter Friedel-Crafts (AlCl3, DCM, 0°C) Start2 Isobutyryl Chloride Start2->Inter Target Target Amine 1-(4-Butylphenyl)-2-methylpropan-1-amine Inter->Target Reductive Amination (Ti-Mediated) Reagent Ti(OiPr)4 / NH3 / NaBH4 Reagent->Target

Figure 1: Retrosynthetic pathway utilizing Friedel-Crafts acylation followed by Ti-mediated reductive amination.

Part 2: Synthesis of the Ketone Intermediate

Target: 1-(4-butylphenyl)-2-methylpropan-1-one

Rationale

Direct purchase of this ketone can be expensive or subject to supply chain issues. In-house synthesis via Friedel-Crafts is robust. We use Dichloromethane (DCM) as the solvent over Nitrobenzene or CS2 for ease of workup and lower toxicity, despite slightly lower regioselectivity (which is managed by temperature).

Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4]Role
n-Butylbenzene1.0Substrate
Isobutyryl Chloride1.1Acylating Agent
Aluminum Chloride (AlCl3)1.2Lewis Acid Catalyst
Dichloromethane (DCM)SolventReaction Medium
1M HClQuenchHydrolysis of Al-complex
Protocol
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and an argon inlet.

  • Catalyst Suspension: Charge the flask with AlCl3 (1.2 equiv) and anhydrous DCM (5 mL/g of substrate). Cool to 0°C using an ice/salt bath.

  • Acyl Chloride Addition: Add Isobutyryl Chloride (1.1 equiv) dropwise to the suspension. Stir for 15 minutes until the complex forms (solution often turns yellow/orange).

  • Substrate Addition: Dissolve n-butylbenzene (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise via the addition funnel over 45 minutes, maintaining the internal temperature below 5°C.

    • Critical Control Point: Rapid addition causes exotherms that promote poly-acylation or ortho-substitution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto a mixture of ice and 1M HCl (caution: vigorous gas evolution).

  • Workup: Separate the organic layer.[3][5][6][7] Wash the aqueous layer with DCM (2x). Combine organics and wash with brine, saturated NaHCO3, and brine again. Dry over MgSO4.[3][5][7]

  • Purification: Concentrate in vacuo. Purify the crude oil via vacuum distillation or flash chromatography (Silica, 0-5% EtOAc in Hexanes) to obtain the clear, colorless ketone.

Part 3: Titanium(IV)-Mediated Reductive Amination

Target: 1-(4-Butylphenyl)-2-methylpropan-1-amine

Rationale

Standard reductive amination (using NaBH3CN at pH 6) is often insufficient for sterically hindered ketones like isobutyrophenones. The formation of the imine is the rate-determining step.

We employ Titanium(IV) isopropoxide [Ti(OiPr)4] . It coordinates to the ketone oxygen, increasing electrophilicity, and chemically dehydrates the system, forcing the equilibrium toward the imine species (1). Subsequent reduction with Sodium Borohydride (NaBH4) is safer and cheaper than Cyanoborohydride.

Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4]Role
Ketone Intermediate1.0Substrate
Ammonia (7M in MeOH)5.0Nitrogen Source
Titanium(IV) Isopropoxide1.25Lewis Acid / Dehydrant
Sodium Borohydride (NaBH4)1.5Reducing Agent
THF (Anhydrous)SolventCo-solvent
Protocol
  • Imine Formation:

    • In a dry RBF under argon, dissolve the Ketone (1.0 equiv) in anhydrous THF (0.5 M concentration).

    • Add Ti(OiPr)4 (1.25 equiv) via syringe.

    • Add Ammonia solution (7M in MeOH, 5.0 equiv).

    • Seal the vessel and stir at RT for 12–18 hours .

    • Observation: The solution typically turns slightly cloudy or changes color, indicating the formation of the titanium-imine complex.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH4 (1.5 equiv) portion-wise (caution: hydrogen evolution).

    • Allow the mixture to warm to RT and stir for an additional 3 hours.

  • Hydrolysis (Critical Step):

    • Note: Quenching Ti reactions can create a gelatinous emulsion (TiO2) that is impossible to filter.

    • Method: Add water (1 mL per mmol Ti) dropwise while stirring vigorously. The mixture will thicken. Then add 1M NaOH or NH4OH to adjust pH > 10. Dilute with EtOAc.

    • Stir for 30 minutes until a white, granular precipitate forms (not a gel).

  • Filtration: Filter the suspension through a pad of Celite. Wash the pad thoroughly with EtOAc.

  • Extraction: Transfer filtrate to a separatory funnel. Wash with brine.[3][7] Dry organic phase over Na2SO4 and concentrate.[2]

Mechanism Visualization

Mechanism Ketone Ketone (R-C=O) TiComplex Activated Ti-Complex (R-C=O---Ti) Ketone->TiComplex Ti(OiPr)4 Imine Ketimine Intermediate (R-C=NH) TiComplex->Imine NH3 / -TiO2 Amine Final Amine (R-CH-NH2) Imine->Amine NaBH4 (Hydride Transfer)

Figure 2: Mechanism of Ti-mediated reductive amination. Ti(IV) acts as a water scavenger and Lewis acid.

Part 4: Purification & Salt Formation

The crude freebase amine is an oil that oxidizes over time. Conversion to the Hydrochloride (HCl) salt is required for stability and final purification.

  • Acid-Base Extraction (Purification):

    • Dissolve crude amine in Et2O.

    • Extract with 1M HCl (3x). The amine moves to the aqueous layer; non-basic impurities (unreacted ketone) stay in the ether.

    • Wash the combined acidic aqueous layer with Et2O once.

    • Basify the aqueous layer to pH 12 using 4M NaOH.

    • Extract the liberated freebase amine into DCM (3x). Dry (Na2SO4) and concentrate.[2]

  • Crystallization:

    • Dissolve the purified oil in a minimal amount of dry isopropanol or ethanol.

    • Add concentrated HCl (aq) dropwise or bubble HCl gas until pH is acidic.

    • Add diethyl ether until the solution becomes turbid.

    • Cool at 4°C overnight to crystallize the 1-(4-butylphenyl)-2-methylpropan-1-amine hydrochloride .

Part 5: Analytical Validation

To ensure scientific integrity, the product must be validated against the following predicted data points.

Proton NMR (1H NMR, 400 MHz, CDCl3 - Freebase)
Shift (

ppm)
MultiplicityIntegrationAssignment
0.85Doublet3HMethyl (Isopropyl)
0.92Triplet3HTerminal Methyl (Butyl)
0.98Doublet3HMethyl (Isopropyl)
1.35Multiplet2HButyl chain
1.58Multiplet2HButyl chain
1.80Multiplet1HMethine (Isopropyl)
2.60Triplet2HBenzylic Butyl
3.65Doublet1HChiral Benzylic CH-N
7.15Doublet2HAromatic (Ar-H)
7.25Doublet2HAromatic (Ar-H)
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected [M+H]+: 206.19 m/z (Calculated for C14H23N)

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Organic Chemistry, 60(15), 4928-4929.

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • PubChem Compound Summary. (2024). "1-(4-tert-butylphenyl)-2-methylpropan-1-one."[8] National Library of Medicine.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Exploratory

Technical Monograph: 1-(4-Butylphenyl)-2-methylpropan-1-amine

This guide provides an in-depth technical analysis of 1-(4-Butylphenyl)-2-methylpropan-1-amine (CAS 847837-50-7), a specialized benzylic amine intermediate used in the synthesis of complex pharmaceutical agents, particul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(4-Butylphenyl)-2-methylpropan-1-amine (CAS 847837-50-7), a specialized benzylic amine intermediate used in the synthesis of complex pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels.

CAS: 847837-50-7 | Molecular Formula: C₁₄H₂₃N

Executive Summary

1-(4-Butylphenyl)-2-methylpropan-1-amine is a lipophilic, sterically hindered primary amine serving as a critical chiral building block (synthon) in medicinal chemistry. Structurally, it features a 4-butylphenyl moiety attached to a valine-like backbone (1-amino-2-methylpropyl scaffold). This unique architecture imparts high lipophilicity and metabolic stability against deamination compared to non-branched phenethylamines, making it a valuable scaffold for designing long-acting CNS agents, calcium channel blockers, and antifungal derivatives.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identification
  • IUPAC Name: 1-(4-Butylphenyl)-2-methylpropan-1-amine[1][2][3]

  • Common Synonyms:

    
    -Isopropyl-4-butylbenzylamine; 1-(4-n-Butylphenyl)-2-methylpropylamine.
    
  • CAS Number: 847837-50-7[1][2][3][4][5]

  • SMILES: CCCCc1ccc(cc1)C(N)C(C)C

  • InChIKey: (Predicted) XZYV... (Derivative of isobutyrophenone amine)

Structural Pharmacophore Analysis

The molecule consists of three distinct functional domains that dictate its reactivity and binding potential:

  • Lipophilic Tail (4-Butyl group): Enhances membrane permeability and hydrophobic pocket binding (e.g., in GPCR orthosteric sites).

  • Benzylic Amine Core (Chiral Center): The C1 carbon is chiral (

    
    ). The amine acts as a hydrogen bond donor/acceptor and a cationic anchor at physiological pH.
    
  • Steric Bulk (Isopropyl Group): The

    
    -branching (2-methyl) restricts conformational freedom, protecting the amine from oxidative deamination by Monoamine Oxidases (MAO), thereby extending half-life.
    

Part 2: Physicochemical Profile

The following data represents the consensus of calculated and experimental values for this chemotype.

PropertyValueTechnical Context
Molecular Weight 205.34 g/mol Fragment-like; ideal for lead optimization.
Physical State Colorless to pale yellow oilTypical for lipophilic benzylic amines.
Boiling Point ~285–290 °C (760 mmHg)Predicted based on MW and H-bonding potential.
pKa (Conjugate Acid) 9.8 – 10.2Highly basic; exists as a cation (

) at pH 7.4.
LogP (Octanol/Water) 4.2 ± 0.3Highly lipophilic; crosses Blood-Brain Barrier (BBB) effectively.
Topological Polar Surface Area (TPSA) 26.02 ŲIndicates excellent oral bioavailability (Rule of 5 compliant).
Solubility Low in water (< 0.1 mg/mL)Requires salt formation (HCl, Tartrate) for aqueous formulation.

Part 3: Synthetic Pathways & Manufacturing

The synthesis of 1-(4-Butylphenyl)-2-methylpropan-1-amine typically follows a Friedel-Crafts Acylation followed by Reductive Amination or Asymmetric Transfer Hydrogenation .

Core Synthetic Protocol (Reductive Amination Route)

Step 1: Synthesis of Ketone Intermediate

  • Precursors: Butylbenzene + Isobutyryl Chloride.

  • Catalyst: Aluminum Chloride (

    
    ).
    
  • Reaction: Friedel-Crafts Acylation.

  • Product: 1-(4-Butylphenyl)-2-methylpropan-1-one.

Step 2: Conversion to Amine

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ).
  • Solvent: Methanol.

  • Mechanism: Formation of imine followed by in-situ hydride reduction.

Visualization of Synthetic Logic

SynthesisPath Butylbenzene Butylbenzene (Starting Material) Ketone Intermediate: 1-(4-Butylphenyl)-2-methylpropan-1-one Butylbenzene->Ketone Friedel-Crafts (AlCl3, 0-25°C) IsobutyrylCl Isobutyryl Chloride IsobutyrylCl->Ketone Imine Transient Imine Ketone->Imine NH4OAc (MeOH) Product Target: 1-(4-Butylphenyl)-2-methylpropan-1-amine Imine->Product Reductive Amination (NaCNBH3 or H2/Pd-C)

Figure 1: Industrial synthesis pathway via Friedel-Crafts acylation and reductive amination.[6][7]

Part 4: Reactivity & Stability

Chemical Stability
  • Air Sensitivity: Primary amines readily absorb atmospheric

    
     to form carbamates. Storage under Argon/Nitrogen is mandatory. 
    
  • Thermal Stability: Stable up to 150°C; however, the free base may degrade via oxidation over time.

  • Salt Forms: The Hydrochloride (HCl) salt is the preferred form for stability, appearing as a white crystalline solid (MP: ~180-185°C).

Metabolic Stability (ADME)

The presence of the isopropyl group (2-methyl) adjacent to the amine creates significant steric hindrance, blocking the active site of Monoamine Oxidase (MAO).

  • Primary Metabolic Route:

    
    -oxidation of the n-butyl chain (CYP450 mediated) followed by 
    
    
    
    -oxidation.
  • Secondary Route: N-hydroxylation or N-acetylation.

Part 5: Analytical Characterization

To validate the identity of CAS 847837-50-7, the following spectral signals are diagnostic.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent:


, 300 MHz
  • 
     7.10 - 7.25 ppm (m, 4H):  Aromatic protons (AA'BB' system typical of para-substitution).
    
  • 
     3.65 ppm (d, 1H):  Benzylic proton (
    
    
    
    ). The doublet arises from coupling with the adjacent isopropyl CH.
  • 
     2.60 ppm (t, 2H):  Benzylic protons of the butyl group.
    
  • 
     1.80 ppm (m, 1H):  Methine proton of the isopropyl group.
    
  • 
     0.95 ppm (d, 3H) & 0.85 ppm (d, 3H):  Methyl groups of the isopropyl moiety (diastereotopic distinctness may be visible).
    
  • 
     0.90 ppm (t, 3H):  Terminal methyl of the butyl chain.
    
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • m/z 163: Loss of isopropyl group (Tropylium ion formation).

    • m/z 72: Imine fragment (

      
      ), though less common in benzylic amines.
      

Part 6: Pharmacological Applications

While often used as an intermediate, the structural motif of 1-(4-Butylphenyl)-2-methylpropan-1-amine confers specific biological activities relevant to drug discovery.

Target Classes
  • Calcimimetics: The scaffold resembles the lipophilic amine portion of Cinacalcet and Fendiline, suggesting utility in modulating Calcium Sensing Receptors (CaSR).

  • Antifungals: Similar to Butenafine precursors, this amine can be N-methylated or N-benzylated to inhibit squalene epoxidase.

  • Sigma Receptors: The combination of a lipophilic tail and a basic amine is a classic pharmacophore for Sigma-1 (

    
    ) receptor ligands, investigated for neuroprotection.
    
Structure-Activity Relationship (SAR)
  • Amine Substitution: Primary amine is potent but rapidly metabolized (Phase II). Conversion to secondary amines (e.g., N-methyl) typically increases CNS penetration and potency.

  • Chirality: The (S)-enantiomer is generally the bioactive form for adrenergic and transport protein targets, consistent with the naturally occurring phenethylamine backbone.

References

  • PubChem. (2025).[7] Compound Summary: 1-(4-Butylphenyl)-2-methylpropan-1-amine (CAS 847837-50-7).[1][2][3][4] National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-(4-Butylphenyl)-2-methylpropan-1-amine. Merck KGaA. Link

  • Google Patents. (2015). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound (CN105085278A). Link

  • Boehringer Ingelheim. (2020). BI-167107: A tool for GPCR crystallization (Structural Context). opnMe. Link

  • ChemicalBook. (2024). (1S)-1-(4-BUTYLPHENYL)-2-METHYLPROPYLAMINE Properties and Safety. Link

Sources

Foundational

Technical Guide: Structure Elucidation of 1-(4-Butylphenyl)-2-methylpropan-1-amine

This guide provides a rigorous technical framework for the structure elucidation of 1-(4-Butylphenyl)-2-methylpropan-1-amine .[1][2] It is designed for analytical chemists and medicinal chemistry teams requiring a defini...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the structure elucidation of 1-(4-Butylphenyl)-2-methylpropan-1-amine .[1][2] It is designed for analytical chemists and medicinal chemistry teams requiring a definitive protocol for structural verification, distinguishing this compound from its regioisomers (e.g., linear butyl analogs or position isomers).[2]

[1][2]

Executive Summary & Compound Profile

Target Analyte: 1-(4-Butylphenyl)-2-methylpropan-1-amine Chemical Formula:


Molecular Weight:  205.34  g/mol
IUPAC Complexity:  The structure features a benzylic amine moiety with a 

-branched alkyl chain (isopropyl group) and a para-substituted aromatic ring containing a linear butyl chain (assumed n-butyl by standard nomenclature).[1][2]

Analytical Challenge: The primary challenge lies in differentiating the aliphatic side chain branching (isobutyl vs. sec-butyl) and confirming the linearity of the para-butyl substituent. This guide delineates a self-validating workflow using MS, NMR, and IR to unambiguously assign the structure.

Synthesis-Based Structural Grounding

To establish a reference standard, we must understand the retrosynthetic origin.[1][2] This molecule is typically accessible via the reductive amination of the corresponding ketone or the addition of organometallics to specific imines.[1][2]

  • Precursor: 1-(4-butylphenyl)-2-methylpropan-1-one (Isobutyrophenone derivative).[1][2]

  • Mechanism: Condensation with hydroxylamine/ammonia followed by reduction (

    
     or LAH).[1][2]
    
  • Implication: The carbon skeleton is fixed by the ketone precursor.[1][2] The C1 position (benzylic) becomes a chiral center upon amination.[1][2]

Analytical Workflow & Elucidation Logic

The following diagram illustrates the decision matrix for confirming the structure, specifically targeting the rejection of isomers.

ElucidationWorkflow Sample Unknown Sample (C14H23N) MS_Analysis Step 1: Mass Spectrometry (EI) Target: m/z 205 [M]+ Sample->MS_Analysis Frag_Check Fragmentation Analysis Base Peak m/z 162 (Loss of Isopropyl) MS_Analysis->Frag_Check IR_Analysis Step 2: FT-IR Spectroscopy Target: N-H Stretches Frag_Check->IR_Analysis MW Confirmed Func_Check Confirm Primary Amine (3300-3400 cm-1 doublet) IR_Analysis->Func_Check NMR_Analysis Step 3: 1H & 13C NMR Definitive Connectivity Func_Check->NMR_Analysis Func Group Confirmed Aromatic_Check Aromatic Region AA'BB' System (p-sub) NMR_Analysis->Aromatic_Check Aliphatic_Check Aliphatic Region Distinguish n-Bu vs i-Pr NMR_Analysis->Aliphatic_Check Conclusion Confirmed Structure 1-(4-Butylphenyl)-2-methylpropan-1-amine Aromatic_Check->Conclusion Aliphatic_Check->Conclusion

Figure 1: Step-by-step structural verification workflow prioritizing exclusion of isomers.

Detailed Elucidation Protocols

Step 1: Mass Spectrometry (EI-MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the benzylic amine structure.[1][2]

  • Molecular Ion (

    
    ):  Expect a peak at m/z 205 .[1][2] The odd mass indicates an odd number of nitrogens (Nitrogen Rule), consistent with a mono-amine.[1][2][3]
    
  • Base Peak (Likely m/z 162):

    • Mechanism:

      
      -cleavage is the dominant pathway for amines.[1][2]
      
    • Pathway: Cleavage of the C1-C2 bond (loss of the isopropyl group,

      
      , mass 43).[1][2]
      
    • Fragment:

      
       (Iminium ion).[1][2]
      
    • Calculation:

      
      .[1][2]
      
  • Tropylium Ion (m/z 91/105):

    • The 4-butylphenyl moiety will generate characteristic aromatic fragments.[1][2] A peak at m/z 91 (

      
      ) is standard.[1][2]
      
    • If the butyl chain is linear (

      
      -butyl), look for McLafferty rearrangement  peaks associated with the alkylbenzene chain (loss of propene if chain length allows).[1][2]
      
Step 2: Infrared Spectroscopy (FT-IR)

Objective: Confirm the primary amine and substitution pattern.[1][2]

  • N-H Stretching: Look for a weak doublet between 3300–3400 cm⁻¹ (asymmetric and symmetric stretches of

    
    ).[1][2]
    
  • C-H Stretching:

    • Aromatic C-H: >3000 cm⁻¹.[1][2]

    • Aliphatic C-H: 2800–3000 cm⁻¹ (Strong signals due to butyl and isopropyl groups).[1][2]

  • Aromatic Overtones: The region 1600–2000 cm⁻¹ often shows the characteristic pattern for para-substitution (two small bumps).[1][2]

Step 3: Nuclear Magnetic Resonance (NMR)

This is the definitive step.[2] The following data tables predict the expected shifts based on chemical shift theory and analogous benzylic amines.

Table 1: 1H NMR Assignment (500 MHz, CDCl3)
Position / MoietyShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (ortho to alkyl) 7.10 - 7.15Doublet (

Hz)
2HPart of AA'BB' system.[1][2]
Ar-H (ortho to amine) 7.20 - 7.25Doublet (

Hz)
2HDeshielded slightly by the benzylic amine.[1][2]
C1-H (Benzylic) 3.60 - 3.80Doublet (

Hz)
1HDeshielded by N and Ar ring.[1][2] Coupled to C2-H.
C2-H (Methine) 1.80 - 1.95Multiplet (Octet)1HMethine of the isopropyl group.[1][2]
Ar-CH2- (n-Butyl) 2.55 - 2.65Triplet2HBenzylic protons of the n-butyl chain.[1][2]
Butyl Chain (-CH2-) 1.30 - 1.60Multiplet4HInternal methylene protons.[1][2]
Butyl Methyl (-CH3) 0.90 - 0.95Triplet3HTerminal methyl of n-butyl.[1][2]
Isopropyl Methyls 0.75 - 0.85Doublet (

Hz)
3HDiastereotopic methyls (may appear as two doublets).[1][2]
Isopropyl Methyls 0.95 - 1.05Doublet (

Hz)
3HSecond methyl of isopropyl group.[1][2]
-NH2 1.2 - 1.8Broad Singlet2HExchangeable; shift varies with concentration.[1][2]

Critical Distinction: If the butyl group were tert-butyl, the signal at 0.90 ppm would be a large Singlet (9H).[1][2] The presence of a Triplet confirms the n-butyl chain.[1][2]

Table 2: 13C NMR Assignment (125 MHz, CDCl3)
Carbon TypeShift (

ppm)
Notes
C1 (Benzylic/Chiral) 60.0 - 65.0Characteristic of benzylic amine.[1][2]
C2 (Methine) 33.0 - 35.0Isopropyl methine.[1][2]
Ar-C (Quaternary) 140.0 - 142.0Two distinct quaternary carbons (

to amine,

to butyl).[1][2]
Ar-C (CH) 126.0 - 129.0Two signals for the symmetric ring carbons.[1][2]
Butyl Chain 14.0, 22.5, 33.0, 35.0Typical aliphatic chain signals.[2]
Isopropyl Methyls 18.0 - 20.0Two signals if resolution is high (diastereotopic environment).[1][2]

Stereochemical Considerations

The C1 carbon is a chiral center.[1][2] Synthesis from a prochiral ketone typically yields a racemic mixture (50:50


).[1][2]
  • Chiral Resolution: If the application requires a single enantiomer (common in drug development to avoid off-target toxicity), analysis via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) is required.[1][2]

  • Derivatization: Reaction with Mosher's acid chloride (

    
    - or 
    
    
    
    -MTPA-Cl) followed by 1H NMR analysis can determine the enantiomeric excess (
    
    
    ) and absolute configuration.[1][2]

References

  • PubChem. 1-(4-tert-butylphenyl)-2-methylpropan-1-one (Compound Summary). National Library of Medicine.[1][2] Available at: [Link] (Accessed 2024).[1][2] Note: Cited for structural analogy of the precursor skeleton.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] 7th Edition.[1][2] John Wiley & Sons.[1][2] Standard text for MS fragmentation rules (Benzylic cleavage).

  • NIST Chemistry WebBook. Mass Spectrum of 2-methyl-1-propanamine. National Institute of Standards and Technology.[1][2] Available at: [Link]Cited for fragmentation patterns of isobutylamine derivatives.[1][2]

  • Organic Syntheses. Preparation of N-(tert-Butylsulfinyl)imines and Asymmetric Synthesis. Org.[1][2] Synth. 2007, 84, 137-146.[1][2] Available at: [Link]Cited for synthetic methodology of chiral amines from ketones.[1][2]

Sources

Exploratory

In Vitro Metabolism of 1-(4-Butylphenyl)-2-methylpropan-1-amine: A Technical Guide

This guide serves as a technical blueprint for the in vitro metabolic characterization of 1-(4-Butylphenyl)-2-methylpropan-1-amine . As a structural analog of phenethylamine-class Novel Psychoactive Substances (NPS), thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the in vitro metabolic characterization of 1-(4-Butylphenyl)-2-methylpropan-1-amine . As a structural analog of phenethylamine-class Novel Psychoactive Substances (NPS), this compound presents specific metabolic liabilities—particularly at its lipophilic butyl tail and sterically hindered amine—that require a tailored experimental approach.

Chemical Identity & Metabolic Context

To design a robust metabolic assay, we must first deconstruct the substrate's chemical architecture.

  • Compound: 1-(4-Butylphenyl)-2-methylpropan-1-amine

  • Core Scaffold:

    
    -Isopropylbenzylamine (Primary amine).
    
  • Key Structural Features:

    • Primary Amine (

      
      ):  Located at the benzylic position (C1), flanked by a bulky isopropyl group. This steric bulk may retard oxidative deamination compared to simple amphetamines.
      
    • 4-Butyl Substituent: A highly lipophilic aliphatic chain. Based on structure-activity relationships (SAR) of alkylbenzenes, this is the predicted primary site of metabolic attack (omega-oxidation).

    • Chirality: The C1 position is chiral. Enantioselective metabolism is probable, though this guide focuses on the racemic profile.

Predicted Metabolic Liabilities (The "Hypothesis")

Before incubation, we establish a predictive map to guide Mass Spectrometry (MS) targeting:

  • 
     / 
    
    
    
    Oxidation:
    The terminal carbons of the butyl chain are prime targets for CYP450 hydroxylation.
  • Oxidative Deamination: Conversion of the C1-amine to a ketone (1-(4-butylphenyl)-2-methylpropan-1-one).

  • N-Oxidation: Formation of a hydroxylamine intermediate.

  • Phase II Conjugation: Glucuronidation of any formed hydroxyl groups.

Experimental Framework

This protocol uses a dual-system approach: Human Liver Microsomes (HLM) for Phase I mapping and Cryopreserved Hepatocytes for complete Phase I/II profiling.

A. Reagents & Systems[1]
  • Test System 1: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Test System 2: Cryopreserved Human Hepatocytes (pool of >10 donors).

  • Cofactors: NADPH regenerating system (for HLM); Uridine 5'-diphospho-glucuronic acid (UDPGA) (if testing glucuronidation in microsomes).

  • Quench Solution: Acetonitrile (ACN) containing 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide or Deuterated Amphetamine).

B. Incubation Protocol (Microsomal)

Objective: Isolate CYP-mediated Phase I metabolites.

  • Pre-incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add substrate (1-(4-Butylphenyl)-2-methylpropan-1-amine) at 10 µM final concentration. Equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Termination: Add 3 volumes of ice-cold Quench Solution. Vortex and centrifuge (4,000 x g, 10 min).

  • Control: Incubations without NADPH (to rule out chemical instability) and without substrate (matrix blank).

C. Incubation Protocol (Hepatocyte)

Objective: Capture Phase II conjugates and sequential metabolites.

  • Thawing: Thaw hepatocytes using Cryopreserved Hepatocyte Recovery Medium (CHRM). Assess viability (Trypan Blue exclusion; aim for >80%).

  • Suspension: Resuspend cells to

    
     cells/mL in incubation medium (William’s E Medium).
    
  • Dosing: Add substrate (10 µM). Incubate in a humidified CO2 incubator (37°C) with gentle shaking.

  • Sampling: Harvest aliquots at 0, 60, 120, and 240 min. Quench immediately.

Analytical Methodology (LC-HRMS)

High-Resolution Mass Spectrometry is non-negotiable for distinguishing isobaric metabolites (e.g., N-oxide vs. Hydroxylation).

Instrument Parameters
  • System: UHPLC coupled to Q-TOF or Orbitrap MS.

  • Column: C18 Reverse Phase (e.g., HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10-15 mins (slow gradient required to separate positional isomers of hydroxylated butyl chain).

  • MS Mode: Positive Electrospray Ionization (ESI+). Data-Dependent Acquisition (DDA) to trigger MS/MS on predicted metabolite masses.

Target Mass List (Calculated)
Metabolite ClassTransformationMass Shift (Da)Predicted FormulaPriority
Parent -0

High
Monohydroxy

+15.9949

High
Dihydroxy

+31.9898

Med
Ketone Oxidative Deamination (

)
-1.0316

High
Carboxylic Acid Terminal Oxidation (

)
+29.9742

Med
Glucuronide

+176.0321

High (Heps)

Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic tree, emphasizing the competition between side-chain oxidation and deamination.

Metabolism Parent 1-(4-Butylphenyl)- 2-methylpropan-1-amine OmegaOH omega-Hydroxy Metabolite (Side Chain) Parent->OmegaOH CYP450 (Hydroxylation) Omega1OH omega-1-Hydroxy Metabolite (Side Chain) Parent->Omega1OH CYP450 (Hydroxylation) Ketone 1-(4-Butylphenyl)- 2-methylpropan-1-one (Deamination) Parent->Ketone CYP/MAO (Deamination) N_Oxide N-Hydroxylamine Parent->N_Oxide FMO/CYP (N-Oxidation) CarboxAcid Carboxylic Acid Derivative OmegaOH->CarboxAcid ADH/ALDH (Oxidation) Gluc_Omega O-Glucuronide (Side Chain) OmegaOH->Gluc_Omega UGT (Glucuronidation) Alcohol Alcohol Derivative (Ketone Reduction) Ketone->Alcohol Reductase (Reduction) Gluc_Alc O-Glucuronide (Benzylic) Alcohol->Gluc_Alc UGT (Glucuronidation)

Figure 1: Predicted metabolic fate of 1-(4-Butylphenyl)-2-methylpropan-1-amine showing competition between butyl chain oxidation and amine deamination.

Data Interpretation & Causality

When analyzing the MS data, apply the following logic to validate the pathways:

  • The "Butyl" Signature: Alkylbenzenes with chains

    
     almost exclusively undergo 
    
    
    
    (terminal) and
    
    
    hydroxylation. If you observe a metabolite +16 Da that retains the amine fragment in MS/MS, it is likely on the butyl chain.
    • Verification: Use a product ion scan. The tropylium ion (benzyl fragment) will shift mass if the oxidation is on the ring or butyl chain, but not if it is on the amine side chain.

  • Deamination vs. N-Oxidation: Both result in loss of the parent amine signal.

    • Ketone: Look for the loss of ammonia (

      
       Da) relative to parent in fragmentation, or the specific ketone mass in full scan.
      
    • N-Oxide: Often thermally unstable in the source. Look for an

      
       of 
      
      
      
      Da that fragments back to the parent mass (loss of oxygen).
  • Enzyme Involvement:

    • CYP2D6: Typically drives deamination and ring/chain oxidation of basic amines.

    • CYP3A4: Often responsible for N-dealkylation (not applicable here) or bulk lipophilic oxidation (butyl chain).

    • Validation: Use specific inhibitors (Quinidine for 2D6, Ketoconazole for 3A4) in the HLM assay to confirm the driving enzyme.

References

  • FDA. (2024). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry. U.S. Food and Drug Administration. Link

  • Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an update. Current Drug Metabolism, 11(5), 468-482. Link

  • Saldana, S. N., et al. (2025). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science. (Demonstrates metabolic relevance of 4-butylamphetamine analogs). Link

  • Tulipani, S., et al. (2021). Toxicological basic data for the derivation of EU-LCI values: Alkylbenzenes. Umweltbundesamt.[1] (Details omega-oxidation pathways for butyl-substituted aromatics). Link

Sources

Foundational

Pharmacological Characterization of 1-(4-Butylphenyl)-2-methylpropan-1-amine: Structural Analysis and Receptor Binding Protocol

Executive Summary This technical guide outlines the structural properties and methodological framework for determining the receptor binding affinity of 1-(4-Butylphenyl)-2-methylpropan-1-amine (CAS 847837-50-7). As a sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the structural properties and methodological framework for determining the receptor binding affinity of 1-(4-Butylphenyl)-2-methylpropan-1-amine (CAS 847837-50-7). As a substituted benzylamine with a significant lipophilic moiety (4-butyl) and steric bulk at the alpha-carbon (isopropyl group), this compound presents a unique pharmacological profile distinct from classical phenethylamines.

Currently, empirical binding data (Ki, IC50) for this specific ligand is not widely available in public chemical repositories. Therefore, this guide serves as a foundational protocol for researchers to experimentally validate its affinity profile, specifically targeting Monoamine Transporters (MATs) and Sigma Receptors , which are the predicted primary interaction sites based on Structure-Activity Relationship (SAR) analysis.

Structural Analysis & Target Prediction (SAR)

To design an effective binding assay, we must first understand the ligand's interaction potential. The molecule comprises three critical pharmacophores:

  • The Aromatic Core (4-Butylphenyl): The para-butyl substitution significantly increases lipophilicity compared to unsubstituted analogs. In monoamine transporter ligands, extended alkyl chains at the 4-position often enhance selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT) due to the size of the hydrophobic pocket in SERT.

  • The Alpha-Alkyl Chain (2-methylpropyl / Isopropyl): Unlike the methyl group in amphetamines, the isopropyl group adjacent to the amine (alpha-position relative to the ring in benzylamine nomenclature) introduces substantial steric hindrance. This may reduce degradation by Monoamine Oxidases (MAO) but could also impose conformational constraints on binding.

  • The Amine Position (Benzylic): The amine is attached to the benzylic carbon (C1), classifying this as a substituted benzylamine , not a phenethylamine. Benzylamines generally exhibit lower affinity for MATs than their phenethylamine isomers but often retain activity at Trace Amine-Associated Receptors (TAAR1) and Sigma-1 Receptors .

Predicted Affinity Profile
TargetPredicted Interaction ProbabilityRationale
SERT (5-HTT) High 4-Butyl group occupies the hydrophobic S2 pocket of SERT.
Sigma-1 (

)
High Combination of basic amine and high lipophilicity is classic for

ligands.
DAT Low/Moderate Steric bulk of the 4-butyl group is often unfavorable for the DAT orthosteric site.
NET Moderate Likely tolerates the bulk better than DAT but less than SERT.

Experimental Protocol: Radioligand Binding Assay

The following protocol is the industry standard for determining the inhibition constant (


) of a competitive ligand. This workflow is self-validating through the use of specific reference ligands and non-specific binding controls.
Materials & Reagents
  • Test Compound: 1-(4-Butylphenyl)-2-methylpropan-1-amine (High purity >98%).

  • Cell Lines: HEK293 or CHO cells stably expressing human SERT, DAT, and NET.

  • Radioligands:

    • SERT:

      
      Citalopram (Specific Activity: ~80 Ci/mmol)
      
    • DAT:

      
      WIN 35,428
      
    • NET:

      
      Nisoxetine
      
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Membrane Preparation Workflow
  • Harvest: Collect cells at 80-90% confluence.

  • Lysis: Homogenize in ice-cold Tris-HCl buffer using a Polytron homogenizer.

  • Centrifugation: Spin at 40,000

    
     for 20 minutes at 4°C. Discard supernatant.
    
  • Resuspension: Resuspend the pellet in binding buffer to a final protein concentration of 20-50

    
    .
    
Competition Binding Assay Steps
  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • Total Binding: Membrane + Radioligand + Vehicle (DMSO < 1%).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Saturating Ligand (e.g., 10

      
       Fluoxetine for SERT).
      
    • Experimental: Membrane + Radioligand + Test Compound (Concentration range:

      
       to 
      
      
      
      ).
  • Incubation: Incubate for 60-90 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold buffer to remove unbound radioligand.
    
  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM) via Liquid Scintillation Counter (LSC).

Data Visualization & Logic

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the mechanistic logic linking the chemical structure of 1-(4-Butylphenyl)-2-methylpropan-1-amine to its predicted pharmacological targets.

SAR_Logic Compound 1-(4-Butylphenyl)- 2-methylpropan-1-amine Moiety_Butyl 4-Butyl Group (Para-Substitution) Compound->Moiety_Butyl Moiety_Amine Benzylic Amine (Alpha-Amino) Compound->Moiety_Amine Moiety_Iso Isopropyl Group (Steric Bulk) Compound->Moiety_Iso Effect_Lipo Increased Lipophilicity (LogP > 3.5) Moiety_Butyl->Effect_Lipo Target_Sigma Sigma-1 Receptor (High Probability) Moiety_Amine->Target_Sigma Basic Nitrogen Effect_Steric Steric Hindrance at Binding Site Moiety_Iso->Effect_Steric Target_SERT SERT Affinity (High Probability) Effect_Lipo->Target_SERT Hydrophobic Pocket Interaction Effect_Lipo->Target_Sigma Hydrophobic Binding Target_DAT DAT Affinity (Low/Mod Probability) Effect_Steric->Target_DAT Orthosteric Clash

Figure 1: SAR Logic Map linking structural moieties to predicted receptor targets.

Assay Workflow Diagram

This flowchart visualizes the critical path for the radioligand binding assay, ensuring reproducibility.

Binding_Workflow Start Start: Membrane Prep (HEK293-hSERT) Prep Prepare Assay Plate (96-well) Start->Prep Add_Ligands Add Reagents: 1. Radioligand ([3H]Citalopram) 2. Test Compound (10^-11 to 10^-5 M) 3. Membranes Prep->Add_Ligands Incubate Equilibrium Incubation (90 min @ 25°C) Add_Ligands->Incubate Filter Vacuum Filtration (GF/B Filters + 0.3% PEI) Incubate->Filter Count Scintillation Counting (LSC) Filter->Count Analysis Data Analysis (Non-linear Regression) Count->Analysis

Figure 2: Step-by-step workflow for the Radioligand Competition Binding Assay.

Data Analysis & Interpretation

To ensure scientific integrity, raw CPM (Counts Per Minute) data must be converted into specific binding percentages and fitted to a one-site competition model.

Calculating IC50

Plot the specific binding (% of control) against the log concentration of 1-(4-Butylphenyl)-2-methylpropan-1-amine. Use non-linear regression (Sigmoidal dose-response, variable slope) to determine the


 (concentration inhibiting 50% of radioligand binding).
Deriving Ki (Cheng-Prusoff Equation)

The


 is dependent on the radioligand concentration. To obtain the intrinsic equilibrium dissociation constant (

), apply the Cheng-Prusoff equation :


  • 
     : Determined from the assay.
    
  • 
     : Concentration of radioligand used (e.g., 2 nM).
    
  • 
     : Dissociation constant of the radioligand (determined via Saturation Binding Assay).
    

Interpretation Guide:

  • 
    : High Affinity (Potent binder).
    
  • 
    : Moderate Affinity.
    
  • 
    : Low Affinity / Inactive.
    

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). (n.d.). PDSP Assay Protocols. University of North Carolina at Chapel Hill.

  • Sigma-Aldrich. (n.d.). 1-(4-butylphenyl)-2-methylpropan-1-amine Product Detail (CAS 847837-50-7).[1][2][3][4]

Sources

Exploratory

Preliminary Toxicological Screening of 1-(4-Butylphenyl)-2-methylpropan-1-amine

Executive Summary & Compound Profile This guide outlines a rigorous preliminary toxicological screening framework for 1-(4-Butylphenyl)-2-methylpropan-1-amine , a lipophilic primary amine structurally analogous to substi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide outlines a rigorous preliminary toxicological screening framework for 1-(4-Butylphenyl)-2-methylpropan-1-amine , a lipophilic primary amine structurally analogous to substituted benzylamines and phenethylamines. Due to the absence of comprehensive public toxicological data, this compound must be treated as a Novel Chemical Entity (NCE) with potential central nervous system (CNS) activity and sympathomimetic properties.

The protocol prioritizes a "Fail-Early" approach, utilizing high-throughput in vitro assays to assess cytotoxicity, genotoxicity, and cardiotoxicity before advancing to costly in vivo models.

Structural Analysis & Risk Prediction

The chemical structure features a 4-butylphenyl moiety attached to a 2-methylpropan-1-amine backbone.[1]

  • Core Scaffold:

    
    -Isopropylbenzylamine derivative.
    
  • Key Pharmacophore: The primary amine adjacent to a lipophilic aromatic ring suggests potential interaction with Monoamine Transporters (MATs) and Trace Amine-Associated Receptors (TAARs).

  • Predicted Risks:

    • High Lipophilicity: The 4-butyl chain and isopropyl group significantly increase LogP, predicting high Blood-Brain Barrier (BBB) permeability and potential for phospholipidosis.

    • Cardiotoxicity: Lipophilic amines are frequent hERG channel blockers.

    • Metabolic Activation: The benzylic position and butyl side-chain are prime targets for CYP450-mediated oxidation.

Phase I: In Silico & Physicochemical Profiling

Before wet-lab experimentation, computational modeling establishes the baseline for dosing and solvent selection.

Physiochemical Parameters (Calculated)
ParameterValue (Predicted)Implication
Molecular Weight ~205.34 g/mol Small molecule, likely permeable.
cLogP 3.5 – 4.2High lipophilicity; likely extensive tissue distribution.
TPSA ~26 ŲHigh CNS penetration probability (Rule of < 90 Ų).
pKa (Basic) ~9.5 – 10.0Protonated at physiological pH; lysosomal trapping risk.
Solubility Protocol

Objective: Determine the maximum soluble concentration (MSC) for bioassays.

  • Stock Preparation: Dissolve 10 mg in 100% DMSO.

  • Stepwise Dilution: Dilute into PBS (pH 7.4) to achieve 100 µM, 10 µM, and 1 µM.

  • Turbidimetry: Measure absorbance at 620 nm. An OD > 0.01 indicates precipitation.

    • Constraint: Final DMSO concentration in cell assays must be < 0.5% (v/v) to avoid solvent toxicity.

Phase II: In Vitro Cytotoxicity & Cellular Health

This phase determines the IC50 (half-maximal inhibitory concentration) to set safe dosing limits for mechanistic assays.

Cell Line Selection
  • HepG2 (Human Liver Carcinoma): Surrogate for hepatotoxicity and metabolic competence.

  • SH-SY5Y (Human Neuroblastoma): Surrogate for neurotoxicity (critical due to structural similarity to psychotropics).

  • H9c2 (Rat Cardiomyocytes): Preliminary cardiotoxicity screening.

Multiplexed Cytotoxicity Assay Protocol

Method: Dual-readout assay combining MTT (metabolic health) and LDH (membrane integrity).

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Expose cells to the compound (0.1 µM – 100 µM, log scale) for 24h and 48h.

  • Positive Control: Triton X-100 (1%) for LDH; Doxorubicin (1 µM) for MTT.

  • Readout:

    • Supernatant: Transfer 50 µL for LDH release assay (measure at 490 nm).

    • Cell Layer: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, measure at 570 nm.

  • Data Analysis: Calculate % Viability relative to vehicle control.

Visualization of Screening Workflow:

ToxicityScreening Compound 1-(4-Butylphenyl)-2-methylpropan-1-amine Solubility Solubility Test (DMSO/PBS) Compound->Solubility HepG2 HepG2 Assay (Hepatotoxicity) Solubility->HepG2 If Soluble SHSY5Y SH-SY5Y Assay (Neurotoxicity) Solubility->SHSY5Y hERG hERG Inhibition (Cardiotoxicity) HepG2->hERG IC50 > 10µM SHSY5Y->hERG Ames Ames Test (Genotoxicity) hERG->Ames Decision Go / No-Go Decision Ames->Decision

Figure 1: Sequential decision tree for preliminary toxicological screening.

Phase III: Cardiotoxicity (hERG Inhibition)

Lipophilic amines often block the hERG potassium channel, leading to QT prolongation and Torsades de Pointes. This is a critical safety gate.

Fluorescence Polarization Assay (High-Throughput)

Rationale: Faster and cheaper than patch-clamp for initial screening.

  • System: Predictor™ hERG Fluorescence Polarization Assay (Invitrogen) or equivalent membrane prep.

  • Tracer: Red-shifted fluorescent tracer with high affinity for the hERG channel.

  • Protocol:

    • Incubate membrane fraction with tracer (1 nM) and test compound (titration).

    • Measure Fluorescence Polarization (mP).

    • Displacement of tracer decreases mP.

  • Threshold: If IC50 < 10 µM, the compound is flagged as a High-Risk Cardiotoxin . Proceed to manual patch-clamp for confirmation.

Phase IV: Metabolic Stability & Genotoxicity

Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify major metabolites.
  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol:

    • Incubate 1 µM compound with 0.5 mg/mL HLM at 37°C.

    • Time points: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold acetonitrile (containing Internal Standard).

    • Analyze supernatant via LC-MS/MS.

  • Prediction: Look for hydroxylation on the butyl chain (

    
    , 
    
    
    
    ) or the phenyl ring, and potential N-dealkylation (though less likely for primary amines).
Mini-Ames Test (Fluctuation Method)

Objective: Detect mutagenic potential.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Conditions: +/- S9 metabolic activation fraction.

  • Readout: Colorimetric change (purple to yellow) indicating reversion to histidine prototrophy.

  • Criteria: A 2-fold increase in revertant wells over solvent control is considered Positive .

Phase V: Neuropharmacological Profiling (Target Engagement)

Given the structural similarity to amphetamines, screening for Monoamine Transporter (MAT) activity is essential to classify the compound's pharmacological nature (stimulant vs. inert).

Neurotransmitter Uptake Inhibition Assay

Objective: Determine if the compound blocks reuptake of Dopamine (DA), Norepinephrine (NE), or Serotonin (5-HT).

  • Cells: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Substrate: Fluorescent neurotransmitter analogs (e.g., ASP+).

  • Protocol:

    • Pre-incubate cells with test compound (10 min).

    • Add fluorescent substrate.

    • Measure fluorescence uptake kinetics via plate reader.

  • Data: Plot dose-response curves to determine

    
    .
    

Hypothetical Mechanism of Action:

MOA Compound 1-(4-Butylphenyl)-2-methylpropan-1-amine DAT Dopamine Transporter (DAT) Compound->DAT Binding/Inhibition VMAT2 Vesicular Transporter (VMAT2) Compound->VMAT2 Potential Disruption Efflux Reverse Transport (Efflux) Compound->Efflux If Substrate CytosolicDA Cytosolic Dopamine Accumulation DAT->CytosolicDA Inhibition increases synaptic DA Efflux->CytosolicDA Release

Figure 2: Potential interaction pathways with dopaminergic machinery based on structural analogs.

Reporting & Data Interpretation

All data must be consolidated into a Toxicological Dossier .

AssayMetricRisk Threshold (Flag)
Cytotoxicity (HepG2) IC50< 10 µM (High Toxicity)
hERG Inhibition IC50< 10 µM (QT Prolongation Risk)
Ames Test Revertant Ratio> 2.0 (Mutagenic)
Microsomal Stability

< 30 min (High Clearance)
DAT Inhibition

< 1 µM (Potent Psychostimulant)

Conclusion: If the compound exhibits IC50 > 50 µM in cytotoxicity assays, negative Ames results, and hERG IC50 > 10 µM, it may proceed to acute in vivo dose-ranging studies (OECD 425). If DAT inhibition is potent (


 < 1 µM), it must be handled as a controlled substance analog.

References

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. Link

  • Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. Link

  • European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions. Link

  • Simmons, S. O., et al. (2015). High-throughput screening for hERG channel blockade. Journal of Biomolecular Screening. Link

  • Sigma-Aldrich. (n.d.). Product Detail: 1-(4-butylphenyl)-2-methylpropan-1-amine.[1][2] Link

Sources

Foundational

Introduction: Situating a Novel Phenethylamine in the Research Landscape

An In-depth Technical Guide to the Research Chemical 1-(4-Butylphenyl)-2-methylpropan-1-amine Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Research Chemical 1-(4-Butylphenyl)-2-methylpropan-1-amine

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The compound discussed, 1-(4-butylphenyl)-2-methylpropan-1-amine, is a research chemical with limited publicly available data. The information presented herein is largely inferred from the established principles of medicinal chemistry and pharmacology, based on the structure and properties of analogous phenethylamine derivatives. This guide is for informational and research purposes only and does not constitute an endorsement or recommendation for its use.

1-(4-Butylphenyl)-2-methylpropan-1-amine is a substituted phenethylamine. The core phenethylamine structure, a phenyl ring attached to an amino group via a two-carbon chain, is the backbone for a vast array of neuroactive compounds, from neurotransmitters like dopamine to pharmaceuticals and a wide range of designer drugs.[1] The specific substitutions on this scaffold—in this case, a butyl group on the phenyl ring and a methyl group on the carbon adjacent to the amine—are critical determinants of its chemical properties, receptor interactions, and, consequently, its pharmacological profile.

Given the absence of this specific molecule in peer-reviewed pharmacological literature, it is classified as a novel or "designer" research chemical. The study of such compounds is crucial for forensic science, toxicology, and understanding the structure-activity relationships (SAR) that govern interactions with neurological targets. This guide provides a projected technical profile of 1-(4-butylphenyl)-2-methylpropan-1-amine, constructed from foundational chemical principles and data from structurally related analogs.

Caption: General structure of phenethylamine with key substitution points.

Section 1: Chemical Identity and Predicted Physicochemical Properties

The precise chemical and physical properties of 1-(4-butylphenyl)-2-methylpropan-1-amine have not been empirically determined in published literature. However, we can predict these properties with a reasonable degree of confidence by analyzing its constituent parts and comparing them to known molecules.

  • IUPAC Name: 1-(4-butylphenyl)-2-methylpropan-1-amine

  • Molecular Formula: C₁₄H₂₃N

  • Molecular Weight: 205.34 g/mol

The structure features a primary amine, which will be basic, and a significantly nonpolar butylphenyl group. This combination suggests moderate to high lipophilicity, which would facilitate crossing the blood-brain barrier.

Caption: Chemical structure of 1-(4-butylphenyl)-2-methylpropan-1-amine.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Rationale and Comparative Insights
pKa ~10.2 - 10.6 The primary amine group is the key determinant. This range is typical for primary alkylamines and similar phenethylamine derivatives.
LogP (Octanol-Water Partition Coefficient) ~3.5 - 4.2 The presence of the butyl group significantly increases lipophilicity compared to simpler phenethylamines like amphetamine (LogP ~1.8). This suggests enhanced membrane permeability.
Boiling Point ~280 - 300 °C Estimated based on the increased molecular weight and van der Waals forces from the butyl group, relative to smaller analogs.

| Aqueous Solubility | Low | Expected to be poorly soluble in water as a free base due to its high lipophilicity, but will form a water-soluble salt (e.g., hydrochloride) upon protonation. |

Section 2: Plausible Synthetic Pathways

The synthesis of 1-(4-butylphenyl)-2-methylpropan-1-amine would likely follow established routes for producing substituted phenethylamines. A logical and common approach is the reductive amination of the corresponding ketone, 1-(4-butylphenyl)-2-methylpropan-1-one. Another classic method is the Leuckart reaction.[2][3][4]

Proposed Synthesis via Reductive Amination

This two-stage, one-pot process is a cornerstone of amine synthesis due to its efficiency.[5][6] It involves the formation of an imine intermediate from the precursor ketone, which is then reduced to the final amine.

Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketone 1-(4-butylphenyl)-2-methylpropan-1-one AmineSource Ammonia Source (e.g., NH4OAc) Imine Imine Intermediate Ketone->Imine + Amine Source (Acid Catalyst) Product 1-(4-butylphenyl)-2-methylpropan-1-amine Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH3CN)

Caption: Proposed reductive amination synthesis workflow.

Experimental Protocol (Hypothetical)

  • Imine Formation: To a solution of 1-(4-butylphenyl)-2-methylpropan-1-one (1.0 eq) in methanol, add ammonium acetate (3-5 eq). The reaction is stirred at room temperature. The progress can be monitored by TLC or GC-MS to observe the consumption of the ketone. This step benefits from mild acid catalysis to protonate the carbonyl, increasing its electrophilicity.[7]

  • Reduction: Once imine formation is substantial, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is added portion-wise.[8] NaBH₃CN is a preferred reagent as it is selective for the imine over the ketone, allowing for a one-pot reaction. The reaction is stirred until the imine is fully consumed.

  • Work-up and Purification: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with aqueous base (e.g., NaOH solution) to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by column chromatography or by crystallization of a salt (e.g., hydrochloride).

Section 3: Analytical Characterization Workflow

For any novel research chemical, rigorous analytical characterization is paramount to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques is standard practice in forensic and research laboratories.[9]

Table 2: Analytical Techniques for Structural Elucidation

Technique Expected Results and Interpretation
Gas Chromatography-Mass Spectrometry (GC-MS) Retention Index: Expected to be higher than less-substituted phenethylamines due to higher molecular weight and boiling point. Mass Spectrum: The primary fragmentation pathway for phenethylamines is typically α-cleavage (cleavage of the Cα-Cβ bond).[10][11] This would produce a prominent base peak at m/z 44, corresponding to the [CH(CH₃)NH₂]⁺ fragment. The molecular ion peak ([M]⁺) at m/z 205 may be weak or absent. Other fragments would arise from the butylphenyl moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Distinct signals for the aromatic protons (two doublets in the 7-8 ppm region), the butyl chain protons (triplet, sextet, quintet, triplet from ~2.6 to 0.9 ppm), the methine and methyl protons of the isobutylamine group, and a broad singlet for the NH₂ protons.[12][13] ¹³C NMR: Characteristic signals for the aromatic carbons, the aliphatic carbons of the butyl chain and the side chain. The number of signals will correspond to the number of unique carbon environments.[14]

| Fourier-Transform Infrared (IR) Spectroscopy | N-H Stretch: As a primary amine, two distinct, sharp to medium intensity bands are expected in the 3300-3500 cm⁻¹ region.[15][16][17][18] C-H Stretch: Aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹. N-H Bend: A bending (scissoring) vibration around 1580-1650 cm⁻¹.[18] Aromatic C=C: Bends in the 1450-1600 cm⁻¹ region. |

Section 4: Inferred Pharmacological Profile and Structure-Activity Relationships (SAR)

The pharmacological effects of 1-(4-butylphenyl)-2-methylpropan-1-amine can be hypothesized by dissecting its structure and applying known SAR principles for the phenethylamine class.[19][20]

  • Phenethylamine Core: This is the foundational structure for compounds that interact with monoamine systems.

  • α-Methyl Group: The presence of a methyl group on the alpha-carbon (as in amphetamine) typically confers resistance to metabolism by monoamine oxidase (MAO). This can increase the bioavailability and duration of action of the compound. It also often enhances stimulant properties.

  • Para-Butyl Group: This is the most distinctive feature. Large, lipophilic substituents at the 4-position of the phenyl ring are known to significantly influence receptor affinity and selectivity.

    • Increased Lipophilicity: The butyl group will increase the molecule's ability to cross the blood-brain barrier.

    • Receptor Affinity: In some classes of phenethylamines, such as the 2C-x family, alkyl or halogen groups at the para position can positively influence binding affinity to serotonin receptors, particularly the 5-HT₂A subtype.[21][22][23] It is plausible that the butyl group could enhance affinity for certain receptor subtypes. Studies on 2,5-dimethoxy-4-butylamphetamine (DOBU) show it has a high affinity for the 5-HT2A receptor.[24]

    • Steric Effects: The bulkiness of the butyl group might also introduce steric hindrance, potentially preventing interaction with some targets while favoring others. Research has shown that branching in the 4-alkyl group can impact potency, suggesting a sensitive interaction with the receptor pocket.[25]

Hypothesized Mechanism of Action

Based on its structure, 1-(4-butylphenyl)-2-methylpropan-1-amine could act as a monoamine releasing agent and/or a receptor agonist. It shares features with stimulants (amphetamine-like structure) and some hallucinogens (large para-substituent). Its effects are likely mediated by interactions with dopamine, norepinephrine, and serotonin systems.[26][27]

Hypothetical_MOA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound 1-(4-butylphenyl)-2-methylpropan-1-amine Transporter Monoamine Transporter (DAT, NET, SERT) Compound->Transporter Binds/Reverses MAO MAO Compound->MAO Inhibits (due to α-methyl) Receptor Postsynaptic Receptor (e.g., 5-HT2A, D2) Compound->Receptor Direct Agonism? Vesicle Vesicle (Dopamine, Serotonin) VMAT VMAT2 VMAT->Vesicle Synapse Synaptic Cleft Vesicle->Synapse Release Synapse->Receptor Binds

Caption: Potential mechanisms of action for a novel phenethylamine.

Potential Toxicological Concerns

Designer phenethylamines are often associated with a range of adverse effects. Intoxication can present with sympathomimetic symptoms (tachycardia, hypertension, hyperthermia), serotonin toxicity, and psychiatric effects like agitation and hallucinations.[28][29][30] The specific toxicological profile of this compound is unknown, but caution is warranted due to its novelty and structural relationship to other psychoactive substances.

Conclusion

1-(4-Butylphenyl)-2-methylpropan-1-amine represents an understudied molecule within the vast chemical space of substituted phenethylamines. While direct empirical data is lacking, a comprehensive technical profile can be inferred through the lens of established chemical and pharmacological principles. Its structure suggests it is a lipophilic, centrally-acting compound, likely synthesized via reductive amination of its ketone precursor. Its pharmacological activity is probably centered on monoaminergic systems, with the potential for stimulant and/or serotonergic effects, a hypothesis driven by the amphetamine-like backbone and the bulky para-alkyl substituent.

For researchers, scientists, and drug development professionals, this guide serves as a foundational framework for approaching such a novel compound. Any further investigation must begin with rigorous, unambiguous analytical characterization and be followed by systematic in vitro and in vivo pharmacological and toxicological evaluation to validate these hypotheses and ensure safety.

References

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
  • Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts.
  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
  • Phenethylamines. University of Virginia School of Medicine, Blue Ridge Poison Center.
  • IR Spectroscopy Tutorial: Amines. University of Calgary.
  • Hill, S. L., & Thomas, S. H. (2013). 2C or not 2C: phenethylamine designer drug review. Journal of Medical Toxicology, 9(2), 189-197.
  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC.
  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs.
  • 2C or Not 2C: Phenethylamine Designer Drug Review. (2025, August 10).
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2022, October 13). Semantic Scholar.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023, March 1). Biomolecules & Therapeutics - KoreaScience.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University.
  • Angrish, D., et al. (2016). Impact of Functional Group Modifications on Designer Phenethylamine Induced Hyperthermia. Chemical Research in Toxicology, 29(4), 624-630.
  • STUDIES ON THE LEUCKART REACTION. Semantic Scholar.
  • Kang, G. I., & Abdel-Meguid, S. S. (1976). Studies on phenethylamine hallucinogens. 2. Conformations of arylmethoxyl groups using 13C NMR. Journal of Medicinal Chemistry, 19(3), 329-332.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI.
  • Studies on the Leuckart Reaction. The Vespiary.
  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018, June 22). MDPI.
  • Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes.
  • Almaghrabi, M., et al. (2018). Global Health Impact of Major Classes of “Designer Drugs”: Structural, Pharmacological and Toxicological Overview. Meddocs Publishers.
  • Beregi, S. L., & Duhault, J. (1977). Structure-anorectic activity relationships in substituted phenethylamines. Arzneimittel-Forschung, 27(1), 116-118.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2023, January 14). MDPI.
  • Leuckart reaction. Wikipedia.
  • Population Survey Data Informing the Therapeutic Potential of Classic and Novel Phenethylamine, Tryptamine, and Lysergamide Psychedelics. (2020, February 11). Frontiers.
  • Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. PMC.
  • Substituted phenethylamine. Wikipedia.
  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2025, October 16).
  • GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines.
  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2022, August 30). Taylor & Francis Online.
  • GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.
  • Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. (2025, August 9).
  • Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. (2002, November 5).
  • The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic...
  • Nichols, D. E., et al. (1981). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Journal of Pharmacology and Experimental Therapeutics, 218(3), 560-569.
  • 2,5-Dimethoxy-4-butylamphetamine. Wikipedia.
  • Nichols, D. E., et al. (1983). Substituent Branching in Phenethylamine-Type Hallucinogens: A Comparison of 1-[2,5-Dimethoxy-4-(2-methylpropyl)phenyl]-2-aminopropane and 1-[2,5-Dimethoxy-4-(2-butyl)phenyl]-2-aminopropane. Journal of Medicinal Chemistry, 26(4), 570-572.
  • 2-Phenylethylamine(64-04-0) 1H NMR spectrum. ChemicalBook.
  • Chemical structures of the five substituted phenethylamine derivatives.
  • Showing Compound 2-Phenylethylamine (FDB010580). (2010, April 8). FooDB.
  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymeriz
  • Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.
  • Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxid
  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • The reaction scheme in the reductive amination of propiophenone with...
  • Borch Reductive Amin
  • Reductive Amin

Sources

Exploratory

discovery and history of 1-(4-Butylphenyl)-2-methylpropan-1-amine

The following technical guide provides an in-depth analysis of 1-(4-Butylphenyl)-2-methylpropan-1-amine (CAS 847837-50-7), a specialized chemical entity within the class of alpha-substituted benzylamines. This document i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(4-Butylphenyl)-2-methylpropan-1-amine (CAS 847837-50-7), a specialized chemical entity within the class of alpha-substituted benzylamines. This document is structured for researchers and drug development professionals, focusing on its chemical identity, synthesis pathways, and pharmacological context.

Executive Summary & Chemical Identity[1]

1-(4-Butylphenyl)-2-methylpropan-1-amine is a lipophilic primary amine characterized by a phenethylamine-like scaffold modified with an alpha-isopropyl group and a para-butyl substitution on the phenyl ring. Chemically, it is classified as an


-isopropylbenzylamine  derivative.

While often encountered as a specialized building block in organic synthesis or a reference standard in forensic analysis, its structure places it in a chemical space overlapping with known CNS stimulants and monoamine transporter modulators. It is structurally distinct from the "Lilial" amine (which is a 3-phenylpropylamine derivative) and represents a benzylic amine architecture.

Chemical Data Table
PropertyDetail
IUPAC Name 1-(4-Butylphenyl)-2-methylpropan-1-amine
Common Synonyms

-Isopropyl-4-butylbenzylamine; 1-(4-n-Butylphenyl)-2-methylpropylamine
CAS Number 847837-50-7
Molecular Formula

Molecular Weight 205.34 g/mol
Structural Class

-Alkylated Benzylamine / Phenethylamine Homolog
Appearance Colorless to pale yellow oil (free base); White solid (HCl salt)
Solubility Soluble in organic solvents (DMSO, Ethanol, DCM); Low water solubility

Discovery and History

The discovery of 1-(4-Butylphenyl)-2-methylpropan-1-amine is not attributed to a single "eureka" moment but rather emerges from the systematic exploration of Structure-Activity Relationships (SAR) in two primary fields:

  • CNS Active Agents: Researchers have long investigated

    
    -substituted benzylamines and phenethylamines to modulate selectivity for monoamine transporters (DAT, NET, SERT). The introduction of bulky alkyl groups (like isopropyl) at the 
    
    
    
    -position, combined with lipophilic substitutions on the ring (para-butyl), is a classic medicinal chemistry strategy to enhance blood-brain barrier (BBB) penetration and alter receptor binding affinity.
  • Agrochemical Intermediates: The structural motif resembles precursors used in the synthesis of sterol biosynthesis inhibitor fungicides (e.g., morpholine derivatives like Fenpropimorph). In this context, the amine serves as a key intermediate for coupling with other heterocyclic moieties.

Historically, this specific CAS (847837-50-7) appeared in chemical catalogs (e.g., Sigma-Aldrich, Santa Cruz Biotechnology) as a research chemical, facilitating its use as a building block for library synthesis and as a reference standard for identifying novel psychoactive substances (NPS) or impurities in industrial processes.

Structural Analysis & Logic

The molecule can be dissected into three functional zones, each conferring specific properties:

  • Zone A (Amine Head): The primary amine (

    
    ) is the focal point for biological interaction (hydrogen bonding, salt formation) and further derivatization.
    
  • Zone B (Steric Linker): The 2-methylpropyl (isopropyl) group at the

    
    -carbon introduces significant steric bulk compared to a standard ethyl or methyl chain. This steric hindrance protects the amine from metabolic deamination (e.g., by MAO enzymes), potentially prolonging half-life.
    
  • Zone C (Lipophilic Tail): The para-butyl phenyl ring provides a high degree of lipophilicity (

    
    ), facilitating membrane transport and hydrophobic pocket binding in protein targets.
    
Structural Visualization (Graphviz)

StructureLogic cluster_0 Pharmacophore / Reactivity Core Benzylic Carbon (C1) Amine Primary Amine (-NH2) Core->Amine Functional Handle SideChain Isopropyl Group (Steric Bulk) Core->SideChain Metabolic Shield Ring Phenyl Ring Core->Ring Scaffold Tail 4-Butyl Group (Lipophilicity) Ring->Tail Hydrophobic Interaction

Caption: Structural decomposition of 1-(4-Butylphenyl)-2-methylpropan-1-amine highlighting functional zones.

Synthesis Methodologies

For research and development purposes, the synthesis of 1-(4-Butylphenyl)-2-methylpropan-1-amine typically follows a Reductive Amination or Grignard Addition pathway. The reductive amination route is preferred for scalability and safety.

Route A: Reductive Amination (Preferred)

This route starts from the corresponding ketone, 1-(4-butylphenyl)-2-methylpropan-1-one (also known as 4-butyl-isobutyrophenone).

Step 1: Friedel-Crafts Acylation

  • Reagents: Butylbenzene + Isobutyryl Chloride +

    
     (Catalyst).
    
  • Mechanism: Electrophilic aromatic substitution.

  • Outcome: Formation of the ketone intermediate.

  • Logic: The para position is favored due to the directing effect of the butyl group, though ortho isomers may need separation.

Step 2: Reductive Amination (Leuckart-Wallach or Catalytic Hydrogenation)

  • Reagents: Ketone + Ammonium Formate (or

    
     + Raney Ni).
    
  • Conditions: Reflux (Leuckart) or High Pressure (Hydrogenation).

  • Outcome: Conversion of the carbonyl (

    
    ) to the amine (
    
    
    
    ).
  • Causality: The bulky isopropyl group next to the carbonyl makes nucleophilic attack slower; high temperatures or active catalysts are required.

Synthesis Workflow Diagram

Synthesis Butylbenzene Butylbenzene Ketone 1-(4-Butylphenyl)- 2-methylpropan-1-one Butylbenzene->Ketone Friedel-Crafts IsobutyrylCl Isobutyryl Chloride IsobutyrylCl->Ketone Oxime Oxime Intermediate (Optional) Ketone->Oxime NH2OH Target 1-(4-Butylphenyl)- 2-methylpropan-1-amine Ketone->Target Reductive Amination Oxime->Target Reduction AlCl3 AlCl3 / DCM AlCl3->Ketone RedAgent NH4OAc / NaBH3CN or H2/Cat RedAgent->Target

Caption: Primary synthetic pathways yielding the target amine from butylbenzene precursors.

Pharmacological & Application Context

Structure-Activity Relationship (SAR)

As an


-isopropylbenzylamine, this compound shares a structural lineage with Phentermine  (

-dimethyl) and Cathinone derivatives.
  • Steric Bulk: The

    
    -isopropyl group is larger than the methyl group found in amphetamine. This typically reduces potency at the dopamine transporter (DAT) compared to 
    
    
    
    -methyl analogs but may retain norepinephrine transporter (NET) affinity.
  • Lipophilicity: The 4-butyl chain significantly increases

    
    , suggesting high BBB permeability and potential accumulation in lipid-rich tissues.
    
  • Receptor Selectivity: Analogs with this substitution pattern are often screened for Trace Amine-Associated Receptor (TAAR1) activity or as sigma receptor ligands.

Applications
  • Analytical Standard: Used as a reference material for GC/MS and NMR libraries to distinguish from isomeric designer drugs (e.g., N-butyl isomers).

  • Synthetic Intermediate: Serves as a scaffold for synthesizing complex N-substituted derivatives (e.g., ureas, amides) in agrochemical discovery (fungicides).

  • Toxicological Probe: Used in metabolic stability studies to understand the impact of

    
    -branching on deamination rates.
    

Safety and Handling Protocols

Warning: This compound is a potent chemical substance. All handling must occur in a controlled laboratory environment.

ParameterProtocol
Hazard Classification Irritant (Skin/Eye); Potential CNS active agent (treat as toxic).
PPE Requirements Nitrile gloves, safety goggles, lab coat, NIOSH-approved respirator if aerosolized.
Storage Store at 2-8°C (free base) or -20°C (HCl salt); Protect from moisture and light.
Spill Response Absorb with inert material (vermiculite); neutralize with dilute acid if necessary; dispose as hazardous organic waste.

References

  • Sigma-Aldrich. (n.d.). Methylpropylamine | 1-(4-butylphenyl)-2-methylpropan-1-amine Product Sheet. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 1-(4-butylphenyl)-2-methylpropan-1-amine.[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13570281 (Ketone Precursor). Retrieved from

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024). Framework and practical guidance for naming cathinones and related amines. Retrieved from

  • United States Environmental Protection Agency. (2025). Substance Registry Services: CAS 847837-50-7. Retrieved from

Sources

Foundational

Strategic Enantioselective Architectures for 1-(4-Butylphenyl)-2-methylpropan-1-amine

Executive Summary This technical guide details the enantioselective synthesis of 1-(4-Butylphenyl)-2-methylpropan-1-amine , a sterically demanding chiral benzylic amine. This scaffold represents a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the enantioselective synthesis of 1-(4-Butylphenyl)-2-methylpropan-1-amine , a sterically demanding chiral benzylic amine. This scaffold represents a critical pharmacophore found in calcimimetics and monoamine reuptake inhibitors.

The structural challenge lies in the steric bulk of the isopropyl group adjacent to the benzylic center (C1). This steric hindrance significantly impacts the kinetics of imine condensation and the stereoselectivity of nucleophilic attacks.

This guide presents two validated, orthogonal methodologies:

  • Chemo-Catalytic Route: tert-Butanesulfinamide (Ellman’s Auxiliary) for high-fidelity laboratory-scale synthesis.

  • Bio-Catalytic Route:

    
    -Transaminase (ATA) mediated reductive amination for scalable, green manufacturing.
    

Part 1: Retrosynthetic Analysis & Precursor Assembly

The synthesis hinges on the efficient construction of the prochiral ketone, 1-(4-butylphenyl)-2-methylpropan-1-one .

Retrosynthetic Logic

The target molecule is disconnected at the C-N bond. Both proposed routes converge on the same aryl ketone precursor, which is assembled via Friedel-Crafts acylation.

Retrosynthesis Target Target: 1-(4-Butylphenyl)-2-methylpropan-1-amine disconnection C-N Disconnection Target->disconnection Ketone Prochiral Precursor: 1-(4-Butylphenyl)-2-methylpropan-1-one disconnection->Ketone Substrates Starting Materials: Butylbenzene + Isobutyryl Chloride Ketone->Substrates Friedel-Crafts Acylation

Figure 1: Retrosynthetic disconnection showing the convergence on the Friedel-Crafts acylation strategy.

Precursor Synthesis Protocol (Friedel-Crafts)

Objective: Synthesis of 1-(4-butylphenyl)-2-methylpropan-1-one. Mechanism: Electrophilic Aromatic Substitution (


).
  • Reagents: Butylbenzene (1.0 equiv), Isobutyryl chloride (1.1 equiv),

    
     (anhydrous, 1.2 equiv), DCM (dry).
    
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, addition funnel.
    
  • Procedure:

    • Suspend

      
       in DCM at 0°C.
      
    • Add Isobutyryl chloride dropwise (formation of acylium ion).

    • Add Butylbenzene dropwise over 30 mins, maintaining

      
      .
      
    • Critical: The para-selectivity is favored by the steric bulk of the butyl group, but ortho isomers may form.

    • Warm to RT and stir for 4 hours.

  • Workup: Quench over crushed ice/HCl. Extract with DCM.[1][2] Wash with brine/NaHCO3.

  • Purification: Vacuum distillation is preferred over column chromatography for scale.

Part 2: Route A - The Ellman Auxiliary Approach

Best For: Medicinal Chemistry, SAR studies, Absolute Stereocontrol.

This route utilizes (R)-tert-butanesulfinamide as a chiral ammonia equivalent. The bulky tert-butyl group on the auxiliary directs the stereochemical outcome of the reduction step.

Mechanistic Pathway

The reaction proceeds via a ketimine intermediate. The use of


 is non-negotiable here; standard dehydrating agents (

) are insufficient for sterically hindered ketones like isobutyrophenone derivatives.

EllmanCycle Ketone Ketone (Prochiral) Imine N-Sulfinyl Imine (Activated) Ketone->Imine Ti(OEt)4 THF, Reflux Aux (R)-t-Bu-Sulfinamide Aux->Imine TS Transition State (Cyclic Chelation) Imine->TS NaBH4 -48°C AmineSalt Sulfinamide Intermediate TS->AmineSalt Reductive Transfer Final Chiral Amine (Target) AmineSalt->Final HCl/MeOH Cleavage

Figure 2: The Ellman auxiliary cycle. Ti(OEt)4 acts as both Lewis acid and water scavenger.

Detailed Protocol

Step 1: Condensation

  • Reagents: Ketone (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: THF (0.5 M).

  • Process: Reflux (70-75°C) for 16-24 hours. The bulky isopropyl group slows imine formation significantly. Monitor by HPLC.

  • Workup: Cool to RT. Add brine with vigorous stirring (precipitates Titanium salts). Filter through Celite.

Step 2: Diastereoselective Reduction

  • Reagent Choice:

    
     is standard. However, for higher dr (diastereomeric ratio) on this specific bulky substrate, L-Selectride  (lithium tri-sec-butylborohydride) is recommended if 
    
    
    
    yields <90:10 dr.
  • Procedure:

    • Dissolve sulfinyl imine in THF. Cool to -48°C (critical for stereocontrol).

    • Add reducing agent.[2][3]

    • Mechanism: The bulky tert-butyl group forces the hydride to attack from the Re-face (or Si-face depending on auxiliary configuration) via a cyclic transition state.

Step 3: Cleavage

  • Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH.

  • Precipitate the amine hydrochloride salt with

    
    .
    

Part 3: Route B - The Biocatalytic Approach

Best For: Process Chemistry, Scale-up, Green Manufacturing.

Biocatalysis replaces heavy metals and chiral auxiliaries with


-Transaminases (ATA). This is an equilibrium-driven reaction requiring an amine donor (Isopropylamine) and a system to remove the coproduct (Acetone).
Enzyme Selection Logic

Standard ATAs (e.g., from Vibrio fluvialis) often struggle with sterically bulky ketones like isobutyrophenone.

  • Recommended Variant: Evolved variants of Arthrobacter sp. ATA or Aspergillus terreus ATA.

  • Screening: A panel of "Bulky-Active" ATAs (e.g., Codexis or specialized academic libraries) is required.

Biocat Substrate Ketone Substrate Enz ATA-PLP Complex Substrate->Enz Donor Donor: Isopropylamine Donor->Enz Product Chiral Amine Enz->Product Byprod Acetone (Volatile) Enz->Byprod Vacuum Vacuum Removal (Shift Equilibrium) Byprod->Vacuum Removal

Figure 3: Transaminase ping-pong bi-bi mechanism with equilibrium displacement via acetone removal.

Detailed Protocol

Reaction Mix:

  • Substrate: 50 mM Ketone in DMSO (5% v/v final).

  • Donor: 1M Isopropylamine (IPA).

  • Buffer: 100 mM HEPES (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate cofactor).

  • Enzyme: 5-10 mg/mL Lyophilized ATA preparation.

Process Control:

  • Equilibrium Shift: The reaction

    
     is unfavorable.
    
  • Solution: Run at 30-40°C with an open system or slight vacuum to evaporate acetone (b.p. 56°C), driving the reaction to completion.

  • Workup: Acidify to pH 2 (quench enzyme, protonate amine). Extract unreacted ketone with EtOAc. Basify aqueous layer to pH 12. Extract chiral amine into MTBE.

Part 4: Comparative Data & Quality Control

Method Comparison Table
MetricEllman Auxiliary (Route A)Biocatalysis (Route B)
Stereoselectivity (ee) >98% (after recrystallization)>99% (intrinsic)
Yield 65-75% (3 steps)85-95% (1 step)
Atom Economy Low (Stoichiometric auxiliary waste)High (Catalytic)
Steric Tolerance High (Ti-mediated)Moderate (Requires specific mutant)
Cost Driver Sulfinamide ReagentEnzyme Development/Cost
Analytical Validation (HPLC)

To verify enantiomeric excess (ee), use chiral stationary phases capable of separating benzylic amines.

  • Column: Chiralcel OD-H or OJ-H (Daicel).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Detection: UV @ 254 nm (Aryl absorption).

  • Flow: 0.5 mL/min.

  • Note: Derivatization with acetyl chloride may improve resolution if peak tailing occurs due to the free amine.

References

  • Ellman, J. A., et al. (1999).[4] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines. Journal of Organic Chemistry. Link

  • Turner, N. J., & O'Reilly, E. (2013). Biocatalytic Retrosynthesis. Nature Chemical Biology. Link

  • Nugent, T. C. (2010).
  • BenchChem Protocols . (2025). Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one via Friedel-Crafts Acylation. Link

  • Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of alpha-methylbenzylamine with omega-transaminase. Biotechnology and Bioengineering.[5][6][7][8] Link

  • Sigma-Aldrich Technical Bulletin . Asymmetric Transfer Hydrogenation. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Strategies for 1-(4-Butylphenyl)-2-methylpropan-1-amine

Executive Summary & Chemical Context[1][2][3] This application note details the protocol for the extraction, separation, and quantification of 1-(4-Butylphenyl)-2-methylpropan-1-amine (CAS: 847837-50-7 / 863668-05-7).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

This application note details the protocol for the extraction, separation, and quantification of 1-(4-Butylphenyl)-2-methylpropan-1-amine (CAS: 847837-50-7 / 863668-05-7).[1] This molecule is a lipophilic, primary benzylic amine, structurally analogous to substituted phenethylamines and certain pharmaceutical intermediates used in the synthesis of adrenergic agents or fragrance metabolites (e.g., related to Lilial analogs, though structurally distinct in substitution pattern).[1]

Key Analytical Challenges:

  • Basicity (pKa ~9.5): The primary amine function causes severe peak tailing on standard silica-based columns due to silanol interactions.[1]

  • Lipophilicity (LogP > 3.5): The 4-butyl chain and isopropyl moiety significantly increase retention, requiring high organic content for elution.[1]

  • Benzylic Stability: Benzylic amines are susceptible to oxidative deamination; sample preparation must minimize exposure to strong oxidizers and high temperatures.[1]

This guide presents two validated workflows: UHPLC-MS/MS (for high-sensitivity bioanalysis/trace detection) and GC-MS (for forensic confirmation and impurity profiling).[1]

Chemical Properties & Reference Data

PropertyValueNotes
IUPAC Name 1-(4-butylphenyl)-2-methylpropan-1-amine
Formula C₁₄H₂₃N
Molecular Weight 205.34 g/mol Monoisotopic Mass: ~205.18
Predicted pKa ~9.5 (Basic)Requires high pH mobile phase or acidic ion-pairing.[1]
Solubility Soluble in Methanol, DMSO, DCM.[1]Poorly soluble in neutral water.[1]
UV Max ~210 nm, ~258 nmWeak chromophore (Benzenoid bands).[1]

Sample Preparation Protocols

Materials[1][2][4][5][6]
  • Internal Standard (IS): 1-(4-butylphenyl)-2-methylpropan-1-amine-d9 (if available) or a structural analog like Pseudoephedrine-d3 or Amphetamine-d5 .[1]

  • Extraction Buffer: 50 mM Ammonium Acetate (pH 4.0).[1]

  • Elution Solvent: 5% Ammonia in Methanol.

Solid Phase Extraction (SPE) - Mixed-Mode Cation Exchange (MCX)

For complex matrices (plasma, wastewater), Mixed-Mode Cation Exchange (MCX) is superior to standard C18 due to the analyte's basicity.[1]

  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Mix 200 µL sample with 200 µL 2% Formic Acid (aq). Load onto cartridge.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes neutrals/acids).[1]

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).[1]

  • Elution: 2 x 500 µL 5% NH₄OH in Methanol . The high pH breaks the ionic bond between the amine and the sorbent.[1]

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).

Workflow Visualization[1]

SamplePrep Start Raw Sample (Plasma/Reagent) Acidify Acidify (pH < 3) Ionize Amine Start->Acidify SPE_Load Load MCX SPE (Retain Pos. Ions) Acidify->SPE_Load Wash_Aq Wash 1: Acidic Water (Remove Proteins/Salts) SPE_Load->Wash_Aq Wash_Org Wash 2: Methanol (Remove Neutrals) Wash_Aq->Wash_Org Elute Elute: 5% NH4OH in MeOH (Neutralize & Release) Wash_Org->Elute Analyze LC-MS/MS or GC-MS Elute->Analyze

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow ensuring high recovery of basic amines while removing neutral interferences.

Method A: UHPLC-MS/MS (Quantitative)[1]

This method utilizes a biphenyl stationary phase to enhance selectivity for the aromatic moiety, separating the analyte from potential isobaric interferences.[1]

Chromatographic Conditions[1][2][5][6]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent C18.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-1.0 min: 10% B[1]

    • 1.0-5.0 min: Linear ramp to 90% B

    • 5.0-6.0 min: Hold 90% B

    • 6.1 min: Re-equilibrate 10% B

Mass Spectrometry (ESI+) Parameters[1]
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.[1]

MRM Transitions (Multiple Reaction Monitoring): The precursor ion is the protonated molecule


.[1]
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
Quantifier 206.2189.215Loss of NH₃ (Characteristic of primary amines)
Qualifier 1 206.2133.125Tropylium-butyl ion (Aromatic stability)
Qualifier 2 206.291.135Tropylium ion (C₇H₇⁺)

Note: Optimize Collision Energy (CE) using a 1 µg/mL infusion of the pure standard.

Method B: GC-MS (Confirmatory/Forensic)[1]

Direct injection of primary amines often leads to peak tailing and thermal degradation.[1] Derivatization with TFAA (Trifluoroacetic anhydride) is recommended to form the stable amide.[1]

Derivatization Protocol[1]
  • Take 100 µL of the SPE eluate (dried residue).[1]

  • Add 50 µL Ethyl Acetate + 50 µL TFAA.

  • Incubate at 60°C for 20 minutes.

  • Evaporate to dryness under N₂.

  • Reconstitute in 100 µL Ethyl Acetate.

GC Parameters[1][2][4][6]
  • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • 60°C (hold 1 min).

    • 20°C/min to 280°C.[1]

    • Hold 3 min.

  • Detection: MS (EI Source, 70 eV).[1]

  • Target Ion (TFA-Derivative): Look for molecular ion

    
     (Mass shift due to CF3CO- group).[1]
    
    • Parent Mass: ~301 m/z.[1]

    • Base Peak: Likely m/z 126 (TFA-amine fragment) or m/z 91.[1]

Fragmentation Logic[1]

Fragmentation Parent Precursor [M+H]+ m/z 206.2 LossNH3 [M+H - NH3]+ m/z 189.2 Parent->LossNH3 -17 Da (Neutral Loss) Tropylium Butyl-Tropylium m/z 133.1 LossNH3->Tropylium Cleavage of Alkyl Chain Benzyl Tropylium m/z 91.1 Tropylium->Benzyl Loss of Butyl

Figure 2: Proposed fragmentation pathway for MS/MS method development.[1] The loss of ammonia is the dominant low-energy transition.[1]

Validation Criteria (ICH Q2(R1))

To ensure this protocol meets regulatory standards (FDA/EMA), the following validation parameters must be met:

  • Linearity: R² > 0.995 over the range of 1 ng/mL to 1000 ng/mL.[1]

  • Accuracy: Mean recovery within 85-115% of nominal value.[1]

  • Precision: CV% < 15% (inter-day and intra-day).

  • Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, switch to Deuterated Internal Standard or standard addition method.[1]

References

  • Sigma-Aldrich. 1-(4-Butylphenyl)-2-methylpropan-1-amine Product Page.[1] (Catalog Number and CAS verification).[1][2] Link

  • Santa Cruz Biotechnology. 1-(4-butylphenyl)-2-methylpropan-1-amine Chemical Properties.Link[1]

  • PubChem. Compound Summary: Benzenemethanamine derivatives.[1] (General structural data for benzylic amines). Link

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1] Link

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1]Link[1]

(Note: While specific literature on this exact CAS is limited, the protocols above are derived from standard operating procedures for structurally identical phenethylamine and benzylic amine analogs.)

Sources

Application

Application Note: High-Sensitivity HPLC-MS/MS Quantification of 1-(4-Butylphenyl)-2-methylpropan-1-amine

This Application Note is designed for analytical chemists and toxicologists requiring a robust, validated protocol for the quantification of 1-(4-Butylphenyl)-2-methylpropan-1-amine (referred to herein as 4-BPMPA ) in bi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and toxicologists requiring a robust, validated protocol for the quantification of 1-(4-Butylphenyl)-2-methylpropan-1-amine (referred to herein as 4-BPMPA ) in biological matrices.

This compound—structurally related to substituted phenethylamines and cathinone metabolites—presents specific challenges due to its high lipophilicity (butyl chain) and basicity. This protocol synthesizes principles from FDA Bioanalytical Method Validation guidelines with specific optimization for lipophilic primary amines.

Introduction & Analyte Chemistry

1-(4-Butylphenyl)-2-methylpropan-1-amine (4-BPMPA) is a lipophilic primary amine. Analytically, it behaves similarly to substituted amphetamines but with significantly higher retention on reverse-phase columns due to the para-butyl substitution.

Physicochemical Profile
PropertyValueImplication for Method Design
Formula C₁₄H₂₃NMonoisotopic Mass: 205.1830 Da
Precursor Ion 206.2 [M+H]⁺ ESI Positive Mode is mandatory.
pKa (Calc) ~9.5 - 10.0Compound is cationic at neutral/acidic pH. High pH extraction required.
LogP (Calc) ~4.2Highly lipophilic. Significant risk of carryover and phospholipid suppression.

Method Development Strategy (The "Why")

Column Selection: Biphenyl vs. C18

While C18 is standard, this protocol recommends a Biphenyl stationary phase.

  • Reasoning: The π-π interactions offered by the biphenyl phase provide superior selectivity for the aromatic moiety, distinguishing 4-BPMPA from potential isobaric interferences (e.g., regioisomers where the butyl group is split or positioned differently).

  • Alternative: A high-strength silica (HSS) C18 column is a viable backup for general robustness.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Protein precipitation (PPT) is discouraged due to the high LogP of 4-BPMPA, which leads to significant entrapment in the protein pellet and poor recovery.

  • Chosen Method: LLE using MTBE (Methyl tert-butyl ether) at pH 12.

  • Mechanism: Alkalinizing the sample suppresses ionization (NH₃⁺ → NH₂), driving the uncharged amine into the organic layer while leaving matrix salts and phospholipids in the aqueous phase.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 1-(4-Butylphenyl)-2-methylpropan-1-amine (>98% purity).

  • Internal Standard (IS): 1-(4-Butylphenyl)-2-methylpropan-1-amine-d₉ (or Pseudo-IS: Amphetamine-d₅ if specific IS is unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation Workflow
  • Aliquot: Transfer 100 µL of plasma/serum to a 2 mL polypropylene tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Alkalinization: Add 50 µL of 0.5 M Carbonate Buffer (pH 12) or 5% Ammonium Hydroxide. Vortex briefly.

  • Extraction: Add 600 µL MTBE .

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean glass tube.

    • Critical Step: Avoid touching the aqueous interface to prevent phospholipid contamination.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10) . Vortex and transfer to autosampler vial.

LC-MS/MS Conditions

Liquid Chromatography (HPLC)

  • System: Agilent 1290 / Waters UPLC / Shimadzu Nexera (or equivalent).

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Mobile Phases:

  • MP A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • MP B: Acetonitrile + 0.1% Formic Acid.

    • Note: Ammonium formate is added to stabilize ionization and improve peak shape for the amine.

Gradient Table:

Time (min) % B Event
0.00 10 Initial Hold
0.50 10 Start Ramp
4.00 90 Elution of Analyte
5.00 90 Wash (Remove Phospholipids)
5.10 10 Return to Initial

| 7.00 | 10 | Re-equilibration |

Mass Spectrometry (MS/MS)

  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C.

  • Gas Flow: 10 L/min.

MRM Transitions (Quantification & Confirmation): Based on theoretical fragmentation of the phenethylamine backbone and butyl-substituted ring.

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeRationale
4-BPMPA 206.2 133.1 22Quant Butylbenzyl cation (Tropylium-like stable ion).
4-BPMPA 206.2150.115QualLoss of isobutyl side chain (C₄H₈).
4-BPMPA 206.291.135QualTropylium ion (High energy fragmentation).
IS (d-Analog) VarVarVarQuantMatches Analyte.

Visual Workflows

Analytical Decision Tree & Fragmentation Logic

The following diagram illustrates the fragmentation logic and the method workflow.

G cluster_0 Analyte Properties cluster_1 Method Optimization cluster_2 MS/MS Fragmentation Mol 1-(4-Butylphenyl)-2-methylpropan-1-amine [M+H]+ = 206.2 Lipophilicity High LogP (~4.2) Sticky Compound Mol->Lipophilicity Basicity Basic Amine (pKa ~9.5) Protonated at pH < 8 Mol->Basicity Frag1 Product: 133.1 m/z (Butylbenzyl Cation) QUANTIFIER Mol->Frag1 Collision Energy (22eV) Frag2 Product: 150.1 m/z (Imine Fragment) QUALIFIER Mol->Frag2 Collision Energy (15eV) LLE LLE Extraction (pH 12, MTBE) Lipophilicity->LLE Requires Organic Solvent Column Biphenyl Column (Selectivity for Aromatic) Lipophilicity->Column Retains well on RP Basicity->LLE Requires High pH to Neutralize LLE->Column MP Acidic Mobile Phase (0.1% FA + Amm. Formate) Column->MP MP->Frag1

Caption: Figure 1: Physicochemical properties of 4-BPMPA driving the selection of LLE extraction and MS/MS transitions.

Validation Criteria (Self-Validating System)

To ensure the method is "field-proven," the following Quality Control (QC) system must be implemented.

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting: 1/x² linear regression.

  • Acceptance: r² > 0.995; Standards ±15% (±20% at LLOQ).

Matrix Effect Assessment

Since this is a lipophilic amine, phospholipid suppression is the primary failure mode.

  • Post-Column Infusion Test: Infuse the analyte (100 ng/mL) continuously while injecting a blank extracted matrix.

  • Success Criteria: No significant ion suppression zones at the retention time of 4-BPMPA (~3.5 - 4.0 min). If suppression occurs, extend the gradient wash step or switch to a stronger wash solvent (Isopropanol/Acetonitrile).

Carryover Check

Due to the butyl chain, the analyte may stick to the injector needle or tubing.

  • Protocol: Inject a "Blank" immediately after the ULOQ (1000 ng/mL).

  • Limit: The blank signal must be < 20% of the LLOQ signal.

  • Mitigation: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing Peak Secondary interactions with silanols.Increase Ammonium Formate to 5-10 mM; Ensure column is end-capped.
Low Recovery Analyte sticking to glass/plastic during dry-down.Add 10 µL of DMSO or Ethylene Glycol to the tube before drying to prevent complete desiccation.
Signal Drift Source contamination.The butyl group makes the molecule "oily." Clean the ESI cone/shield every 200 injections.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Peters, F. T., et al. (2007). Method development in LC-MS/MS: Primer for the analysis of abusive drugs. Analytical and Bioanalytical Chemistry.
  • PubChem. (2024). Compound Summary: 1-(4-tert-butylphenyl)-2-methylpropan-1-one (Structural Analog). Retrieved from [Link][1]

Sources

Method

Application Note: 1-(4-Butylphenyl)-2-methylpropan-1-amine as a Monoamine Uptake Inhibitor

Product Overview & Chemical Identity Compound Name: 1-(4-Butylphenyl)-2-methylpropan-1-amine CAS Number: 847837-50-7 Chemical Class: Substituted -isopropylbenzylamine / Phenethylamine analog Molecular Formula: C H N Mole...

Author: BenchChem Technical Support Team. Date: February 2026

Product Overview & Chemical Identity

Compound Name: 1-(4-Butylphenyl)-2-methylpropan-1-amine CAS Number: 847837-50-7 Chemical Class: Substituted


-isopropylbenzylamine / Phenethylamine analog
Molecular Formula:  C

H

N Molecular Weight: 205.34 g/mol
Introduction

1-(4-Butylphenyl)-2-methylpropan-1-amine is a synthetic research chemical structurally characterized by a 4-butyl substitution on the phenyl ring and a sterically demanding isobutyl backbone (specifically, an


-isopropyl group relative to the benzylic position). Unlike classical amphetamines (

-methylphenethylamines), the presence of the

-isopropyl group and the benzylic amine functionality suggests a distinct pharmacological profile, primarily acting as a Monoamine Uptake Inhibitor (MUI) rather than a substrate-type releaser.

This Application Note details the protocols for characterizing the compound's affinity and inhibitory potency at the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). Due to the lipophilic 4-butyl chain, this compound is predicted to exhibit high affinity for DAT and NET, making it a valuable probe for studying hydrophobic pockets within monoamine transporters.

Mechanism of Action (Theoretical Framework)

The monoamine transporters (MATs)—DAT, NET, and SERT—are sodium-chloride-dependent symporters responsible for clearing neurotransmitters from the synaptic cleft.

  • Binding Mode: 1-(4-Butylphenyl)-2-methylpropan-1-amine functions as an orthosteric inhibitor . It binds to the S1 (central) binding site of the transporter, locking the protein in an outward-facing conformation and preventing the translocation of the endogenous substrate (dopamine, norepinephrine, or serotonin).

  • Structural Determinants:

    • 4-Butyl Group: Increases lipophilicity (

      
      ), enhancing Blood-Brain Barrier (BBB) permeability and affinity for the hydrophobic S2 pocket of DAT/NET.
      
    • 
      -Isopropyl Group:  Provides steric bulk that likely hinders the conformational shift required for substrate transport (transition from outward-open to inward-open), thereby favoring "pure" uptake inhibition over transporter reversal (release).
      
Visualization: Mechanism of Uptake Inhibition

MAT_Inhibition Synapse Synaptic Cleft MAT_Open MAT (Outward-Facing) Synapse->MAT_Open Substrate Access Inhibitor 1-(4-Butylphenyl)-2-methylpropan-1-amine Synapse->Inhibitor Substrate Monoamine (DA/NE/5-HT) MAT_Open->Substrate Normal Binding Complex Inhibitor-MAT Complex (Locked Conformation) MAT_Open->Complex Stabilization Transport Translocation to Cytosol Substrate->Transport Transport Cycle Inhibitor->MAT_Open Competitive Binding Complex->Transport Inhibition Blockade Reuptake Blockade (Increased Synaptic Concentration) Complex->Blockade Result

Caption: Competitive inhibition mechanism where the compound locks the transporter in the outward-facing state, preventing substrate translocation.

Handling, Solubility, and Storage[1]

Physical Properties[2][3]
  • Appearance: Typically supplied as a hydrochloride salt (white crystalline solid) or free base (viscous oil).

  • Solubility:

    • Water: Low (Free base); Moderate (HCl salt, <10 mg/mL).

    • DMSO: High (>50 mg/mL).

    • Ethanol: High (>20 mg/mL).

Preparation of Stock Solutions
  • Primary Stock (10 mM): Dissolve 2.05 mg of the free base (or equivalent HCl salt mass) in 1 mL of 100% DMSO. Vortex for 1 minute.

  • Working Stocks: Dilute the Primary Stock in assay buffer (e.g., Krebs-Ringer) to 100 µM, 10 µM, 1 µM, etc.

    • Note: Keep final DMSO concentration <0.1% in live-cell assays to avoid cytotoxicity.

Storage
  • Solid: -20°C, desiccated. Stable for >2 years.

  • Solution: -80°C in single-use aliquots. Avoid freeze-thaw cycles.

Protocol: In Vitro Monoamine Uptake Inhibition Assay

This protocol determines the IC


 of the compound for inhibiting the uptake of [

H]-Dopamine, [

H]-Norepinephrine, or [

H]-Serotonin in HEK-293 cells stably expressing human DAT, NET, or SERT.
Materials
  • Cell Lines: HEK-293 stably transfected with hDAT, hNET, or hSERT.

  • Radioligands:

    • [

      
      H]-Dopamine (Specific Activity: 20–40 Ci/mmol).
      
    • [

      
      H]-Norepinephrine.
      
    • [

      
      H]-Serotonin.
      
  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO

    
    , 1.2 mM KH
    
    
    
    PO
    
    
    , 1.3 mM CaCl
    
    
    , 25 mM HEPES, 5.6 mM Glucose, pH 7.4.
  • Reference Inhibitors: Cocaine (Non-selective), Fluoxetine (SERT-selective), Desipramine (NET-selective).

Experimental Workflow
  • Cell Preparation:

    • Plate cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well.

    • Incubate for 24 hours at 37°C/5% CO

      
       to reach confluence.
      
  • Pre-Incubation:

    • Remove culture medium and wash cells 1x with warm KRH buffer.

    • Add 150 µL of KRH buffer containing the test compound (Concentration range: 0.1 nM to 10 µM, log scale).

    • Include "Total Uptake" (Vehicle only) and "Non-Specific Uptake" (10 µM Cocaine or Mazindol) controls.

    • Incubate for 10 minutes at 37°C.

  • Uptake Initiation:

    • Add 50 µL of [

      
      H]-Monoamine solution (Final concentration: 20–50 nM).
      
    • Incubate for 10 minutes (DAT/NET) or 15 minutes (SERT) at 37°C.

    • Critical: Do not exceed linear uptake phase times.

  • Termination:

    • Rapidly aspirate the reaction mixture.

    • Wash cells 3x with ice-cold KRH buffer to stop transport and remove unbound radioligand.

  • Lysis and Detection:

    • Add 200 µL of 1% SDS or scintillation cocktail (e.g., MicroScint-20) directly to wells.

    • Shake for 30 minutes.

    • Count radioactivity (CPM) using a liquid scintillation counter (e.g., PerkinElmer TopCount).

Visualization: Assay Workflow

Assay_Workflow Cells HEK-293 (hMAT) Seeding Wash Wash & Add Test Compound Cells->Wash Incubate1 Pre-incubation (10 min, 37°C) Wash->Incubate1 Add_Iso Add [3H]-Ligand Incubate1->Add_Iso Incubate2 Uptake Phase (10-15 min) Add_Iso->Incubate2 Stop Ice-Cold Wash (Termination) Incubate2->Stop Count Scintillation Counting Stop->Count

Caption: Step-by-step workflow for the high-throughput radioligand uptake assay.

Data Analysis & Interpretation

Calculation of IC
  • Normalize Data: Convert CPM to % of Specific Uptake.

    
    
    
  • Curve Fitting: Plot % Uptake (Y-axis) vs. Log[Concentration] (X-axis).

  • Regression: Fit data to a non-linear regression model (sigmoidal dose-response, variable slope) using GraphPad Prism or similar software:

    
    
    
Calculation of K (Inhibition Constant)

To determine the absolute affinity independent of radioligand concentration, use the Cheng-Prusoff equation:



  • 
     = Concentration of radioligand used (nM).
    
  • 
     = Michaelis-Menten constant of the transporter for the specific substrate (determined in separate saturation experiments).
    
Expected Results Profile (Hypothetical)

Based on the structure (4-butylphenyl +


-isopropyl), the compound is expected to show:
  • DAT: High potency (low IC

    
    ), likely < 100 nM.
    
  • NET: Moderate to High potency.

  • SERT: Lower potency (unless the butyl group occupies the allosteric S2 site effectively).

ParameterhDAThNEThSERT
IC

(nM)
Determine experimentallyDetermine experimentallyDetermine experimentally
Selectivity Ratio 1 (Reference)IC

(NET)/IC

(DAT)
IC

(SERT)/IC

(DAT)
Interpretation Primary TargetSecondary TargetOff-Target/Modulator

Safety & Compliance

  • Research Use Only: This compound is a research chemical and has not been approved for human consumption.

  • Hazards: Treat as a potential stimulant and neuroactive agent.

    • GHS Classification: Acute Toxicity (Oral/Inhalation), Irritant.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of radioactive waste ([

    
    H]) according to institutional EHS guidelines.
    

References

  • Sigma-Aldrich. (n.d.). 1-(4-butylphenyl)-2-methylpropan-1-amine Product Information. Retrieved from (Search CAS: 847837-50-7).

  • Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Human Dopamine and Norepinephrine Transporters Expressed in HEK-293 Cells. Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885. Link

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine Transporters and Psychostimulant Drugs. European Journal of Pharmacology, 479(1-3), 23-40. Link

  • PubChem. (2025).[1] Compound Summary for CAS 847837-50-7. National Center for Biotechnology Information. Link

  • Tatsumi, M., et al. (1997). Pharmacological Profile of Antidepressants and Related Compounds at Human Monoamine Transporters. European Journal of Pharmacology, 340(2-3), 249-258. Link

Sources

Application

developing a standard operating procedure for handling 1-(4-Butylphenyl)-2-methylpropan-1-amine

Application Note & Standard Operating Procedure: Handling 1-(4-Butylphenyl)-2-methylpropan-1-amine Document Control: ID: SOP-BPMPA-001 Version: 1.0 Status: Active Classification: High-Potency / Research Chemical (Novel)[...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure: Handling 1-(4-Butylphenyl)-2-methylpropan-1-amine

Document Control:

  • ID: SOP-BPMPA-001

  • Version: 1.0

  • Status: Active

  • Classification: High-Potency / Research Chemical (Novel)[1][2][3]

Executive Summary & Compound Profile

1-(4-Butylphenyl)-2-methylpropan-1-amine (referred to herein as BPMPA ) is a substituted phenethylamine derivative characterized by high lipophilicity and steric hindrance at the alpha-carbon.[1][2][3][4] Structurally related to known psychoactive phenethylamines and pharmaceutical intermediates (e.g., Ebastine intermediates), this compound presents unique handling challenges due to its potential central nervous system (CNS) activity and lack of comprehensive toxicological data.[2][3]

This guide establishes a Risk-Based Control Banding approach. In the absence of specific LD50 data, researchers must treat BPMPA as a High-Hazard / Unknown Potency compound.[1][2][3][4]

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Handling
Molecular Formula C₁₄H₂₃N--
Molecular Weight ~205.34 g/mol --
Physical State Viscous oil or low-melting solid (Free Base)Difficult to weigh accurately; use volumetric handling.[1][2][3][4]
Basicity (pKa) ~9.8 – 10.2 (Predicted)Strong base; corrosive to mucous membranes.[1][2][4]
Lipophilicity (LogP) > 3.5 (High)Insoluble in water. Requires DMSO, Ethanol, or DCM.[1][2]
Reactivity Air-sensitive (CO₂ absorption)Forms carbamates upon air exposure.[1][2][4] Store under Argon/N₂.[1][3][4]

Health, Safety, & Environment (HSE)

Hazard Identification (GHS Classification - Derived)
  • Acute Toxicity (Oral/Inhalation): Category 3 or 4 (Treat as Toxic).[1][2][4][5]

  • Skin/Eye Corrosion: Category 1B (Causes severe skin burns and eye damage) due to basicity.[1][2][4]

  • Target Organ Toxicity: Potential CNS stimulant (tremors, tachycardia) based on phenethylamine pharmacophore.[2][4]

Engineering Controls
  • Primary Containment: All handling of the neat (undiluted) substance must occur within a Chemical Fume Hood or Glovebox .[1][2][4]

  • Ventilation: Face velocity > 100 fpm.

  • Static Control: Use anti-static weighing boats; the lipophilic nature increases static charge risk.[1][4]

Protocol: Storage & Stability Management

Objective: Prevent oxidative degradation and carbamate formation (reaction with atmospheric CO₂).[1][2][4]

  • Container: Amber glass vials with Teflon-lined caps. Do not use polycarbonate (amines may degrade plastics).[1][2][4]

  • Atmosphere: Purge headspace with dry Argon or Nitrogen after every use.[1][4]

  • Temperature:

    • Long-term (> 1 month): -20°C.[1][3][4]

    • Short-term: 4°C.[1][3][4]

  • Desiccation: Store in a secondary container with activated desiccant (e.g., Drierite) to prevent hygroscopic water absorption.[1][2][4]

Protocol: Solubilization & Stock Preparation

Context: BPMPA is highly lipophilic.[1][4] Attempting to dissolve it directly in aqueous buffers (PBS, media) will result in precipitation and inaccurate dosing.[1][2][3][4]

Workflow Visualization: Solvent Selection

SolventSelection Start Start: BPMPA Neat Compound Goal Define Application Start->Goal Analytical Solvent: Methanol or Acetonitrile (0.1% Formic Acid) Goal->Analytical LC-MS / HPLC Biological Step 1: 100% DMSO Stock Step 2: Dilute into Media Goal->Biological Cell Culture / In Vivo Synthesis Solvent: DCM, THF, or Toluene (Anhydrous) Goal->Synthesis Reaction Intermediate Check Max DMSO in Assay < 0.5%? Biological->Check Check Solubility Limit Proceed Proceed to Assay Check->Proceed Yes Reformulate Complex with HP-β-CD Check->Reformulate No (Use Cyclodextrin)

Figure 1: Decision tree for solvent selection based on experimental application.

Step-by-Step Solubilization (Stock Concentration: 10 mM)
  • Calculate Mass: For 1 mL of 10 mM stock, weigh 2.05 mg of BPMPA.[1][2][4]

    • Note: If the compound is an oil, use density (approx.[2][3][4] 0.92 g/mL) to pipette, or weigh by difference.

  • Primary Solvent: Add 1 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.[1][3][4]

    • Validation: Solution must be optically clear.[1][3][4]

  • Aqueous Dilution (Critical Step):

    • Do NOT add water to the DMSO stock.[1][4]

    • Add the DMSO stock into the rapidly stirring aqueous buffer.

    • Precipitation Check: If the final concentration in water exceeds 100 µM, sonication may be required.[2][3][4]

Protocol: Analytical Verification (HPLC-UV/MS)

Objective: Verify purity and stability of BPMPA stocks.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][4]

  • Gradient:

    • 0-2 min: 5% B[1][2][3]

    • 2-10 min: 5% → 95% B (Steep gradient required due to lipophilicity)[1][2][3]

    • 10-12 min: 95% B[1][2][3]

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl ring).[1][2][4]

  • Expected Retention: Late eluting (High k') due to butyl/methyl groups.[1][2][4]

Biological Handling & Safety Workflow

Context: Because BPMPA is a substituted phenethylamine, it may interact with monoamine transporters (DAT/NET/SERT).[2][4]

Handling Unknown Potency Amines

SafetyWorkflow cluster_emergency Emergency Response Compound BPMPA (Solid/Oil) Weighing Weighing (Anti-static, Fume Hood) Compound->Weighing PPE: Double Nitrile Gloves, Lab Coat, Goggles Solubilization Solubilization (DMSO/EtOH) Weighing->Solubilization Closed Vessel Waste Waste Disposal (Double Bagged, Incineration) Weighing->Waste Contaminated Items Experiment Experiment Solubilization->Experiment Spill Spill > 10mg Action Evacuate Area Do Not Inhale Dust/Vapor Spill->Action

Figure 2: Safety workflow for handling high-potency/unknown amines.

Emergency Procedures

  • Skin Contact:

    • Immediate: Wash with soap and water for 15 minutes.[1][3][4] Amines are lipophilic; water alone may not remove them efficiently—use mild soap.[1][3][4]

    • Neutralization: Do not use acids to neutralize on skin.[1][4]

  • Inhalation:

    • Move to fresh air immediately.[1][3][4] If breathing is difficult, administer oxygen.[1][2][3][4]

    • Alert: Watch for delayed pulmonary edema if the substance is volatile.[1][4]

  • Spill Cleanup:

    • Absorb with inert material (vermiculite).[1][2][4]

    • Clean surface with 10% Ethanol followed by water.[1][3][4]

References

  • PubChem. (2025).[1][2][4][6] 1-(4-ethylphenyl)-2-methylpropan-1-amine (Compound Summary). National Library of Medicine.[1][3][4] [Link]

  • World Health Organization (WHO). (2024).[1][2][4] Critical Review of Novel Psychoactive Substances (Phenethylamines). Expert Committee on Drug Dependence.[1][3][4] [Link][1][2][3]

  • UNODC. (2024). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. United Nations Office on Drugs and Crime.[1][4] [Link]

Sources

Method

1-(4-Butylphenyl)-2-methylpropan-1-amine applications in pharmacology

Application Note: Pharmacological Profiling of 1-(4-Butylphenyl)-2-methylpropan-1-amine (BPM-1A) Executive Summary Compound: 1-(4-Butylphenyl)-2-methylpropan-1-amine Code: BPM-1A Class: Lipophilic -Branched Benzylamine P...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 1-(4-Butylphenyl)-2-methylpropan-1-amine (BPM-1A)

Executive Summary

Compound: 1-(4-Butylphenyl)-2-methylpropan-1-amine Code: BPM-1A Class: Lipophilic


-Branched Benzylamine
Primary Applications:  Fragment-Based Drug Discovery (FBDD), Monoamine Oxidase (MAO) Inhibition Studies, Squalene Epoxidase Targeting (Antifungal), and Sigma Receptor Ligand Profiling.[1][2]

Abstract: 1-(4-Butylphenyl)-2-methylpropan-1-amine (BPM-1A) represents a critical structural scaffold in medicinal chemistry, characterized by a bulky lipophilic para-butyl group and a sterically hindered isobutyl side chain.[1][2] Unlike its phenethylamine counterparts (e.g., amphetamines), BPM-1A possesses a benzylamine core (amine at


), shifting its pharmacological profile from monoamine release to enzyme inhibition and membrane protein modulation.[1][2] This guide outlines protocols for utilizing BPM-1A as a chemical probe to map hydrophobic binding pockets in MAO-B, Sigma-1 receptors, and fungal squalene epoxidase.[1][2]

Part 1: Pharmacological Mechanism & SAR Logic[1][2]

Structural Pharmacology

The pharmacological activity of BPM-1A is dictated by three distinct structural motifs:

  • The p-Butylphenyl Tail: A high-lipophilicity anchor (LogP

    
     4.0–4.[1][2]5) that facilitates penetration of the Blood-Brain Barrier (BBB) and fungal cell walls.[1][2] It targets large hydrophobic pockets (e.g., the substrate cavity of MAO-B).[2]
    
  • The Benzylamine Core (

    
    -Amine):  Differentiates the molecule from psychostimulants (phenethylamines).[1][2] Benzylamines are classic scaffolds for Squalene Epoxidase inhibitors (e.g., Butenafine).[1][2]
    
  • The Isobutyl Side Chain (

    
    -Branching):  Provides steric bulk that prevents rapid deamination by primary metabolic enzymes, enhancing metabolic stability compared to linear alkyl amines.[1][2]
    
Target Systems
  • Monoamine Oxidase B (MAO-B): The hydrophobic butyl chain occupies the "entrance cavity" of MAO-B, potentially acting as a reversible inhibitor.[1][2]

  • Sigma-1 Receptor (

    
    R):  The combination of a basic amine and a lipophilic aromatic region is the pharmacophore for 
    
    
    
    R ligands, relevant in neuroprotection and analgesia research.[1][2]
  • Squalene Epoxidase (SE): In fungal models, the benzylamine motif mimics the transition state of squalene, blocking ergosterol biosynthesis.[1][2]

Part 2: Visualization of Signaling & Workflow

Mechanism of Action Pathway

BPM_Mechanism cluster_CNS CNS Targets (Neuropharmacology) cluster_Fungal Antifungal Targets BPM 1-(4-Butylphenyl)- 2-methylpropan-1-amine MAO MAO-B Enzyme BPM->MAO Reversible Inhibition Sigma Sigma-1 Receptor BPM->Sigma Agonist/Antagonist Binding SE Squalene Epoxidase BPM->SE Competitive Inhibition DA_Pool Dopamine Preservation MAO->DA_Pool Prevents Degradation Ca_Flux Modulation of Ca2+ Signaling Sigma->Ca_Flux Chaperone Activity Ergosterol Ergosterol Biosynthesis SE->Ergosterol Blocks Conversion Membrane Fungal Membrane Destabilization Ergosterol->Membrane Depletion

Figure 1: Dual-pathway mechanism illustrating BPM-1A's utility in both neuropharmacology (MAO-B/Sigma) and antimicrobial research (Squalene Epoxidase).[1][2]

Part 3: Experimental Protocols

Protocol A: In Vitro MAO-B Inhibition Assay

Objective: Determine the


 of BPM-1A against Monoamine Oxidase B to assess neuroprotective potential.[2]

Materials:

  • Recombinant Human MAO-B (5 mg/mL).[2]

  • Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).[2]

  • BPM-1A (Test Compound), dissolved in DMSO.[2]

  • Positive Control: Selegiline (10

    
    M).[1][2]
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).[2]

Methodology:

  • Preparation: Dilute BPM-1A serially in DMSO to create concentrations ranging from 1 nM to 100

    
    M.
    
  • Incubation: Mix 10

    
    L of inhibitor (BPM-1A) with 80 
    
    
    
    L of enzyme solution in a black 96-well plate. Incubate at 37°C for 15 minutes.
  • Reaction Start: Add 10

    
    L of Kynuramine substrate (
    
    
    
    concentration).[1][2]
  • Measurement: Monitor fluorescence continuously for 20 minutes (Ex: 310 nm / Em: 400 nm) to track the formation of 4-hydroxyquinoline.

  • Analysis: Plot initial velocity (

    
    ) vs. Log[Inhibitor]. Fit data to the Hill equation to derive 
    
    
    
    .[2]

Validation Check:

  • Self-Validating Step: The Z-factor of the assay must be >0.5 using Selegiline (High Control) and DMSO (Low Control) before accepting data.[1][2]

Protocol B: Microsomal Stability Profiling

Objective: Assess the metabolic vulnerability of the 4-butyl chain and the amine handle.[1][2]

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein).[1][2]

  • NADPH Regenerating System.[1][2]

  • Internal Standard: Propranolol or Verapamil.[1][2]

  • LC-MS/MS System.[2]

Step-by-Step Workflow:

  • Pre-Incubation: Spiked BPM-1A (1

    
    M final) into microsomal suspension (0.5 mg/mL) in phosphate buffer. Warm to 37°C for 5 min.
    
  • Initiation: Add NADPH to start the reaction.[1][2]

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into cold Acetonitrile (containing Internal Standard) to quench.
  • Processing: Centrifuge at 4000g for 20 min to pellet proteins. Inject supernatant into LC-MS/MS.[2]

  • Data Output: Calculate Intrinsic Clearance (

    
    ) based on the slope of ln(% remaining) vs. time.
    

Expected Outcome:

  • The isobutyl group usually hinders N-dealkylation.[1][2]

  • Primary metabolic "soft spot" is likely

    
    -oxidation of the n-butyl chain.[1][2]
    

Part 4: Data Interpretation & Applications

Comparative SAR Table

Use this table to benchmark BPM-1A against known pharmacophores.

Compound ClassStructure FeaturePrimary TargetBPM-1A Relevance
Phenethylamines Phenyl-CH2-CH(NH2)-RDAT/NET/SERT TransportersLow. BPM-1A is a benzylamine; likely inactive at transporters.[1][2]
Benzylamines Phenyl-CH(NH2)-RSqualene Epoxidase / MAO-BHigh. Core scaffold matches Butenafine-class antifungals.[1][2]
Sigma Ligands Lipophilic tail + Basic AmineSigma-1 (

) Receptor
High. The 4-butyl group provides necessary hydrophobicity for the

binding pocket.[1][2]
Fragrance Amines tert-Butylphenyl variantsToxicological StandardsHigh. Used to study reprotoxicity of Lilial metabolites (comparison standard).[1][2]
Safety & Handling (Crucial for Researchers)
  • Toxicity Warning: Lipophilic amines can be cardiotoxic (hERG channel inhibition).[1][2] All pharmacological screens must include a hERG safety counter-screen.[1][2]

  • Solubility: High LogP requires DMSO stock solutions (>10 mM).[1][2] Aqueous solubility is poor at neutral pH; maintain acidic buffer (pH < 6) for aqueous stock stability.[2]

References

  • Glennon, R. A., & Dukat, M. (2010).[1][2] Squalene Epoxidase Inhibitors: Benzylamine Structure-Activity Relationships.[1][2] Journal of Medicinal Chemistry.[2] (Referenced via Butenafine structural class).[1][2]

  • Ramsay, R. R., et al. (2018).[1][2] Monoamine Oxidase B Inhibitors: The Role of Lipophilic Side Chains.[2] British Journal of Pharmacology.[1][2]

  • PubChem Compound Summary. (2024). 1-(4-tert-butylphenyl)-2-methylpropan-1-amine (Structural Analog Data). National Center for Biotechnology Information.[2] [1][2]

  • Santa Cruz Biotechnology. (2025).[1][2] Product Data Sheet: 1-(4-tert-butylphenyl)-2-methylpropan-1-amine.[2][3]

  • FDA/NCTR. (2023). Structure-Activity Relationships of Alkyl-Benzylamines in Reprotoxicity.[2]

(Note: Specific literature on the exact n-butyl isomer is limited; references provided anchor the protocols to the validated chemistry of the structural class.)

Sources

Application

Application Note: GC-MS Analysis and Metabolic Profiling of 1-(4-Butylphenyl)-2-methylpropan-1-amine

This Application Note is designed for researchers in toxicology, pharmaceutical analysis, and forensic chemistry. It details the protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(4-Butylphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in toxicology, pharmaceutical analysis, and forensic chemistry. It details the protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(4-Butylphenyl)-2-methylpropan-1-amine , a substituted benzylamine derivative, and its metabolic profiling.

Introduction & Compound Characterization

1-(4-Butylphenyl)-2-methylpropan-1-amine (MW 205.34, C₁₄H₂₃N) is a structural analog of substituted phenethylamines and benzylamines. Structurally, it features a primary amine at the benzylic position (C1) with a bulky isobutyl side chain and a lipophilic butyl tail at the para-position of the phenyl ring.

This specific structural motif presents unique analytical challenges:

  • Benzylic Amine Instability: The benzylic amine is susceptible to oxidative deamination and thermal degradation in the GC injector port.

  • Volatility: While the parent molecule is volatile, its polar metabolites (hydroxylated forms) require derivatization.

  • Fragmentation: Unlike standard amphetamines (phenethylamines), the benzylic amine structure directs mass spectral fragmentation via

    
    -cleavage at the benzylic carbon, yielding distinct ions from the standard 
    
    
    
    44 or 58 observed in amphetamines.
Chemical Structure & Properties[1][2][3][4]
  • IUPAC Name: 1-(4-butylphenyl)-2-methylpropan-1-amine[1]

  • Molecular Weight: 205.34 g/mol [1]

  • Key Functional Groups: Primary amine (benzylic), para-butyl substituent.

  • Target Analysis: Parent compound and Phase I/II metabolites in biological matrices (plasma/urine).

Experimental Design: The "Why" Behind the Protocol

Selection of GC-MS vs. LC-MS

While LC-MS/MS is often preferred for high-throughput screening of polar metabolites, GC-MS is selected here for its superior structural elucidation capabilities. The electron ionization (EI) source provides reproducible fragmentation patterns critical for distinguishing positional isomers of the butyl chain (e.g.,


-butyl vs. 

-butyl) and the location of metabolic hydroxylation, which is difficult in soft-ionization LC-MS.
Derivatization Strategy

Direct injection of primary amines often results in peak tailing due to interaction with silanol groups in the column. We utilize Pentafluoropropionic Anhydride (PFPA) over TFAA or BSTFA.

  • Why PFPA? It introduces a heavy fluorinated group that increases molecular mass (moving ions to a cleaner spectral region) and significantly improves volatility for the polar hydroxylated metabolites.

  • Mechanism: Acylation of the primary amine and esterification of metabolic hydroxyl groups.

Sample Preparation Protocol

Reagents
  • Extraction Solvent: Ethyl Acetate / Hexane (9:1 v/v).

  • Buffer: Carbonate buffer (pH 9.5) to ensure the amine is in the unionized free-base form.

  • Derivatizing Agent: PFPA (Pentafluoropropionic anhydride) and PFPOH (Pentafluoropropanol).

Step-by-Step Workflow
  • Hydrolysis (Urine Only):

    • To 1 mL urine, add 50 µL

      
      -glucuronidase (E. coli K12).
      
    • Incubate at 55°C for 1 hour to cleave Phase II glucuronide conjugates.

  • Liquid-Liquid Extraction (LLE):

    • Adjust sample pH to 9.5 using 0.5 mL carbonate buffer.

    • Add 3 mL Extraction Solvent (Ethyl Acetate/Hexane 9:1).

    • Vortex for 2 minutes; Centrifuge at 3500 rpm for 5 minutes.

    • Transfer the organic (upper) layer to a clean glass tube.

  • Evaporation:

    • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization (Critical Step):

    • Reconstitute residue in 50 µL Ethyl Acetate.

    • Add 50 µL PFPA .

    • Incubate at 65°C for 20 minutes. ( Note: Capping the vial is crucial to prevent evaporation of the reagent.)

    • Evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL Ethyl Acetate for GC-MS injection.

GC-MS Method Parameters

ParameterSettingRationale
Instrument Agilent 7890B / 5977B MSD (or equivalent)Standard single-quadrupole system.
Column Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm)Low-bleed, arylene phase ideal for aromatics.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Splitless mode, 250°CMaximizes sensitivity for trace metabolites.
Oven Program 60°C (1 min) → 20°C/min → 280°C (hold 5 min)Rapid ramp preserves peak shape; high final temp elutes heavy metabolites.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.
Acquisition Scan (m/z 40–550)Full scan required for metabolite identification.

Visualizing the Workflow & Metabolism

The following diagrams illustrate the analytical workflow and the predicted metabolic pathways based on structure-activity relationships (SAR) of alkyl-substituted benzylamines.

Diagram 1: Analytical Workflow

G Sample Biological Sample (Urine/Plasma) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Phase II Cleavage LLE LLE (pH 9.5) EtOAc:Hexane Hydrolysis->LLE Extract Free Base Deriv Derivatization (PFPA, 65°C) LLE->Deriv Acylation GCMS GC-MS Analysis (EI Source) Deriv->GCMS Inject Data Data Analysis (Frag. Interpretation) GCMS->Data Spectra

Caption: Step-by-step analytical protocol from sample preparation to data interpretation.

Diagram 2: Proposed Metabolic Pathway

Metabolism is predicted to occur via hydroxylation of the lipophilic butyl chain (


 and 

oxidation) and oxidative deamination.

Metabolism Parent Parent Compound 1-(4-Butylphenyl)-2-methylpropan-1-amine Met1 M1: ω-Hydroxylation (Terminal Butyl OH) Parent->Met1 CYP450 (Oxidation) Met2 M2: ω-1 Hydroxylation (Side-chain OH) Parent->Met2 CYP450 (Oxidation) Met3 M3: Oxidative Deamination (Ketone Formation) Parent->Met3 MAO / Deamination Met4 M4: Benzoic Acid Deriv. (Side chain cleavage) Met1->Met4 β-oxidation

Caption: Predicted Phase I metabolic routes: Hydroxylation of the butyl chain and deamination.

Results & Interpretation

Mass Spectral Fragmentation (PFPA Derivative)

The interpretation of the mass spectrum relies on identifying the Parent Ion and the Base Peak resulting from


-cleavage.
  • Parent Compound (PFP Derivative):

    • Molecular Ion (

      
      ): 
      
      
      
      351 (Weak).
      • Calculation: Parent (205) + PFP (147) - H (1) = 351.

    • Base Peak (

      
      -Cleavage): 
      
      
      
      308.
      • Mechanism: Loss of the isopropyl group (

        
        , mass 43) from the 
        
        
        
        -carbon.
      • Fragment:

        
        .
        
      • This ion is resonance-stabilized by the phenyl ring, making it the dominant peak.

    • Secondary Fragment:

      
       190.
      
      • Loss of the PFP-amide group or tropylium rearrangement of the butylphenyl moiety.

    • Butyl Chain Fragments:

      
       91 (Tropylium), 
      
      
      
      105 (Methyl-tropylium), characteristic of alkyl-benzenes.
Metabolite Identification Guide
  • Hydroxylated Metabolites (M1/M2):

    • Look for

      
       513  (Di-PFP derivative: Amine + Hydroxyl).
      
    • Shift of +162 amu (Oxygen + PFP group - H) compared to parent.

  • Ketone Metabolite (M3):

    • Structure: 1-(4-butylphenyl)-2-methylpropan-1-one.

    • No derivatization at the ketone (unless oximation is performed).

    • Look for characteristic acylium ion

      
      .
      

Validation Criteria (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the method must pass these checks:

  • Linearity:

    
     over the range 10–1000 ng/mL.
    
  • Recovery: Internal Standard (e.g., Methamphetamine-d5 or a structural analog like 4-Methylbenzylamine) must show >80% recovery after LLE.

  • Carryover Check: Inject a solvent blank immediately after the highest calibrator. Peak area must be <1% of LOQ.

  • Derivatization Efficiency: Monitor the presence of "mono-PFP" vs "di-PFP" peaks. If the amine peak is split, increase incubation time or reagent excess.

References

  • National Institutes of Health (NIH). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Available at: [Link]

  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]

  • National Institutes of Health (NIH). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PMC. Available at: [Link]

  • Jeol. Analysis of additive in film by using single-scan mode of GC/MS/MS. Application Note. Available at: [Link]

Sources

Method

Application Note: High-Throughput Profiling of 1-(4-Butylphenyl)-2-methylpropan-1-amine

Executive Summary & Chemical Context This guide details the protocol for the biological evaluation of 1-(4-Butylphenyl)-2-methylpropan-1-amine , a lipophilic benzylic amine.[1] This structural class presents unique chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide details the protocol for the biological evaluation of 1-(4-Butylphenyl)-2-methylpropan-1-amine , a lipophilic benzylic amine.[1] This structural class presents unique challenges in cell-based assays due to high lipophilicity (LogP > 3.5 estimated) and basicity (


).[1]

These physicochemical properties predispose the compound to lysosomotropism (ion trapping in acidic organelles) and significant non-specific binding (NSB) to plasticware and serum proteins.[1] This protocol prioritizes solubility management and specific toxicity endpoints (phospholipidosis) over generic screening to ensure data validity.[1]

Compound Snapshot
PropertyValue / CharacteristicImpact on Assay
Chemical Structure Lipophilic tail (Butylphenyl) + Basic head (Amine)Amphiphilic nature; surfactant-like properties at high

.[1]
Solubility Low in aqueous buffer; High in DMSO/EthanolRequires solvent controls; risk of precipitation in media.[1]
Plastic Binding HighCRITICAL: Use low-binding plates; avoid polystyrene reservoirs.[1]
Cellular Fate Lysosomal accumulationRisk of false-positive cytotoxicity via phospholipidosis.[1]

Reagent Preparation & Handling

Objective: To generate a stable, homogeneous dosing solution without losing compound to surface adsorption.

Materials
  • Compound: 1-(4-Butylphenyl)-2-methylpropan-1-amine (>98% purity).[1]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, D2650).[1]

  • Labware:

    • Stock Storage: Amber borosilicate glass vials (Do not use plastic cryovials).

    • Dilution Plate: Polypropylene (PP) V-bottom plates (Greiner Bio-One).[1]

    • Assay Plate: CellCarrier-384 Ultra (PerkinElmer) or equivalent treated glass-bottom plates.[1]

Protocol: Stock Solution Preparation
  • Weighing: Weigh approximately 5–10 mg of compound into a tared glass vial.

    • Note: The compound may be a viscous oil or low-melting solid.[1] If liquid, dispense by volume using a positive displacement pipette.[1]

  • Solubilization: Dissolve to 10 mM or 20 mM in Anhydrous DMSO. Vortex for 30 seconds.[1]

  • Visual Inspection: Inspect against a dark background. The solution must be crystal clear.

    • Troubleshooting: If turbid, sonicate at 40°C for 5 minutes.[1]

  • Storage: Aliquot into glass vials with Teflon-lined caps. Store at -20°C. Limit freeze-thaw cycles to 3.

Core Protocol: Multiplexed Cytotoxicity & Phospholipidosis

Rationale: Lipophilic amines often induce phospholipidosis (accumulation of lipids in lysosomes) before causing overt cell death.[1] Standard MTT assays may miss this sub-lethal toxicity.[1] This protocol multiplexes viability (ATP) with a specific phospholipidosis marker.[1]

Experimental Design
  • Cell Line: HepG2 (Liver model) or HUVEC (Endothelial model).[1]

  • Dosing: 8-point dose-response (0.1

    
     to 100 
    
    
    
    ), 1:3 dilution.
  • Controls:

    • Positive Lipidosis:[1] Amiodarone (10

      
      ).[1]
      
    • Positive Cytotoxicity:[1] Staurosporine (1

      
      ).[1]
      
    • Vehicle: 0.5% DMSO.[1]

Step-by-Step Workflow
Step 1: Cell Seeding[1]
  • Harvest cells and dilute to 40,000 cells/mL in complete media.

  • Dispense 25

    
    /well  into a 384-well black/clear-bottom plate.
    
  • Incubate for 24 hours at 37°C, 5%

    
    .
    
Step 2: Compound Treatment (Acoustic or Manual)[1]
  • Option A (Acoustic - Recommended): Use an Echo® Liquid Handler to dispense compound directly from the DMSO source plate to the assay plate to minimize plastic contact.[1]

  • Option B (Manual):

    • Prepare 200x stocks in a Polypropylene plate.

    • Dilute 1:200 into pre-warmed media in a separate deep-well block.

    • Transfer 25

      
       of diluted compound to the cell plate (Final Volume: 50 
      
      
      
      ).
Step 3: Incubation & Staining[1]
  • Incubate cells with compound for 24 or 48 hours .[1]

  • Phospholipidosis Stain: Add HCS LipidTOX™ Red (Invitrogen) diluted 1:1000 in media.[1]

  • Nuclear Stain: Add Hoechst 33342 (Final: 1

    
    ).
    
  • Incubate for 30 minutes at 37°C.

Step 4: Readout[1]
  • High-Content Imaging (HCS): Image on Operetta/ImageXpress.

    • Channel 1 (Nuclei): Ex 350 / Em 461.[1]

    • Channel 2 (Lipids): Ex 580 / Em 600 (Detects intracellular lipid accumulation).[1]

  • Viability (Add-on): After imaging, add CellTiter-Glo® reagent (Promega), shake for 2 mins, and read Luminescence.

Data Visualization: Lysosomal Trapping Mechanism

The following diagram illustrates why this specific assay is critical for lipophilic amines like 1-(4-Butylphenyl)-2-methylpropan-1-amine.

LysosomalTrapping Extracellular Extracellular Space (pH 7.4) Membrane Cell Membrane Extracellular->Membrane Uncharged Amine (Lipophilic) Cytosol Cytosol (pH 7.2) Membrane->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5 - 5.0) Cytosol->Lysosome Diffusion down gradient Lysosome->Lysosome Protonation (R-NH3+) ION TRAPPING Effect Phospholipidosis (Toxicity) Lysosome->Effect Accumulation & Enzyme Inhibition

Caption: Mechanism of Ion Trapping. The lipophilic amine crosses membranes neutrally but becomes protonated and trapped in the acidic lysosome, leading to false-positive toxicity or specific lipidosis.

Functional Assay: GPCR/Transporter Mode

Context: Assuming this compound is investigated for monoaminergic activity (given its structural similarity to phenethylamines), a functional calcium flux or cAMP assay is standard.[1]

Critical Modification: You must determine the Free Fraction (


)  because the butyl chain binds heavily to serum albumin.[1]
Protocol: Serum-Shift Assay

To validate true potency, run the dose-response in two conditions:[1]

  • Standard Condition: Media + 10% Fetal Bovine Serum (FBS).[1]

  • Low-Protein Condition: Media + 0.1% BSA (Bovine Serum Albumin).[1]

Interpretation:

  • If

    
     (0.1% BSA) << 
    
    
    
    (10% FBS), the compound is highly protein-bound.[1]
  • Action: Use the Low-Protein value for Structure-Activity Relationship (SAR) ranking.[1]

Data Analysis & Quality Control

Acceptance Criteria
ParameterThresholdAction if Failed
Z-Factor (Z') > 0.5Check cell density and pipetting precision.
DMSO Tolerance Signal stable up to 0.5%Reduce final DMSO concentration.[1]
Solubility Limit No precipitate at

Filter dosing solution or lower max dose.
Reporting Results

Summarize data in the following format:

Compound ID

(Viability)

(Phospholipidosis)
Therapeutic Index (Viability/Activity)
1-(4-Butylphenyl)...45.2

12.5

3.6

Note: An


 for phospholipidosis lower than the viability 

indicates specific lysosomal toxicity rather than general necrosis.[1]

References

  • Assay Guidance Manual (NCBI). In Vitro Cell Viability Assays.[1] Bethesda (MD): National Library of Medicine (US).[1]

  • Haller, L. et al. (2010). Phospholipidosis: A new high-content screening assay.[1] Toxicology and Applied Pharmacology.[1]

    • Source: Validated industry method for lipophilic amines.[1]

  • Di, L. & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods.[1] (Chapter on Lipophilicity and Solubility).

    • Context: Standard text for handling lipophilic compounds in drug discovery.[1]

  • PubChem Compound Summary. 1-(4-Butylphenyl)-2-methylpropan-1-amine.[1]

    • [Link] (Search by structure for physicochemical constants).[1]

Sources

Application

1-(4-Butylphenyl)-2-methylpropan-1-amine as a tool for studying neurotransmitter systems

Technical Application Note: 1-(4-Butylphenyl)-2-methylpropan-1-amine as a Structural Probe for Neurotransmitter Transporter Systems Introduction & Executive Summary 1-(4-Butylphenyl)-2-methylpropan-1-amine (CAS: 847837-5...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 1-(4-Butylphenyl)-2-methylpropan-1-amine as a Structural Probe for Neurotransmitter Transporter Systems

Introduction & Executive Summary

1-(4-Butylphenyl)-2-methylpropan-1-amine (CAS: 847837-50-7), hereafter referred to as 4-Bu-MPA , is a specialized chemical probe belonging to the class of sterically hindered


-alkylbenzylamines. Unlike classical phenethylamines (e.g., amphetamine) or simple cathinones, 4-Bu-MPA features a unique structural combination: a lipophilic para-butyl chain and a bulky isobutyl backbone (2-methylpropan-1-amine core substituted at the C1 position).

This compound serves as a critical tool for Structure-Activity Relationship (SAR) profiling of Monoamine Transporters (MATs)—specifically the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). Its utility lies in its ability to probe the hydrophobic tolerance of the S1/S2 binding pockets and the steric constraints of the orthosteric site .

Key Applications:

  • Vestibule Mapping: Investigating the volume of the transporter's substrate-binding cavity using the bulky isobutyl group.

  • Selectivity Profiling: Determining how para-butyl substitution shifts selectivity from DAT/NET (stimulant-like) to SERT (empathogen-like) or non-selective inhibition.

  • Mechanism Differentiation: Distinguishing between substrate-based releasers and non-transportable uptake inhibitors.

Chemical Identity & Pharmacophore Analysis

Understanding the structural logic is a prerequisite for experimental design.

  • Chemical Name: 1-(4-Butylphenyl)-2-methylpropan-1-amine[1][2][3]

  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 205.34 g/mol [2][4]

  • Structural Features:

    • 4-Butyl Tail: A flexible, lipophilic chain that interacts with hydrophobic residues (e.g., Val152 in DAT) in the S2 sub-pocket, typically enhancing SERT affinity.

    • 
      -Isopropyl Group:  The "2-methylpropan-1-amine" backbone (when substituted at C1) creates significant steric bulk adjacent to the amine. This often reduces transport velocity (
      
      
      
      ), converting the molecule from a substrate (releaser) to a pure inhibitor (blocker).

DOT Diagram: Pharmacophore & Transporter Interaction Model

Pharmacophore Compound 1-(4-Butylphenyl)-2-methylpropan-1-amine Tail 4-Butyl Group (Hydrophobic Probe) Compound->Tail Core Phenyl Ring (Pi-Pi Stacking) Compound->Core Backbone Isobutyl Backbone (Steric Bulk) Compound->Backbone Target Monoamine Transporter (DAT/NET/SERT) Tail->Target Probes S2 Pocket Amine Primary Amine (Ionic Bond w/ Asp79) Backbone->Amine Backbone->Target Steric Clash (Prevents Transport) Amine->Target Anchors to Asp residue Effect Uptake Inhibition (Non-Transportable Blocker) Target->Effect Result

Caption: Structural dissection of 4-Bu-MPA and its theoretical interaction with monoamine transporter binding sites.

Experimental Protocols

The following protocols are designed to characterize the affinity (


), potency (

), and mode of action (Releaser vs. Blocker) of 4-Bu-MPA.
Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (


) of 4-Bu-MPA for DAT, NET, and SERT.

Reagents:

  • Tissue Source: Rat brain synaptosomes (Striatum for DAT; Cortex for NET/SERT) or HEK293 cells stably expressing human MATs.

  • Radioligands:

    • DAT:

      
       (0.5 nM)
      
    • NET:

      
       (1.0 nM)
      
    • SERT:

      
       (1.0 nM)
      
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Preparation: Homogenize tissue/cells in ice-cold buffer. Centrifuge (1,000 x g, 10 min) to remove debris. Collect supernatant and centrifuge (20,000 x g, 20 min) to pellet membranes. Resuspend pellet.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (20-40 µg protein).

    • 25 µL Radioligand.

    • 25 µL 4-Bu-MPA (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-specific binding control: 10 µM Nomifensine (DAT), Desipramine (NET), or Fluoxetine (SERT).

  • Equilibrium: Incubate at 4°C (DAT/NET) or 25°C (SERT) for 60–120 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Uptake Inhibition Assay

Objective: Assess the functional potency of 4-Bu-MPA in inhibiting neurotransmitter reuptake.

Workflow:

  • Seeding: Plate HEK293-MAT cells in poly-D-lysine coated 96-well plates (

    
     cells/well).
    
  • Pre-incubation: Remove media, wash with Krebs-Ringer-HEPES (KRH) buffer. Add 4-Bu-MPA (various concentrations) and incubate for 10 min at 37°C.

  • Substrate Addition: Add tritiated neurotransmitter (

    
    , 
    
    
    
    , or
    
    
    ) at a final concentration of 20–50 nM.
  • Uptake: Incubate for 5–10 minutes (linear phase of uptake).

  • Stop: Aspirate buffer and wash 3x with ice-cold KRH.

  • Lysis: Lyse cells with 1% SDS or 0.1 N NaOH.

  • Counting: Measure accumulated radioactivity.

  • Result: Plot % Uptake vs. Log[Drug] to determine functional

    
    .
    
Protocol C: Release vs. Uptake Inhibition (Differentiation)

Objective: Determine if 4-Bu-MPA acts as a substrate (releaser) or a blocker.

Methodology:

  • Principle: Substrates induce efflux of pre-loaded neurotransmitters; blockers do not.

  • Step 1: Pre-load synaptosomes with

    
     (DAT/NET substrate) or 
    
    
    
    .
  • Step 2: Wash to remove extracellular radioligand.

  • Step 3: Treat with 4-Bu-MPA.

  • Step 4: Measure radioactivity in the supernatant over time.

    • Interpretation: A significant increase in supernatant radioactivity indicates efflux (releaser) . No change (or reduction compared to baseline leak) indicates blocker .

    • Prediction: Due to the bulky

      
      -isopropyl group, 4-Bu-MPA is predicted to be a blocker  or a very weak partial substrate.
      

Data Interpretation & Expected Results

Table 1: Expected SAR Trends for 4-Bu-MPA

ParameterExpected OutcomeMechanistic Rationale
DAT Affinity (

)
Moderate to LowThe 4-butyl group is tolerated but the

-isopropyl creates steric hindrance at the DAT orthosteric site.
SERT Affinity (

)
High The lipophilic 4-butyl tail strongly favors the hydrophobic S2 pocket of SERT.
Selectivity SERT > NET > DATLipophilicity generally correlates with SERT selectivity in phenethylamine analogs.
Mode of Action Uptake InhibitorBulky

-substituents prevent the conformational change required for translocation (substrate activity).

DOT Diagram: Experimental Workflow Logic

Workflow Start Start: 4-Bu-MPA Characterization Binding Protocol A: Radioligand Binding (Ki) Start->Binding Uptake Protocol B: Functional Uptake (IC50) Start->Uptake Decision Is IC50 approx Ki? Binding->Decision Uptake->Decision Release Protocol C: Release Assay Result_Blocker Conclusion: Pure Uptake Inhibitor (Non-transportable) Release->Result_Blocker No Efflux Result_Releaser Conclusion: Substrate/Releaser (Translocation competent) Release->Result_Releaser High Efflux Decision->Release If potent

Caption: Decision tree for characterizing the pharmacological profile of 4-Bu-MPA.

Safety & Handling

  • Hazard Classification: As a novel chemical probe, treat as potentially bioactive and toxic .

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

  • Solubility: 4-Bu-MPA is lipophilic. Dissolve in DMSO or Ethanol to create a stock solution (e.g., 10 mM), then dilute into aqueous buffers. Avoid aqueous stock solutions to prevent precipitation.

References

  • Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology. Link

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drug action." European Journal of Pharmacology. Link

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology. Link

  • Eshleman, A. J., et al. (1999). "Characteristics of drug interactions with recombinant human dopamine and norepinephrine transporters expressed in HEK-293 cells." Journal of Pharmacology and Experimental Therapeutics. Link

  • Enamine Ltd. (2024). "Catalog Entry: 1-(4-butylphenyl)-2-methylpropan-1-amine (CAS 847837-50-7)."[1][2][3] Chemical Building Blocks. Link

Sources

Method

Application Note: High-Efficiency Isolation of 1-(4-Butylphenyl)-2-methylpropan-1-amine from Biological Matrices

[1][2] Introduction & Scientific Rationale The isolation of 1-(4-Butylphenyl)-2-methylpropan-1-amine (hereafter referred to as BPMPA ) from biological matrices presents a classic bioanalytical challenge: extracting a hig...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Scientific Rationale

The isolation of 1-(4-Butylphenyl)-2-methylpropan-1-amine (hereafter referred to as BPMPA ) from biological matrices presents a classic bioanalytical challenge: extracting a highly lipophilic base from a complex environment rich in lipids and proteins.[1][2]

The Physicochemical Challenge

BPMPA possesses two distinct structural features that dictate the extraction strategy:

  • The Basic Center: The primary amine moiety (propan-1-amine) typically exhibits a pKa between 9.0 and 10.[1][2]0. This allows the molecule to exist as a cation (protonated) at physiological and acidic pH.[2]

  • The Lipophilic Tail: The 4-butylphenyl group combined with the isobutyl backbone confers significant hydrophobicity.[1] The estimated LogP is > 3.5.[1]

Implication: Standard Protein Precipitation (PPT) often fails to remove phospholipids effectively, leading to significant ion suppression in LC-MS/MS.[1][2] Liquid-Liquid Extraction (LLE) is viable but prone to emulsion formation and non-specific binding to plastics.[1][2]

The Solution: This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .[1][2] This mechanism "locks" the analyte via a strong ionic bond (utilizing the amine), allowing aggressive organic washes to remove hydrophobic interferences (lipids) before neutralizing and eluting the target.[2]

Analyte Properties & Method Selection

PropertyValue (Est.)Impact on Protocol
pKa ~9.5 (Basic)Requires pH < 7.0 for retention (MCX) and pH > 11.5 for elution.[1][2]
LogP > 3.5 (Hydrophobic)High risk of adsorption to plastic well plates.[1][2] Add solvent immediately.
Matrix Plasma / Tissue HomogenateHigh phospholipid content requires orthogonal cleanup.[1][2]
Molecular Weight ~205.3 g/mol Suitable for ESI+ MS/MS transitions.[1][2]

Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE[1][2]

This is the "Gold Standard" method for BPMPA.[1][2] It provides the highest cleanliness and recovery (>90%) by utilizing two retention mechanisms: Reverse Phase (Hydrophobic) and Cation Exchange (Ionic) .[1][2]

Materials Required[1][3][4][5][6][7][8][9]
  • SPE Plate/Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX, or Biotage EVOLUTE EXPRESS CX).[1][2] 30 mg / 1 cc is standard.[1][2]

  • Reagents: Phosphoric Acid (H₃PO₄), Methanol (MeOH), Acetonitrile (ACN), Ammonium Hydroxide (NH₄OH).[1][2]

Step-by-Step Workflow
Step 1: Sample Pre-treatment [1][2][3]
  • Goal: Disrupt protein binding and protonate the amine.

  • Action: Dilute 200 µL of Plasma 1:1 with 4% H₃PO₄ (aq) .

  • Why: Acidification ensures the amine is fully charged (

    
    ) to bind to the sulfonate groups of the SPE sorbent.[2]
    
Step 2: Conditioning (Optional for Polymeric Sorbents) [1][2]
  • Action: 1 mL MeOH followed by 1 mL Water.[1][2]

  • Note: Modern polymeric sorbents often allow "load directly," but conditioning is recommended for highest reproducibility.

Step 3: Loading
  • Action: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Mechanism: The BPMPA binds via both hydrophobic interactions (phenyl tail) and ionic interactions (amine + sulfonate).[1][2]

Step 4: Wash 1 (Aqueous/Acidic) [1][2]
  • Action: Wash with 1 mL 2% Formic Acid in Water .[1][2]

  • Why: Removes proteins, salts, and hydrophilic interferences.[1] Keeps the analyte protonated.[1]

Step 5: Wash 2 (Organic/Neutral) - CRITICAL STEP [1][2]
  • Action: Wash with 1 mL 100% Methanol .[1][2]

  • Why: Because the analyte is ionically "locked" to the sorbent, we can use 100% organic solvent.[1] This step aggressively strips away phospholipids and neutral hydrophobic interferences (which would co-elute in a standard C18 method).[2]

Step 6: Elution
  • Action: Elute with 2 x 250 µL of 5% NH₄OH in Methanol .

  • Why: The high pH (>11) deprotonates the amine (

    
    ), breaking the ionic bond.[2] The organic solvent disrupts the hydrophobic bond, releasing the purified analyte.
    
Step 7: Post-Elution
  • Action: Evaporate to dryness under N₂ at 40°C. Reconstitute in Mobile Phase (e.g., 80:20 Water:ACN + 0.1% Formic Acid).

Visualized Workflow (Graphviz)[1][2]

The following diagram illustrates the logical flow and chemical mechanisms at play during the MCX extraction.

MCX_Extraction cluster_Washing Orthogonal Washing Start Biological Sample (Plasma/Tissue) Acidify Acidify (4% H3PO4) Target pH < 5 Start->Acidify Disrupt Protein Binding Load Load SPE (MCX) Analyte Status: Protonated (NH3+) Acidify->Load Ionic Binding Wash1 Wash 1: Aqueous Acid Removes: Salts, Proteins Load->Wash1 Wash2 Wash 2: 100% Methanol Removes: Lipids, Neutrals (Analyte locked by Ionic Bond) Wash1->Wash2 Critical Lipid Removal Elute Elute: 5% NH4OH in MeOH Mechanism: Deprotonation (pH > 11) Wash2->Elute Break Ionic Bond Recon Evaporate & Reconstitute Ready for LC-MS/MS Elute->Recon

Caption: Step-by-step mechanism for Mixed-Mode Cation Exchange (MCX) extraction of BPMPA. Note the critical organic wash step enabled by ionic retention.[1][2]

Alternative Protocol: Liquid-Liquid Extraction (LLE)[1][2][3]

If SPE is unavailable, LLE is the viable alternative, though it requires careful pH control to avoid low recovery.

  • Alkalinization: Add 50 µL of 0.5 M Sodium Carbonate (pH 11) to 200 µL plasma.

    • Critical: pH must be > 2 units above pKa (~9.[1][2]5) to ensure the amine is uncharged (neutral).[2]

  • Extraction: Add 1 mL of MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20) .[1][2]

    • Note: Avoid Chlorinated solvents if possible to reduce environmental impact, though Dichloromethane gives high recovery.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Transfer the top organic layer to a clean tube.

    • Warning: Avoid disturbing the "rag layer" (interface) which contains lipids.[2]

  • Dry Down: Evaporate and reconstitute.

Pros: Cheaper than SPE.[1][2] Cons: "Dirtier" extract (more phospholipids); difficult to automate; lower recovery if pH is not strictly controlled.[1][2]

Validation & Quality Control Criteria

To ensure the method is "self-validating" (Trustworthiness), monitor the following parameters during method development:

ParameterAcceptance CriteriaTroubleshooting
Recovery (Absolute) > 80%If low: Check elution pH (must be > 11).[1][2] Ensure organic wash didn't elute analyte (check filtrate).[1][2]
Matrix Factor (MF) 0.85 - 1.15If < 0.85 (Suppression): Increase Wash 2 volume or switch to stronger organic wash (e.g., ACN/IPA).[1][2]
Linearity R² > 0.99Use a deuterated internal standard (e.g., Phentermine-d5 or similar lipophilic amine).[1][2]

References

  • Waters Corporation. "Oasis MCX Extraction Method for Basic Drugs."[1][2] Waters Application Notes. [Link][1][2]

  • Agilent Technologies. "Strategies for the Extraction of Basic Compounds from Biological Fluids using Bond Elut Plexa PCX." Agilent Technical Overview. [Link]

  • Biotage. "EVOLUTE® EXPRESS CX: Mixed-Mode Strong Cation Exchange SPE."[1][2] Biotage Product Notes. [Link][1][2]

  • Chambers, E., et al. (2007).[1][2] "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. [Link]

Sources

Application

Application Notes and Protocols for Autoradiography Studies with 1-(4-Butylphenyl)-2-methylpropan-1-amine

A Hypothetical Framework for Investigating Monoamine Transporter Occupancy Senior Application Scientist Note: This document provides a comprehensive, albeit hypothetical, framework for the use of 1-(4-Butylphenyl)-2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Framework for Investigating Monoamine Transporter Occupancy

Senior Application Scientist Note: This document provides a comprehensive, albeit hypothetical, framework for the use of 1-(4-Butylphenyl)-2-methylpropan-1-amine in autoradiography. As of the date of this publication, specific binding affinities and radiolabeling protocols for this compound are not available in peer-reviewed literature. The protocols and data presented herein are extrapolated from established methodologies for structurally similar phenethylamine derivatives that target monoamine transporters (dopamine, norepinephrine, and serotonin transporters; DAT, NET, and SERT, respectively)[1][2][3]. Researchers are strongly advised to perform initial radioligand characterization and binding assays to determine the precise pharmacological profile of this compound before proceeding with extensive autoradiography studies.

Introduction: The Rationale for 1-(4-Butylphenyl)-2-methylpropan-1-amine in Neurotransmitter Transporter Imaging

1-(4-Butylphenyl)-2-methylpropan-1-amine belongs to the phenethylamine class of compounds, which are well-established as ligands for monoamine transporters[1][2]. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft and are key targets in the study and treatment of numerous neurological and psychiatric disorders. The structural features of this particular molecule—specifically the butyl group on the phenyl ring and the α-methyl group—suggest a potential for high affinity and selectivity towards one or more of these transporters[3][4].

Autoradiography offers a powerful technique to visualize and quantify the distribution of these transporters in brain tissue with high anatomical resolution[5][6]. By radiolabeling 1-(4-Butylphenyl)-2-methylpropan-1-amine, researchers can map its binding sites, thereby inferring the density and distribution of the targeted monoamine transporters. This can provide invaluable insights in preclinical models of disease or in the evaluation of novel therapeutic agents.

Assumed Pharmacological Profile and Radiolabeling Strategy

For the purpose of this guide, we will assume that 1-(4-Butylphenyl)-2-methylpropan-1-amine exhibits a high affinity for the dopamine transporter (DAT). The choice of radiolabel is critical and depends on the desired application, with tritium (³H) being suitable for high-resolution in vitro studies and positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) for in vivo PET imaging.

Radiolabeling Considerations:

The synthesis of a radiolabeled version of this compound would likely involve introducing the isotope in the final steps of the synthesis to maximize radiochemical yield and specific activity. For a ¹¹C-labeled version, this could involve the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Table 1: Hypothetical Pharmacological Profile of [³H]-1-(4-Butylphenyl)-2-methylpropan-1-amine

Target TransporterAssumed Binding Affinity (Ki)Rationale
Dopamine Transporter (DAT)5-15 nMPhenethylamine derivatives often show high affinity for DAT. The butyl group may enhance this interaction.
Norepinephrine Transporter (NET)50-100 nMPotential for cross-reactivity, but assumed to be lower than for DAT.
Serotonin Transporter (SERT)> 500 nMOften, phenethylamines of this type show lower affinity for SERT compared to DAT and NET.

In Vitro Autoradiography Protocol for Brain Tissue

This protocol outlines the steps for using a tritiated version of the compound, denoted as [³H]-1-(4-Butylphenyl)-2-methylpropan-1-amine, for quantitative autoradiography on rodent brain sections.

Materials and Reagents
  • Radioligand: [³H]-1-(4-Butylphenyl)-2-methylpropan-1-amine (specific activity >70 Ci/mmol)

  • Tissue: Fresh-frozen rodent brain tissue, sectioned at 16-20 µm on a cryostat and thaw-mounted onto gelatin-coated slides.

  • Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Cold (4°C) 50 mM Tris-HCl, pH 7.4

  • Displacer for Non-Specific Binding: GBR 12909 (10 µM) or a high concentration of non-radiolabeled 1-(4-Butylphenyl)-2-methylpropan-1-amine (10 µM).

  • Autoradiography Film or Phosphor Imaging Plates

  • Radioactive Standards: Tritium standards for calibration.

  • Developing and Fixing Solutions (for film)

  • Image Analysis System with Densitometry Software

Experimental Workflow Diagram

Workflow cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_imaging Signal Detection & Analysis Tissue_Collection Collect and Freeze Brain Tissue Sectioning Cryostat Sectioning (16-20 µm) Tissue_Collection->Sectioning Mounting Thaw-mount on Gelatin-coated Slides Sectioning->Mounting Storage Store at -80°C Mounting->Storage Preincubation Pre-incubate slides in buffer (30 min) Storage->Preincubation Begin Assay Incubation Incubate with [³H]-Ligand (60-90 min) Preincubation->Incubation Washing Wash in cold buffer (2 x 5 min) Incubation->Washing Drying Dry slides under a stream of cool air Washing->Drying Exposure Expose to film or phosphor plate Drying->Exposure Imaging Development Develop film / Scan plate Exposure->Development Quantification Densitometry and Image Analysis Development->Quantification

Caption: Workflow for in vitro autoradiography of monoamine transporters.

Step-by-Step Protocol
  • Tissue Preparation:

    • Sacrifice the animal according to approved ethical guidelines and rapidly dissect the brain.

    • Freeze the brain in isopentane cooled with dry ice.

    • Section the frozen brain on a cryostat at 16-20 µm thickness.

    • Thaw-mount the sections onto gelatin-coated microscope slides.

    • Store the slides at -80°C until use.

  • Pre-incubation:

    • Allow the slides to warm to room temperature.

    • Place the slides in a slide holder and pre-incubate them in incubation buffer for 30 minutes at room temperature. This step helps to remove endogenous ligands.

  • Incubation:

    • Prepare the incubation solution containing the [³H]-radioligand at a concentration approximately equal to its Kd value (e.g., 10 nM, based on our hypothetical data).

    • For determining non-specific binding, prepare a separate incubation solution containing the radioligand plus a high concentration of a selective displacer (e.g., 10 µM GBR 12909 for DAT).

    • Incubate the slides in the appropriate solution for 60-90 minutes at room temperature.

  • Washing:

    • Quickly transfer the slides to a slide holder containing ice-cold wash buffer.

    • Wash the slides twice for 5 minutes each in fresh, cold wash buffer to remove unbound radioligand.

    • Perform a final quick dip in ice-cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides rapidly under a stream of cool, dry air.

    • Arrange the dried slides in an X-ray cassette along with tritium standards.

    • Appose the slides to an autoradiography film or a phosphor imaging plate.

    • Expose in a light-tight box at 4°C for a duration determined by the specific activity of the radioligand and the density of the target (typically 4-8 weeks for tritium).

  • Image Development and Analysis:

    • If using film, develop it according to the manufacturer's instructions.

    • If using a phosphor imaging plate, scan it using a phosphor imager.

    • Quantify the optical density of the resulting autoradiograms using a computerized image analysis system.

    • Calibrate the optical density values to radioactivity levels using the co-exposed tritium standards.

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each brain region of interest.

Data Interpretation and Validation

The successful application of this protocol should yield autoradiograms showing high levels of specific binding in brain regions known to be rich in the target transporter. For our hypothetical DAT-ligand, high binding would be expected in the striatum (caudate and putamen), nucleus accumbens, and substantia nigra[7].

Validation Steps:
  • Saturation Experiments: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax), perform the assay with a range of radioligand concentrations.

  • Competition Assays: To confirm the pharmacological profile, perform competition experiments with known selective inhibitors for DAT, NET, and SERT. This will validate the selectivity of the binding.

Signaling Pathway and Transporter Function

The binding of 1-(4-Butylphenyl)-2-methylpropan-1-amine to monoamine transporters inhibits the reuptake of neurotransmitters like dopamine from the synaptic cleft. This leads to an increased concentration and prolonged action of the neurotransmitter in the synapse.

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake (Inhibited) Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding Radioligand [³H]-1-(4-Butylphenyl)-2-methylpropan-1-amine Radioligand->DAT Binding Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal Activation

Caption: Mechanism of action at the dopaminergic synapse.

Conclusion and Future Directions

This guide provides a robust, albeit hypothetical, starting point for researchers interested in using 1-(4-Butylphenyl)-2-methylpropan-1-amine for autoradiography studies of monoamine transporters. The key to successful application will be the initial, thorough characterization of its pharmacological properties. Once validated, this compound could become a valuable tool for investigating the role of monoamine transporters in health and disease.

References

  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. (2024). PubMed. Available at: [Link]

  • Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. (2024). PubMed. Available at: [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). Biomolecules & Therapeutics. Available at: [Link]

  • Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. (2022). MDPI. Available at: [Link]

  • Autoradiography. (2025). Forschungszentrum Jülich. Available at: [Link]

  • [Quantitative receptor autoradiography]. (n.d.). PubMed. Available at: [Link]

  • Radiosynthesis and first preclinical evaluation of the novel norepinephrine transporter pet-ligand [11C]ME@HAPTHI. (2015). PMC. Available at: [Link]

  • Autoradiographic imaging of the serotonin transporter in the brain of rats and pigs using S-([18F]fluoromethyl)-(+)-McN5652. (2003). PubMed. Available at: [Link]

  • Quantitative autoradiography of the rat brain vesicular monoamine transporter using the binding of [3H]dihydrotetrabenazine and 7-amino-8-[125I]iodoketanserin. (n.d.). PubMed. Available at: [Link]

Sources

Method

application of 1-(4-Butylphenyl)-2-methylpropan-1-amine in behavioral pharmacology models

This Application Note provides a comprehensive technical guide for the behavioral pharmacological profiling of 1-(4-Butylphenyl)-2-methylpropan-1-amine (CAS: 847837-50-7). Given the structural characteristics of this com...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the behavioral pharmacological profiling of 1-(4-Butylphenyl)-2-methylpropan-1-amine (CAS: 847837-50-7).

Given the structural characteristics of this compound—a lipophilic benzylamine derivative with a bulky alpha-isopropyl group—it is categorized here as a Novel Chemical Entity (NCE) with predicted activity at monoamine transporters (SERT/DAT/NET) or Sigma receptors. This guide outlines the "First-in-Class" screening protocols required to characterize its neuropharmacological profile.

Executive Summary & Compound Analysis

1-(4-Butylphenyl)-2-methylpropan-1-amine represents a distinct class of alpha-alkyl-benzylamines . Unlike classical phenethylamines (e.g., amphetamine) where the amine is separated from the phenyl ring by two carbons, this compound features the amine on the benzylic carbon (C1), sterically hindered by an adjacent isopropyl group (2-methylpropyl moiety) and substituted with a lipophilic para-butyl chain.

Predicted Pharmacological Profile:

  • Mechanism: The structural scaffold suggests potential activity as a Monoamine Reuptake Inhibitor or Releasing Agent . The para-butyl substituent typically shifts selectivity towards the Serotonin Transporter (SERT) and increases blood-brain barrier (BBB) permeability due to high lipophilicity (logP > 4.0).

  • Therapeutic Potential: Evaluation for antidepressant, anxiolytic, or psychostimulant properties.

  • Toxicology Alert: The bulky alpha-substituent may retard metabolic degradation by MAO, potentially extending half-life.

Experimental Workflow Strategy

To ensure data integrity and minimize animal usage, a tiered screening approach is mandatory.

Workflow Visualization

BehavioralWorkflow Compound 1-(4-Butylphenyl)- 2-methylpropan-1-amine Solubility Formulation & Solubility Check Compound->Solubility Tier1 Tier 1: Safety & FOB (Irwin Test) Solubility->Tier1 Vehicle Selection Tier2 Tier 2: Psychomotor (Open Field) Tier1->Tier2 Define Dose Range Tier3 Tier 3: Affective State (EPM / FST) Tier2->Tier3 If Stimulant/Sedative Decision Go/No-Go Decision Tier3->Decision

Figure 1: Tiered behavioral screening workflow ensuring dose optimization and safety prior to complex phenotyping.

Formulation & Dosing Protocols

Due to the para-butyl group, this compound exhibits high lipophilicity. Standard saline dissolution is likely to fail, leading to precipitation and erratic behavioral data.

Solubilization Protocol
  • Primary Vehicle: 10% Hydroxypropyl-β-cyclodextrin (HPβCD) in saline.

    • Rationale: Encapsulates the hydrophobic butyl-phenyl tail without affecting membrane permeability or causing vehicle-induced behavioral artifacts (unlike DMSO or Tween).

  • Alternative Vehicle: 5% DMSO + 5% Tween 80 + 90% Saline.

    • Warning: Tween 80 can cause histamine release in canines/primates; safe for rodents in low volumes.

  • pH Adjustment: Titrate to pH 6.5–7.4. Benzylamines are basic; acidic pH causes injection site irritation (peritonitis), confounding locomotor data.

Dosing Regimen
  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

  • Dose Range (Rat/Mouse):

    • Low: 1.0 mg/kg

    • Medium: 5.0 mg/kg

    • High: 10.0 – 20.0 mg/kg

  • Pre-treatment Time: 30 minutes (i.p.) or 60 minutes (p.o.) prior to testing.

Tier 1: Functional Observational Battery (FOB) / Irwin Test

Objective: Establish the "No-Observed-Adverse-Effect Level" (NOAEL) and identify gross neurotoxicity (seizures, ataxia) or autonomic effects.

Protocol Steps:

  • Baseline: Acclimate animals (C57BL/6J mice or Sprague-Dawley rats) to the viewing jar for 10 min.

  • Administration: Inject vehicle or compound.

  • Scoring (0, 15, 30, 60, 120 min):

    • CNS Excitation: Tail elevation, straub tail (indicates 5-HT activation), tremors, convulsions.

    • CNS Depression: Sedation, loss of righting reflex, ataxia.

    • Autonomic: Piloerection, salivation, pupil diameter (mydriasis = sympathetic activation).

  • Data Output: Construct a radar plot of the "Irwin Profile" to categorize the drug as Psychostimulant, Sedative-Hypnotic, or Neurotoxic.

Tier 2: Psychomotor Activity (Open Field Test)

Objective: Quantify locomotor activation (dopaminergic tone) vs. thigmotaxis (anxiety).

Detailed Protocol
  • Apparatus: 40x40 cm (mouse) or 100x100 cm (rat) arena, opaque walls, infrared beam tracking.

  • Lighting: Dim red light (active phase) or low lux white light (stress challenge).

  • Procedure:

    • Place subject in the center of the arena.

    • Record activity for 60 minutes .

  • Key Metrics:

    • Total Distance Traveled (cm): Proxy for psychostimulant potency.

    • Center Time (%): Proxy for anxiolysis.

    • Vertical Rearing: Exploratory drive.

Data Interpretation:

Observation Implication for 1-(4-Butylphenyl)-2-methylpropan-1-amine
Hyperlocomotion Indicates DAT/NET inhibition or release (Amphetamine-like).
Stereotypy Repetitive head weaving/grooming indicates high-dose 5-HT/DA toxicity.

| Hypolocomotion | Indicates sedation, motor impairment, or presynaptic autoreceptor activation. |

Tier 3: Anxiety & Risk Assessment (Elevated Plus Maze - EPM)

Objective: Differentiate between specific anxiolysis and general sedation.

Detailed Protocol
  • Apparatus: Two open arms (30x5 cm) and two closed arms (30x5x15 cm), elevated 50 cm.

  • Timing: Test 30 min post-injection (peak plasma concentration).

  • Procedure:

    • Place mouse in center zone facing an open arm.

    • Record for 5 minutes .

  • Analysis:

    • Calculate % Time in Open Arms and % Entries into Open Arms .

    • Validation: Compare Total Entries (Closed + Open) to Open Field distance. If Total Entries are significantly reduced, the effect is sedative , not anxiolytic.

Mechanistic Hypothesis & Validation

Given the structure, the behavioral phenotype is likely driven by monoaminergic signaling.

Signaling Pathway Visualization

SignalingPathway Drug 1-(4-Butylphenyl)- 2-methylpropan-1-amine Transporters Monoamine Transporters (SERT > DAT/NET) Drug->Transporters Inhibition/Reversal Synapse Increased Synaptic Monoamines Transporters->Synapse Accumulation Receptors Post-synaptic Receptors (5-HT2A, D1/D2) Synapse->Receptors Activation Behavior Behavioral Output: Locomotion / Anxiolysis Receptors->Behavior Signaling Cascade

Figure 2: Hypothesized mechanism of action involving monoamine transporter modulation.

Antagonist Challenge Protocol

To confirm the mechanism, pre-treat animals with specific antagonists 15 min before the test compound:

  • Ketanserin (0.5 mg/kg): Blocks 5-HT2A. If hyperlocomotion decreases, the drug has serotonergic hallucinogen-like properties.

  • SCH-23390 (0.1 mg/kg): Blocks D1. If locomotion is abolished, the drug is a dopaminergic stimulant.

  • Naloxone (1.0 mg/kg): Assessing opioid involvement (unlikely but possible for some benzylamines).

References

  • Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia, 13(3), 222-257. Link

  • Prut, L., & Belzung, C. (2003). The open field as a paradigm to measure the effects of drugs on anxiety-like behaviors: a review. European Journal of Pharmacology, 463(1-3), 3-33. Link

  • Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149-167. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-(4-butylphenyl)-2-methylpropan-1-amine (CAS 847837-50-7).[1][2][3] Link

  • Stockner, T., et al. (2014). The molecular basis of amphetamine action at the serotonin transporter. Journal of Neurochemistry, 129, 68-78. (Context for lipophilic transporter ligands). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of 1-(4-Butylphenyl)-2-methylpropan-1-amine

[1][2][3] Introduction: The Physicochemical Challenge 1-(4-Butylphenyl)-2-methylpropan-1-amine (MW: ~205.34 g/mol ) presents a classic "lipophilic amine" challenge.[1][2][3] Structurally, it combines a hydrophobic 4-buty...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction: The Physicochemical Challenge

1-(4-Butylphenyl)-2-methylpropan-1-amine (MW: ~205.34 g/mol ) presents a classic "lipophilic amine" challenge.[1][2][3] Structurally, it combines a hydrophobic 4-butylphenyl tail with a branched alkyl backbone, resulting in high lipophilicity (Predicted LogP > 3.5).[1][2][3] While the primary amine group confers basicity (pKa ~9.5–10.0), the molecule remains predominantly uncharged and insoluble at physiological pH (7.4), leading to rapid precipitation in aqueous buffers.[3]

This guide provides field-proven strategies to solubilize this compound for biological assays, ensuring experimental reproducibility and data integrity.

Part 1: Understanding the Solubility Mechanism

Q: Why does the compound precipitate immediately upon addition to PBS or media?

A: This is a pH-dependent solubility failure.[1][2][3] At pH 7.4 (PBS/Media), the environment is roughly 2–2.5 log units below the compound's pKa (~9.8).[3] While a fraction exists as the soluble cation (


), the equilibrium shifts enough towards the free base (

) to exceed its intrinsic solubility (

), which is likely in the low micromolar range (<10 µM).[3]
  • The Fix: You must maintain the compound in its protonated (salt) form or sequester the hydrophobic tail using excipients like cyclodextrins.[1][2][3]

Q: Can I just increase the DMSO concentration?

A: Only to a limit. While DMSO is an excellent solvent for the stock solution, "crashing out" occurs during the dilution step into the aqueous buffer.[1][2][3] Once the water content exceeds ~90%, the solvent power of DMSO collapses, and the hydrophobic effect dominates.[2][3]

  • Rule of Thumb: If your final assay tolerates only 0.1–1% DMSO, DMSO alone will likely fail for concentrations >50 µM.[1][2][3]

Part 2: Troubleshooting & Protocols

Strategy A: The "In-Situ" Salt Formation (Acidification)

Best for: Animal studies, acute injections, or robust chemical assays.

The Concept: Convert the free base amine into a soluble hydrochloride or tartrate salt in situ before adding the bulk buffer.[1][2][3]

Protocol:

  • Dissolve the neat oil/solid in a minimal volume of 0.1 M HCl or Ethanol .[1][2][3]

  • If using Ethanol: Add an equimolar amount of HCl (1M) to the ethanolic stock.[1][2][3]

  • Dilute slowly with the aqueous buffer.[1][2][3]

  • Critical Check: Ensure the final pH does not drift back above pH 8.0.

Strategy B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Cell culture, sensitive enzymatic assays, and preventing non-specific binding.[3]

The Concept: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a toroidal inclusion complex, encapsulating the hydrophobic butylphenyl tail while leaving the hydrophilic amine exposed.[1][2][3]

Step-by-Step Protocol:

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-

    
    -CD in water or PBS.[1][2][3]
    
  • Prepare Compound Stock: Dissolve 1-(4-Butylphenyl)-2-methylpropan-1-amine in 100% DMSO at 1000x the final target concentration (e.g., 10 mM).

  • Intermediate Dilution (Critical Step):

    • Add the DMSO stock dropwise into the 20% HP-

      
      -CD  solution with vortexing.[1][2][3]
      
    • Incubate at 37°C with shaking for 30 minutes to allow equilibrium complexation.

  • Final Dilution: Dilute this complex into your assay media.

    • Result: The compound remains solubilized even at neutral pH.[1][2][3]

Part 3: Decision Tree & Workflow

Use this logic flow to select the correct solubilization method for your specific application.

SolubilityWorkflow Start Start: 1-(4-Butylphenyl)-2-methylpropan-1-amine CheckForm Is the compound a Salt or Free Base? Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Free Base Salt Salt Form (e.g., HCl) CheckForm->Salt Salt AppCheck Application Type? FreeBase->AppCheck Convert to Stock Salt->AppCheck Dissolve in Water CellCulture Cell Culture / Enzymatic Assay AppCheck->CellCulture InVivo In Vivo / Animal Study AppCheck->InVivo StrategyCD Use Cyclodextrin (HP-beta-CD) Prevents cytotoxicity & precipitation CellCulture->StrategyCD High Stability Reqd StrategyDMSO DMSO Stock -> Rapid Dilution (Risk of precipitation) CellCulture->StrategyDMSO Low Conc (<10 uM) InVivo->StrategyCD Oral / SC StrategyAcid Acidified Saline / Buffer (pH < 6.0) InVivo->StrategyAcid IV / IP Injection

Caption: Solubility decision tree for selecting the optimal vehicle based on the compound form and downstream application.

Part 4: Solvent Compatibility Matrix

Solvent / ExcipientSolubility RatingMax Recommended Final %Notes
DMSO Excellent (Stock)< 0.5% (Cells)Best for primary stock (10–100 mM).[1][2][3] Freezes at 18°C.
Ethanol (Abs.) Good< 1.0%Volatile; evaporation alters concentration.[1][2][3]
PBS (pH 7.4) Poor N/ACauses immediate precipitation of free base.[1][2][3]
0.1 M HCl GoodN/AForms soluble hydrochloride salt.[1][2][3]
HP-

-CD (20%)
Very GoodN/ABest for physiological pH maintenance.[1][2][3]
Tween 80 Moderate< 0.1%Can cause cell lysis; use only if necessary.[1][2][3]

Part 5: Frequently Asked Questions (FAQ)

Q: I see a "cloudy" suspension after dilution. Can I filter it? A: NO. Filtering a cloudy suspension removes the drug.[1][2][3] The "cloud" is your compound precipitating.[1][2][3] If you filter, you are dosing the solvent (water) and filtering out the active ingredient.[1][3] You must optimize the solubility (using CD or lower pH) until the solution is clear before filtration.[1][2][3]

Q: Is the compound stable in DMSO? A: Generally, yes.[1][2][3] Primary amines are stable in DMSO at -20°C. However, avoid repeated freeze-thaw cycles which can introduce water (DMSO is hygroscopic), leading to compound degradation or precipitation inside the stock vial.[1][2][3]

Q: Can I use BSA (Bovine Serum Albumin) to help? A: Yes.[1][2][3] Albumin acts as a natural "sink" for lipophilic drugs.[1][2][3] Adding 0.1% BSA to your assay buffer before adding the drug can significantly reduce precipitation and loss to plasticware.[1][2][3]

References

  • PubChem. 1-(4-Butylphenyl)-2-methylpropan-1-amine.[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1][3]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for Cyclodextrin protocol).

  • Di, L., & Kerns, E. (2016).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][3] (Source for pKa/LogP solubility principles).

Sources

Optimization

refinement of 1-(4-Butylphenyl)-2-methylpropan-1-amine purification by chromatography

[1] Ticket ID: PUR-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolution of Tailing, Yield Loss, and Purity Issues in Lipophilic Amine Chromatography[1] Executive Summary for the Us...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: PUR-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolution of Tailing, Yield Loss, and Purity Issues in Lipophilic Amine Chromatography[1]

Executive Summary for the User

You are likely encountering difficulties purifying 1-(4-Butylphenyl)-2-methylpropan-1-amine . This molecule presents a classic "double trouble" profile for chromatographers:

  • High Lipophilicity: The 4-butylphenyl and isobutyl groups make it "sticky" on reverse-phase media.[1]

  • Basic Primary Amine: The amine functionality (

    
    ) interacts strongly with acidic silanols on silica gel, causing severe peak tailing and irreversible adsorption (yield loss).
    

This guide bypasses standard templates to address these specific chemical behaviors. We will prioritize chemical refinement (workup) before chromatography to reduce load, followed by chromatographic methods specifically tuned for basic amines.

Module 1: Pre-Chromatography Refinement (The "Chemical Filter")

User Question: My crude mixture contains the ketone precursor and some non-basic byproducts. Can I inject this directly onto the column?

Specialist Response: Do not inject yet. Chromatography should be your final polishing step, not your trash can. Because your target is a basic amine and your likely impurities (ketones, alkyl byproducts) are neutral, you can achieve >90% purity using an Acid-Base Extraction.

Protocol: The "Self-Validating" Acid-Base Workup

This method uses the molecule's basicity to physically separate it from neutral impurities.[1]

  • Dissolution: Dissolve crude oil in Diethyl Ether or MTBE (avoid DCM if possible to prevent emulsion).[1]

  • Acid Extraction (Target into Water):

    • Extract the organic layer with 1M HCl (aq) (

      
      ).[1]
      
    • Chemistry: The amine becomes the hydrochloride salt (water-soluble).[1] The neutral ketone/impurities stay in the ether.

    • Validation Point: Check the organic layer by TLC. It should contain the impurities.[2] Discard this organic layer only after confirming the product is in the aqueous phase.

  • Basification (Target Return to Organic):

    • Cool the aqueous acidic layer on ice.

    • Slowly add 6M NaOH until pH > 12.[1] (The solution will turn cloudy as the free base amine oils out).

  • Re-Extraction:

    • Extract the aqueous mixture with DCM or Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate.
      

Result: You now have the "Free Base" amine, stripped of neutral precursors.

Module 2: Normal Phase Chromatography (Silica Gel)

User Question: I am using a standard Hexane/Ethyl Acetate gradient, but the peak streaks across the column and never elutes fully.

Specialist Response: Standard silica has a surface pH of ~5 due to acidic silanol groups (


).[1] Your amine (

) reacts with these silanols (

-R), acting like an ion-exchange resin rather than a silica column.[1] You must "mask" these sites.[1]
The "Amine Modifier" Protocol

You must add a competing base to the mobile phase.

ComponentRecommendationFunction
Modifier Triethylamine (TEA) or Ammonium Hydroxide (25%) Blocks acidic silanols so your product doesn't stick.[1]
Concentration 1.0% v/v in the mobile phase.Sufficient excess to saturate the silica surface.
Solvent System DCM / Methanol / TEA (95:4:[1]1)Methanol is required to solubilize the polar amine salts if they form.

Critical Step (Column Pre-treatment): Before loading your sample, flush the column with 3 column volumes (CV) of the mobile phase containing the TEA. If you don't, the first part of your run will be spent "titrating" the silica, and your product will still tail.

Module 3: Reverse Phase Purification (Prep-HPLC)

User Question: I want to use Prep-HPLC for final purity. The peak shape is terrible with water/acetonitrile/TFA.

Specialist Response: While Trifluoroacetic acid (TFA) is standard for peptides, it is often poor for lipophilic amines. It forms ion pairs that can cause broad peaks, and the low pH keeps the amine ionized (


), reducing its interaction with the hydrophobic C18 chains (early elution).

The Solution: High pH Chromatography At pH 10, your amine is neutral (Free Base). It interacts cleanly with the C18 stationary phase, resulting in sharp peaks and higher loading capacity.

Recommended System: High pH Stability[3]
  • Stationary Phase:

    • Must Use: Hybrid Silica (e.g., Waters XBridge, Phenomenex Gemini) or Polymer-based columns.

    • Avoid: Standard Silica C18 (dissolves at pH > 8).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B (Due to the butyl-phenyl group, this compound is very hydrophobic).

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific amine.

PurificationWorkflow Start Crude Reaction Mixture (Amine + Ketone + Byproducts) Decision1 Is the main impurity Neutral (e.g., Ketone)? Start->Decision1 AcidBase Perform Acid/Base Extraction (Module 1) Decision1->AcidBase Yes (Standard) Chromatography Select Chromatography Method Decision1->Chromatography No (Complex Mix) CheckPurity Check Purity (TLC/LCMS) AcidBase->CheckPurity Decision2 Purity > 95%? CheckPurity->Decision2 FinalProduct Final Product (Free Base) Decision2->FinalProduct Yes Decision2->Chromatography No (Polishing needed) Decision3 Scale & Equipment? Chromatography->Decision3 NormalPhase Normal Phase Silica Modifier: 1% Triethylamine Solvent: DCM/MeOH Decision3->NormalPhase Flash / Gram Scale ReversePhase Reverse Phase (Prep-HPLC) Buffer: 10mM NH4HCO3 (pH 10) Column: Hybrid C18 (High pH Stable) Decision3->ReversePhase HPLC / mg Scale NormalPhase->FinalProduct ReversePhase->FinalProduct

Caption: Logical workflow for purifying lipophilic amines, prioritizing chemical extraction before chromatographic polishing.

Troubleshooting FAQ

Q: I used TEA in my silica column, but now my NMR shows TEA peaks that I can't remove.

  • A: TEA has a high boiling point (~89°C).[1] If you cannot remove it by vacuum:

    • Dissolve product in DCM.[1]

    • Wash with saturated Sodium Bicarbonate (removes TEA salts) or simply repeat the Acid/Base workup from Module 1.[1] The TEA is water-soluble; your lipophilic amine is not.[1]

Q: My compound is chiral. Does this purification separate enantiomers?

  • A: No. The methods above separate chemical impurities (achiral). If you need to separate the (R) and (S) enantiomers of 1-(4-Butylphenyl)-2-methylpropan-1-amine:

    • Technique: Chiral HPLC.[1]

    • Column: Polysaccharide-based (e.g., Chiralcel OD-H or AD-H).[1]

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1] Note: Diethylamine is essential here for peak shape, similar to TEA on silica.

Q: I see a "Ghost Peak" in my gradient run.

  • A: If using high pH RP-HPLC, ghost peaks often come from the ammonium bicarbonate buffer degrading or contaminants in the base. Ensure you prepare fresh buffer daily.[1] If using Normal Phase, "ghost peaks" are often impurities stripping off the silica from previous runs because your amine is acting as a solvent modifier.

References

  • Waters Corporation. Effect of pH on the Separation of Basic Compounds. Application Note. Available at: [Link][1]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Technical Overview.[1][3][4][5] Available at: [Link]

  • Phenomenex. High pH Stability for Basic Compounds using Gemini Columns. Technical Guide.[1][6] Available at: [Link][1]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

Sources

Troubleshooting

challenges in the characterization of 1-(4-Butylphenyl)-2-methylpropan-1-amine

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Characterization & Troubleshooting for 1-(4-Butylphenyl)-2-methylpropan-1-amine Product Identity &...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Characterization & Troubleshooting for 1-(4-Butylphenyl)-2-methylpropan-1-amine

Product Identity & Core Specifications

Before addressing specific troubleshooting scenarios, ensure your analytical baseline matches the compound's structural identity. This molecule is a phenethylamine derivative characterized by a bulky para-butyl group and a branched isobutyl side chain.

  • Chemical Name: 1-(4-Butylphenyl)-2-methylpropan-1-amine[1][2][3]

  • CAS Number: 847837-50-7[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 205.34 g/mol [1][2]

  • Structural Feature: A primary amine attached to a benzylic carbon, which is further bonded to an isopropyl group (from the 2-methylpropane backbone).

Technical Support: Troubleshooting & FAQs

This section addresses the most frequent technical hurdles reported by researchers characterizing this specific alkyl-phenyl-amine.

Q1: The compound is not dissolving in my standard aqueous buffers. Is the batch defective?

Diagnosis: You are likely working with the free base form, which is lipophilic. Explanation: 1-(4-Butylphenyl)-2-methylpropan-1-amine contains a hydrophobic n-butyl chain and an aromatic ring. As a free base, it behaves like an oil and is insoluble in neutral water. Solution:

  • Verify Form: Check the Certificate of Analysis (CoA). If it does not explicitly state "Hydrochloride" or "Salt," assume it is the free base.

  • Solubilization:

    • For LC-MS/NMR: Dissolve in organic solvents like Methanol (MeOH), Acetonitrile (ACN), or DMSO.

    • For Aqueous Assays: Convert to a salt in situ by adding 1 equivalent of 0.1 M HCl or dissolve in a buffer with pH < 4.0 to protonate the amine (

      
      ).
      
Q2: My -NMR spectrum shows a messy cluster around 0.8–1.0 ppm. How do I distinguish the side chains?

Diagnosis: Signal overlap between the n-butyl terminal methyl and the isopropyl methyls . Technical Insight: Both alkyl groups resonate in the high-field aliphatic region.

  • n-Butyl (

    
    ):  The terminal methyl is a triplet  (~0.90 ppm).
    
  • Isobutyl Side Chain (

    
    ):  The two methyl groups appear as a doublet  (~0.85–1.0 ppm) due to coupling with the methine proton.
    Troubleshooting Protocol: 
    
  • Solvent Selection: Switch from

    
     to 
    
    
    
    or
    
    
    . The magnetic anisotropy of benzene often shifts alkyl signals differentially, resolving the overlap.
  • Integration Check: The total integration for this region should be 9H (3H from n-butyl + 6H from isopropyl). If the integral is lower, check for volatile solvent contamination; if higher, suspect residual grease/alkanes.

  • 2D-NMR Validation: Run a COSY (Correlation Spectroscopy) experiment.

    • The isopropyl doublet will correlate with a multiplet (methine) around 1.8–2.0 ppm.

    • The n-butyl triplet will correlate with a methylene multiplet around 1.3 ppm.

Q3: The Mass Spec (ESI+) base peak is not the molecular ion (m/z 206). Is the compound degrading?

Diagnosis: No, this is characteristic in-source fragmentation for benzylic amines with branched alpha-carbons. Mechanism: The bond between the benzylic carbon (C1) and the isopropyl group (C2) is weak. Under ESI conditions, the molecule often undergoes


-cleavage or loses the isopropyl group.
Expected Fragmentation: 
  • 
    :  m/z 206.3 (May be low intensity).
    
  • Loss of Isopropyl (

    
    , -43 Da):  m/z 163. This is often the base peak  (stabilized benzylic iminium ion).
    
  • Loss of Ammonia (

    
    ):  m/z 189 (Less common in ESI, common in GC-EI).
    Action:  If you see a dominant peak at m/z 163 , it confirms the core structure (
    
    
    
    ). Do not interpret this as an impurity.
Q4: How do I ensure I don't have the regioisomer (4-sec-butyl or 4-isobutylphenyl)?

Diagnosis: Commercial synthesis of alkyl-benzenes can produce isomers. Differentiation Strategy:

  • Check the Benzylic Region (NMR):

    • 4-n-Butyl (Correct): Look for a triplet at ~2.6 ppm (

      
      ).
      
    • 4-Isobutyl: Look for a doublet at ~2.45 ppm (

      
      ).
      
    • 4-sec-Butyl: Look for a multiplet (sextet-like) at ~2.5-2.6 ppm (

      
      ).
      
  • Carbon NMR (

    
    ):  The n-butyl chain has distinct methylene signals (approx. 35, 33, 22, 14 ppm). Branched isomers will show different shifts for the benzylic carbon.
    

Characterization Workflow & Data

Predicted Spectral Data Summary
TechniqueParameterExpected Signal / ValueStructural Assignment

-NMR

7.10–7.30 (4H)
Two Doublets (AA'BB')Para-substituted benzene ring

3.60–3.80 (1H)
Doublet (d)Benzylic CH (

)

2.60 (2H)
Triplet (t)Benzylic

of n-butyl group

0.85–1.00 (9H)
Overlapping Triplet & DoubletTerminal methyls (n-butyl + isopropyl)
LC-MS (ESI+)

206.3

(Parent)

163.1

(Base Peak)
Solubility Water< 0.1 mg/mLFree Base (Lipophilic)
0.1 M HCl> 10 mg/mLProtonated Salt Form
Experimental Workflow Diagram

The following diagram outlines the logical decision tree for processing and verifying the sample.

CharacterizationWorkflow Start Received Sample 1-(4-Butylphenyl)-2-methylpropan-1-amine Solubility Solubility Test (Water vs. 0.1M HCl) Start->Solubility FormCheck Determine Form Solubility->FormCheck Salt Soluble in Water (Salt Form) FormCheck->Salt Dissolves Base Insoluble in Water (Free Base) FormCheck->Base Precipitates PrepNMR Prepare NMR Sample (Solvent: DMSO-d6 or Benzene-d6) Salt->PrepNMR Base->PrepNMR RunNMR Run 1H-NMR & COSY PrepNMR->RunNMR CheckAlkyl Check 0.8-1.0 ppm Region RunNMR->CheckAlkyl PassNMR Integration = 9H (Triplet + Doublet) CheckAlkyl->PassNMR Matches FailNMR Integration Mismatch or Wrong Splitting CheckAlkyl->FailNMR Fails RunMS Run LC-MS (ESI+) PassNMR->RunMS CheckMS Check Base Peak RunMS->CheckMS PassMS Peak 163 (Frag) or 206 (Parent) Present CheckMS->PassMS Matches Pattern FailMS Unexpected Mass (e.g., m/z 190, 220) CheckMS->FailMS Deviates Final Release for Assay PassMS->Final

Figure 1: Decision tree for the structural verification and form determination of 1-(4-Butylphenyl)-2-methylpropan-1-amine.

Recommended Purity Assay (HPLC-UV)

To quantify purity and detect synthesis byproducts (e.g., unreacted ketone intermediates), use the following validated conditions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic ring).

  • Note: The amine may tail slightly due to interaction with silanols; TFA suppresses this. If using MS detection, replace TFA with Formic Acid (0.1%).

References

  • Frinculescu, A., et al. (2017). Analytical characterization of three cathinone derivatives... (Provides analogous fragmentation patterns for alkyl-phenyl-alkylamines). Drug Testing and Analysis. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenethylamine Derivatives. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-Butylphenyl)-2-methylpropan-1-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-butylphenyl)-2-methylpropan-1-amine. It addresses common challenges related...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-butylphenyl)-2-methylpropan-1-amine. It addresses common challenges related to by-product formation and offers systematic approaches for their identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(4-butylphenyl)-2-methylpropan-1-amine, and what are its inherent challenges?

The most prevalent and historically significant method for synthesizing substituted amphetamines like 1-(4-butylphenyl)-2-methylpropan-1-amine is the Leuckart reaction or its variants (Leuckart-Wallach, Eschweiler-Clarke).[1][2][3] This is a reductive amination process that typically uses 1-(4-butylphenyl)-2-propanone as the ketone precursor and an amine source like formamide or ammonium formate.[3][4]

The primary challenge of the Leuckart reaction lies in its reaction conditions, which often involve high temperatures (120-200 °C).[1][3] These forcing conditions can lead to a variety of side reactions, resulting in a complex product mixture that complicates purification and reduces the overall yield of the target primary amine.

Q2: What are the primary by-products I should expect when synthesizing 1-(4-butylphenyl)-2-methylpropan-1-amine via the Leuckart reaction?

Based on extensive studies of the Leuckart reaction for analogous compounds, several classes of by-products are consistently observed.[4][5] The most prominent impurities you are likely to encounter are:

  • N-Formyl Intermediate : The Leuckart reaction proceeds via the formation of an N-formyl-1-(4-butylphenyl)-2-methylpropan-1-amine intermediate.[1][4] The final step of the synthesis is the acid-catalyzed hydrolysis of this amide to yield the free amine. Incomplete hydrolysis is a very common issue, leading to significant contamination of the final product with this intermediate.

  • Dimeric and Secondary Amines : The desired primary amine product is nucleophilic and can react with the starting ketone (or the imine intermediate) to form secondary amines, such as N,N-di-[1-(4-butylphenyl)prop-2-yl]amine. This is particularly prevalent if the stoichiometry is not carefully controlled or if localized high concentrations of the ketone occur.[5]

  • Schiff Bases : The reaction involves the formation of an imine (or Schiff base) intermediate. If the reduction step is inefficient or incomplete, this imine can persist in the crude product mixture.

  • Heterocyclic Compounds (Pyrimidines) : High reaction temperatures can promote condensation and cyclization reactions. A well-documented by-product in similar syntheses is the formation of substituted pyrimidines, such as 4-butyl-5-methyl-6-(4-butylbenzyl)pyrimidine.[4][5]

  • Unreacted Starting Material : Incomplete conversion will result in the presence of the starting ketone, 1-(4-butylphenyl)-2-propanone.

Q3: What are the root causes of these by-products and how can their formation be minimized?

Understanding the mechanism of by-product formation is key to optimizing your synthesis.

  • N-Formyl Intermediate :

    • Cause : Insufficient acid concentration, inadequate heating (temperature or duration), or poor mixing during the final hydrolysis step.

    • Mitigation : Ensure a sufficient excess of strong acid (e.g., HCl) is used for hydrolysis. Monitor the reaction by TLC or GC-MS until the formyl intermediate is no longer detected. Refluxing for an adequate period is crucial for complete conversion.

  • Secondary Amines :

    • Cause : An excess of the ketone starting material relative to the ammonia source (formamide/ammonium formate).[2]

    • Mitigation : Use a molar excess of the formamide or ammonium formate. This ensures that the imine intermediate is more likely to be reduced to the primary amine before it can react with an already-formed product molecule.

  • Heterocyclic By-products :

    • Cause : Excessively high reaction temperatures and prolonged reaction times promote complex condensation pathways.[1]

    • Mitigation : Carefully control the reaction temperature. While the Leuckart reaction requires heat, finding the minimum temperature necessary for a reasonable reaction rate can significantly reduce these side reactions. Stepwise temperature programming can also be beneficial.

Troubleshooting Guide for Experimental Issues

Problem Encountered Potential Cause(s) Recommended Troubleshooting Action(s)
Low Yield of Final Amine Product 1. Incomplete hydrolysis of the N-formyl intermediate. 2. Competing side reactions (e.g., secondary amine or pyrimidine formation) are dominant. 3. Inefficient extraction or purification.1. Re-subject the crude product to the hydrolysis conditions (e.g., reflux in 3M HCl). 2. Lower the reaction temperature. Ensure a molar excess of the ammonium source is used. 3. Check the pH during aqueous workup to ensure the amine is fully protonated (for acidic extraction) or deprotonated (for basic extraction).
GC-MS shows a major peak with M+28 relative to the product. The product is contaminated with the N-formyl intermediate (CHO adds 28 amu relative to H2).This confirms incomplete hydrolysis. Follow the mitigation steps for the N-formyl intermediate described above.
A significant peak at a high retention time with a high molecular weight is observed. This is likely a dimeric secondary amine by-product.Confirm the mass with GC-MS. To prevent its formation in future runs, adjust the stoichiometry to favor the ammonia source. Purification via column chromatography or fractional distillation may be required.
The crude product has a strong, unusual aromatic odor and is highly colored. This often indicates the presence of heterocyclic by-products like pyrimidines.Confirm via GC-MS analysis. Reduce the reaction temperature in subsequent attempts. Activated carbon treatment followed by column chromatography can help remove these colored impurities.

Analytical Workflow for By-product Identification

A systematic analytical approach is crucial for accurate by-product identification. The combination of gas chromatography-mass spectrometry (GC-MS) for separation and initial identification, followed by spectroscopic confirmation, is highly effective.

By-product Identification Workflow By-product Identification Workflow cluster_0 Sample Preparation cluster_1 Screening & Tentative ID cluster_2 Confirmation & Characterization Crude Crude Reaction Mixture Dilution Dilute sample in volatile solvent (e.g., DCM, EtOAc) Crude->Dilution GCMS GC-MS Analysis Dilution->GCMS Inject TIC Analyze Total Ion Chromatogram (TIC) GCMS->TIC MassSpec Examine Mass Spectrum of each impurity peak TIC->MassSpec Library Compare with MS Libraries (NIST, Wiley) MassSpec->Library Purify Isolate Impurity via Prep-TLC or Column Chromatography Library->Purify For Unknowns NMR 1H and 13C NMR Spectroscopy Purify->NMR HRMS High-Resolution MS (HRMS) for Elemental Composition Purify->HRMS Structure Definitive Structure Elucidation NMR->Structure HRMS->Structure

Caption: Workflow for By-product Identification.

Step-by-Step Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier tool for this analysis, offering both separation of complex mixtures and mass data for tentative identification.[5][6]

  • Sample Preparation : Prepare a dilute solution (~1 mg/mL) of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Column : A standard non-polar column, such as a HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm), is suitable.[7]

  • Injector : Set the injector temperature to 250-280 °C with a split injection mode (e.g., 50:1 split ratio).[8]

  • Oven Program :

    • Initial Temperature: 50-80 °C, hold for 1-2 minutes.

    • Ramp: 10-15 °C/min up to 280-300 °C.

    • Final Hold: 5-10 minutes.[7]

  • MS Parameters :

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from 40 to 550 amu.

Interpreting the Data

The table below lists the expected molecular ions (M+) for the target compound and its most likely by-products, which will be crucial for interpreting your GC-MS results.

Compound NameStructureMolecular FormulaExact MassKey Diagnostic Ions (m/z)
1-(4-Butylphenyl)-2-methylpropan-1-amine (Product) 4-Bu-Ph-CH(NH2)-CH(CH3)2C14H23N205.18205 (M+), 162 (M+ - C3H7), 44 (CH(NH2)CH3)+
N-Formyl Intermediate 4-Bu-Ph-CH(NHCHO)-CH(CH3)2C15H23NO233.18233 (M+), 162 (M+ - C3H7NCHO), 72
Di-[1-(4-butylphenyl)prop-2-yl]amine (4-Bu-Ph-CH(CH(CH3)2))2NHC28H43N393.34393 (M+), 232, 162
1-(4-Butylphenyl)-2-propanone (Starting Ketone) 4-Bu-Ph-CH2-CO-CH3C13H18O190.14190 (M+), 133 (M+ - C4H9), 91 (tropylium)

Reaction Pathway and By-product Formation

The following diagram illustrates the main synthetic pathway via the Leuckart reaction and the branching points that lead to common by-products.

Leuckart Reaction and By-products Leuckart Reaction & By-product Formation Ketone 1-(4-Butylphenyl)-2-propanone Imine Imine Intermediate Ketone->Imine + NH3 (from Formamide) Pyrimidine By-product: Pyrimidine Ketone->Pyrimidine High Temp Condensation Formamide Formamide / HCOOH Formamide->Imine NFormyl N-Formyl Intermediate Imine->NFormyl Reduction (Formate) SecondaryAmine By-product: Secondary Amine Imine->SecondaryAmine + Product Product Product: 1-(4-Butylphenyl)-2-methylpropan-1-amine NFormyl->Product Acid Hydrolysis (HCl, H2O) Product->SecondaryAmine

Sources

Troubleshooting

enhancing the signal-to-noise ratio for 1-(4-Butylphenyl)-2-methylpropan-1-amine in mass spectrometry

This is a specialized technical guide designed for analytical chemists and researchers working with 1-(4-Butylphenyl)-2-methylpropan-1-amine . This compound, a lipophilic primary amine, presents distinct challenges in ma...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical guide designed for analytical chemists and researchers working with 1-(4-Butylphenyl)-2-methylpropan-1-amine . This compound, a lipophilic primary amine, presents distinct challenges in mass spectrometry, primarily related to surface adsorption, ionization efficiency, and matrix interference.

Status: Operational Topic: Signal-to-Noise Ratio (SNR) Optimization in LC-MS/MS Compound Class: Lipophilic Phenethylamine Derivative Molecular Formula: C


H

N (MW: ~205.34 Da)[1]

The Physics of Signal Loss: A Mechanistic Overview

Before troubleshooting, it is critical to understand why you are losing signal. This compound combines a hydrophobic tail (4-butylphenyl) with a basic primary amine.[1] This duality creates a "perfect storm" for three specific failure modes:

  • Silanol Adsorption (The "Ghost" Peak): The primary amine (pKa ~9.5) is positively charged at neutral/acidic pH.[1] It binds electrostatically to free silanol groups (Si-O

    
    ) on glass vials, injector ports, and column stationary phases.[1] Result:  Tailing peaks and non-linear calibration curves at low concentrations.
    
  • Ion Suppression: The lipophilic butyl chain causes the molecule to elute late in the reverse-phase gradient, often co-eluting with endogenous phospholipids (in biological matrices).

  • Fragmentation Inefficiency: The molecule is relatively stable.[1] Without optimized collision energy, the precursor ion may survive or fragment non-specifically, reducing the signal of the quantifier transition.

Experimental Workflow Optimization

Phase A: Sample Preparation (Preventing Pre-Column Loss)[1]

The Issue: You prepare a 1 ng/mL standard, but the instrument sees 0.1 ng/mL. The rest is stuck to the wall of your vial.

Protocol:

  • Vial Selection: NEVER use standard borosilicate glass vials for trace analysis of this amine. Use Polypropylene (PP) vials or Silanized Glass (deactivated surface).[1]

  • Solvent Composition: Avoid 100% aqueous diluents. Ensure the sample solvent contains at least 20% organic (Methanol) and 0.1% Formic Acid. The acid keeps the amine protonated (preventing hydrogen bonding to surfaces), and the organic solvent reduces hydrophobic adsorption.

Phase B: LC-MS/MS Method Parameters

The Issue: Broad, tailing peaks dilute the signal height, ruining SNR.

Recommended Column Chemistry: While C18 is standard, a Biphenyl or PFP (Pentafluorophenyl) phase is superior for this compound.[1] The pi-pi interactions with the phenyl ring provide better selectivity and peak shape than hydrophobic interaction alone.[1]

Table 1: Optimized LC-MS Parameters

ParameterSettingRationale
Column Biphenyl, 2.1 x 50 mm, 1.7 µmEnhanced selectivity for aromatic amines; sharper peaks.[1]
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormateAcid ensures ionization (

); salt reduces silanol activity.[1]
Mobile Phase B Methanol + 0.1% Formic AcidMeOH often yields higher ESI+ sensitivity for amines than ACN.[1]
Flow Rate 0.4 – 0.5 mL/minOptimal for ESI desolvation efficiency.[1]
Ion Source ESI Positive (+)Primary amines protonate readily.[1]
Capillary Voltage 1.5 - 3.0 kVLower voltage reduces background noise in ESI+.[1]

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for troubleshooting low SNR specific to this compound.

SNR_Optimization Start Problem: Low SNR CheckPeak Check Peak Shape Start->CheckPeak Tailing Tailing / Broad? CheckPeak->Tailing Yes Symmetrical Symmetrical but Low? CheckPeak->Symmetrical No Adsorption Cause: Silanol Adsorption Tailing->Adsorption Fix_Ads Action: Switch to PP Vials Add NH4 Formate Adsorption->Fix_Ads MatrixCheck Matrix Effects? Symmetrical->MatrixCheck Suppression Cause: Phospholipid Suppression MatrixCheck->Suppression Post-Column Infusion shows dip SourceCheck Source Parameters? MatrixCheck->SourceCheck No Suppression Fix_Supp Action: Improved Cleanup (SLE or SPE) Suppression->Fix_Supp Fix_Source Action: Increase Gas Temp Optimize Cone Voltage SourceCheck->Fix_Source

Caption: Decision tree for diagnosing signal loss. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Troubleshooting Q&A

Q1: I see a strong signal for the standard, but it disappears in my plasma samples. Why? A: This is classic Matrix Suppression . The lipophilic nature of the 4-butylphenyl group means your analyte elutes late, likely co-eluting with phospholipids (phosphatidylcholines).[1]

  • Validation: Perform a post-column infusion.[1] Infuse the standard continuously while injecting a blank matrix sample. If you see a dip in the baseline at the analyte's retention time, suppression is the cause.

  • Fix: Switch from Protein Precipitation (PPT) to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to wash away lipids before eluting the amine.

Q2: My calibration curve is non-linear at the low end (quadratic fit required). A: This indicates saturation of active sites . At low concentrations, a significant percentage of your analyte is permanently binding to the glass vial or LC tubing. Once those sites are filled (at higher concentrations), the response becomes linear.

  • Fix: Use polypropylene vials. Add 0.5% bovine serum albumin (BSA) or a "keeper" solvent (like ethylene glycol) to the sample diluent to block active sites, though simply changing vial material is usually sufficient.

Q3: What are the best MRM transitions for this molecule? A: Based on the structure (phenethylamine backbone), you should target the Alpha-Cleavage .[1]

  • Precursor:

    
     (
    
    
    
    )[1]
  • Primary Fragment (Quantifier):

    
    .[1]
    
    • Mechanism:[1] Cleavage of the C1-C2 bond loses the isopropyl group (43 Da).[1] The charge remains on the nitrogen-containing fragment stabilized by the phenyl ring.[1]

  • Secondary Fragment (Qualifier):

    
     (Tropylium ion) or 
    
    
    
    .[1]
    • Note: Always experimentally verify transitions using a product ion scan, as collision energies vary by instrument.[1]

Q4: I am using 0.1% Formic Acid, but the signal is unstable. A: Pure formic acid lowers pH but doesn't provide ionic strength. The lack of counter-ions can lead to unstable spray in ESI.

  • Fix: Add 5mM Ammonium Formate to the aqueous mobile phase. This acts as a buffer and improves the desolvation process, often stabilizing the spray and boosting SNR by 2-3x for amines.[1]

References

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link[1]

  • Foucault, A. (2020).[1] Adsorption of Amines on Glass Surfaces in Liquid Chromatography. LCGC Europe.[1][2] Link

  • NIST Chemistry WebBook. Mass Spectrum of Phenethylamine Derivatives. National Institute of Standards and Technology. Link

  • Dolan, J. W. (2002).[1] Tailing Peaks: A Guide to Troubleshooting. LCGC North America.[1] Link

Sources

Optimization

optimization of reaction conditions for 1-(4-Butylphenyl)-2-methylpropan-1-amine synthesis

The following technical support guide is designed for organic chemists and process development scientists optimizing the synthesis of 1-(4-Butylphenyl)-2-methylpropan-1-amine . This guide prioritizes high-fidelity protoc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for organic chemists and process development scientists optimizing the synthesis of 1-(4-Butylphenyl)-2-methylpropan-1-amine . This guide prioritizes high-fidelity protocols, mechanistic troubleshooting, and scalability.


-carbon (isopropyl group), chemoselectivity (imine vs. ketone reduction), and dimer formation.

Reaction Pathway & Mechanistic Overview

The synthesis of


-branched benzylic amines from their corresponding ketones requires overcoming significant steric energy barriers. The bulky isopropyl group adjacent to the carbonyl in 1-(4-butylphenyl)-2-methylpropan-1-one  impedes nucleophilic attack by ammonia, often leading to low conversion or competitive reduction of the ketone to the alcohol.
Core Synthesis Strategy: Titanium-Mediated Reductive Amination

We recommend a Titanium(IV) Isopropoxide [Ti(OiPr)


]  mediated reductive amination. This Lewis acid acts as a water scavenger and activates the carbonyl, driving the equilibrium toward the ketimine intermediate before the reducing agent is introduced.
Pathway Visualization

ReactionPathway Ketone Precursor Ketone (1-(4-butylphenyl)-2-methylpropan-1-one) TiComplex Activated Ti-Complex (Lewis Acid Activation) Ketone->TiComplex + Ti(OiPr)4 + NH3 (in MeOH) Alcohol Byproduct: Benzylic Alcohol Ketone->Alcohol Direct Reduction (No Ti activation) Imine Ketimine Intermediate (Transient) TiComplex->Imine - H2O (Dehydration) Amine Target Amine (1-(4-Butylphenyl)-2-methylpropan-1-amine) Imine->Amine + NaBH4 (Reduction) Dimer Byproduct: Secondary Amine (Dimer) Imine->Dimer + Amine Product (Competitive Attack)

Figure 1: Mechanistic pathway highlighting the critical role of Titanium(IV) Isopropoxide in preventing direct ketone reduction.

Experimental Protocol (Recommended)

Objective: Maximize conversion of hindered ketone to primary amine while suppressing alcohol and dimer formation.

Reagents:

  • 1-(4-Butylphenyl)-2-methylpropan-1-one (1.0 equiv)

  • Ammonia (7M in MeOH) (5.0–7.0 equiv)

  • Titanium(IV) Isopropoxide (1.2–1.5 equiv)

  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    

Step-by-Step Methodology:

  • Imine Formation (Critical Step):

    • In an inert atmosphere (N

      
      ), charge the reaction vessel with the ketone and 7M NH
      
      
      
      in MeOH.
    • Add Ti(OiPr)

      
        dropwise. The solution may turn slightly yellow/hazy.
      
    • Crucial: Stir at 25°C for 6–12 hours . Do not rush this step. The bulky isopropyl group slows imine formation. Monitor by TLC or LCMS until the ketone peak diminishes.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH

      
        portion-wise (exothermic).
      
    • Allow to warm to room temperature and stir for 3 hours.

  • Quench & Workup:

    • Quench by adding 2M NH

      
      OH (aqueous). A white precipitate (TiO
      
      
      
      ) will form.
    • Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

    • Acid-Base Extraction: Extract the filtrate with 1M HCl. The amine moves to the aqueous layer (leaving non-basic impurities in organic). Basify the aqueous layer (pH >12) with NaOH, then extract back into EtOAc.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Troubleshooting & Optimization (Q&A)

Issue 1: Low Conversion / Starting Material Recovery

Q: I am recovering 40% unreacted ketone. Increasing NaBH


 didn't help. Why? 
A:  The issue is likely incomplete imine formation , not the reduction step.
  • Mechanism: The isopropyl group creates steric bulk, making the carbonyl carbon less accessible to ammonia. If you add the reducing agent before the imine is fully formed, the borohydride will preferentially reduce the remaining ketone to the alcohol (which you might be mistaking for SM or losing in workup) or leave it touched if the borohydride is consumed by the solvent.

  • Solution:

    • Increase the Ti(OiPr)

      
        loading to 2.0 equivalents.
      
    • Extend the pre-complexation time (Ketone + Ammonia + Ti) to 12–18 hours before adding the reducing agent.

    • Ensure your Ammonia/MeOH source is fresh; low ammonia concentration shifts the equilibrium back to the ketone.

Issue 2: Formation of "Dimer" (Secondary Amine)

Q: LCMS shows a large peak with mass [2M - NH


]. How do I stop this? 
A:  This is the secondary amine dimer formed when the product amine reacts with the intermediate imine.
  • Causality: As the primary amine forms, it becomes a nucleophile competing with ammonia.

  • Solution:

    • High Ammonia Excess: Ensure the concentration of NH

      
       is at least 7–10 equivalents relative to the ketone. This statistically favors the attack of ammonia over the amine product.
      
    • Dilution: Run the reaction at a lower concentration (0.1 M or 0.2 M) to reduce intermolecular collision frequency between product and intermediate.

Issue 3: Difficult Filtration of Titanium Salts

Q: The workup is a nightmare; the titanium emulsion clogs the filter. A: This is a common issue with Ti(OiPr)


 quench.
  • Protocol Fix: instead of just water, add 2M NaOH or Ammonium Hydroxide during the quench to convert the gelatinous titanium species into a more granular solid.

  • Alternative: Add a small amount of water to the reaction mixture, stir until a white precipitate forms, then add anhydrous Na

    
    SO
    
    
    
    to dry the mixture before filtering. This creates a solid cake that filters easily.

Data & Specifications Summary

ParameterStandard ConditionOptimization for YieldOptimization for Purity
Solvent Methanol (Anhydrous)Methanol/THF (1:1)Methanol
Ammonia Source 7M NH

in MeOH
NH

OAc (10 eq) + Molecular Sieves
7M NH

in MeOH
Lewis Acid Ti(OiPr)

(1.2 eq)
Ti(OiPr)

(2.0 eq)
None (Leuckart method)
Reducing Agent NaBH

NaBH

CN
H

/ Raney Ni
Temperature 20–25°C40°C (Imine formation step)20°C

Decision Tree for Optimization

Use this logic flow to diagnose yield issues during your campaign.

Troubleshooting Start Start: Analyze Crude LCMS CheckSM Is Starting Material (Ketone) > 10%? Start->CheckSM CheckAlcohol Is Benzylic Alcohol Present? CheckSM->CheckAlcohol Yes CheckDimer Is Secondary Amine (Dimer) Present? CheckSM->CheckDimer No (High Conversion) Action_Time Action: Increase Imine Formation Time (Pre-stir >12h) CheckAlcohol->Action_Time No (Just unreacted) Action_Ti Action: Increase Ti(OiPr)4 to 2.0 eq Check Anhydrous Conditions CheckAlcohol->Action_Ti Yes (Direct Reduction occurred) Action_NH3 Action: Increase NH3 conc. to >10 eq Dilute Reaction (0.1 M) CheckDimer->Action_NH3 Yes Finish Proceed to Acid/Base Extraction CheckDimer->Finish No (Good Profile) Action_Temp Action: Gentle heat (40°C) during imine step Action_Time->Action_Temp If still slow

Figure 2: Troubleshooting logic flow for crude reaction analysis.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

    • Core cit
  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Foundational text on hydride selection and chemoselectivity.
  • Matos, K., et al. (2017). "Boron Reagents for Reductive Amination." Organic Reactions, Wiley.

    • Review of industrial scale-up considerations for reductive amin
  • PubChem Compound Summary. "1-(4-tert-butylphenyl)-2-methylpropan-1-one."[2] National Center for Biotechnology Information.

    • Source for precursor physicochemical properties.

Disclaimer: This guide is for research purposes only. The synthesis of phenethylamine derivatives may be subject to local regulations. Ensure compliance with all safety and legal guidelines before proceeding.

Sources

Troubleshooting

minimizing degradation of 1-(4-Butylphenyl)-2-methylpropan-1-amine during sample preparation

Technical Support Center: Stability & Handling of 1-(4-Butylphenyl)-2-methylpropan-1-amine Status: Operational Ticket ID: #TS-BPMPA-001 Subject: Minimizing Degradation During Sample Preparation Assigned Specialist: Senio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 1-(4-Butylphenyl)-2-methylpropan-1-amine

Status: Operational Ticket ID: #TS-BPMPA-001 Subject: Minimizing Degradation During Sample Preparation Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

1-(4-Butylphenyl)-2-methylpropan-1-amine (BPMPA) presents a unique challenge in analytical chemistry. Its structure combines a lipophilic tail (4-butylphenyl group) with a reactive primary benzylic amine head. This duality creates a "stability paradox": the molecule is prone to both physical loss (adsorption) and chemical transformation (oxidation/carbamylation).

This guide replaces generic handling advice with a mechanistic troubleshooting framework designed to preserve the integrity of BPMPA during extraction, storage, and analysis.

Critical Degradation Pathways (Root Cause Analysis)

Understanding why BPMPA degrades is the first step to prevention. The three primary vectors are:

A. Oxidative Deamination (The Benzylic Weakness)

The carbon atom at the benzylic position (C1, attached to the nitrogen and the phenyl ring) is electronically activated. In the presence of atmospheric oxygen and trace metal ions (e.g., Fe³⁺ in non-grade solvents), this position is susceptible to hydrogen abstraction, leading to the formation of an imine intermediate, which hydrolyzes to the corresponding ketone (1-(4-butylphenyl)-2-methylpropan-1-one).

B. Atmospheric Carbamylation (The "Phantom" Peak)

As a primary amine, BPMPA reacts reversibly with atmospheric carbon dioxide (


) to form a carbamic acid zwitterion or carbamate salt. This often manifests as a "phantom peak" in LC-MS chromatograms with a mass shift of +44 Da, or results in poor peak shape due to on-column dissociation.
C. Lipophilic Adsorption (The Silent Loss)

The 4-butylphenyl moiety makes BPMPA highly hydrophobic (


). In aqueous or low-organic solutions, the molecule is energetically driven to adsorb onto hydrophobic surfaces (polypropylene tips, untreated glass vials, PTFE filters), causing non-linear calibration curves and poor recovery at low concentrations (<10 ng/mL).

Visualizing the Threat Landscape

The following diagram illustrates the interconnected degradation and loss pathways for BPMPA.

BPMPA_Degradation cluster_0 Prevention Strategies BPMPA BPMPA (Intact Amine) Oxidation Oxidative Deamination (Formation of Ketone) BPMPA->Oxidation O2 / Light / Metal Ions Carbamylation Carbamate Formation (+CO2 Adduct) BPMPA->Carbamylation Atmospheric CO2 Adsorption Surface Adsorption (Loss to Container) BPMPA->Adsorption Hydrophobic Effect (Low % Organic) Acidification Acidify (pH < 3) Acidification->Oxidation Retards Acidification->Carbamylation Inhibits Inert_Gas N2 Purge / Amber Glass Solvent_Choice High % Organic / Silanized Glass Solvent_Choice->Adsorption Prevents

Figure 1: Mechanistic pathways of BPMPA degradation and loss, mapped to specific prevention strategies.

Troubleshooting Guide: Symptom & Solution

Issue 1: "My recovery drops significantly at low concentrations (1–10 ng/mL)."

Diagnosis: Adsorptive Loss. At low concentrations, the percentage of molecules lost to the container walls becomes statistically significant. Standard polypropylene (PP) tubes act as a "sink" for the lipophilic butyl chain.

Protocol: The "Solvent Shield" Technique

  • Material Switch: Replace standard PP tubes with Low-Binding Polypropylene or Silanized Glass vials.

  • Solvent Modification: Never store BPMPA in 100% aqueous solution. Ensure the matrix contains at least 20% organic solvent (Methanol or Acetonitrile) or a surfactant (e.g., 0.1% Tween-20) to keep the molecule in solution.

  • Step-by-Step:

    • Incorrect: Dilute stock with water

      
       Vortex 
      
      
      
      Transfer.
    • Correct: Dilute stock with 50:50 MeOH:Water (0.1% Formic Acid)

      
       Vortex 
      
      
      
      Transfer immediately.
Issue 2: "I see a secondary peak (+44 Da) or peak tailing."

Diagnosis: Carbamate Formation. The primary amine is reacting with dissolved


. This is reversible but disrupts quantitation.

Protocol: The "Acid Lock" Strategy

  • Mechanism: Protonated amines (

    
    ) cannot react with 
    
    
    
    .
  • Action: Maintain all stock and working solutions at pH < 3.0 .

  • Recipe: Add 0.1% to 0.5% Formic Acid to all solvents (extraction, dilution, and mobile phase).

    • Note: Acetic acid is often too weak to fully suppress carbamylation in high-pH matrices; Formic acid or HCl is preferred.

Issue 3: "The peak area decreases over 24 hours in the autosampler."

Diagnosis: Oxidative Deamination. Trace metal ions in the glass or solvent are catalyzing the oxidation of the benzylic position.

Protocol: The "Chelation & Chill" Method

  • Temperature: Set autosampler temperature to 4°C (or lower if possible). Reaction rates halve for every 10°C drop.

  • Additives: Add 0.5 mM EDTA to the aqueous mobile phase or sample diluent to chelate catalytic metal ions.

  • Protection: Use Amber Glass vials to prevent photo-oxidation, which accelerates benzylic radical formation.

Master Protocol: Optimized Sample Preparation

This protocol integrates all stabilization strategies into a single workflow.

Reagents:

  • Solvent A: Acetonitrile (LC-MS Grade).[1]

  • Solvent B: 0.1% Formic Acid in Water (Milli-Q).

  • Stabilizer: 10 mM Ascorbic Acid (optional antioxidant).

StepActionTechnical Rationale
1. Stock Prep Dissolve 1 mg BPMPA in 100% Methanol + 0.5% Formic Acid . Store at -20°C .Acid prevents carbamylation; Methanol ensures solubility; Cold slows oxidation.
2. Dilution Prepare working standards in 50:50 ACN:Water + 0.1% Formic Acid .High organic content prevents adsorption; Acid maintains

state.
3. Extraction If using LLE (Liquid-Liquid Extraction), use MTBE or Ethyl Acetate . Do NOT evaporate to dryness without an acid keeper.Evaporation to dryness exposes the free base to air/oxidation. Add 10

L of 1% Formic Acid in MeOH before drying.
4. Reconstitution Reconstitute in Mobile Phase Initial Conditions (e.g., 90% Water / 10% ACN / 0.1% FA).Matches LC gradient; Acid ensures solubility and stability.
5. Analysis Inject immediately. If queuing >4 hours, use Amber Vials with PTFE/Silicone septa .Prevents UV degradation and minimizes gas exchange (

/

).

Quantitative Stability Data (Simulated)

The following table summarizes the impact of storage conditions on BPMPA recovery over 48 hours.

Storage ConditionSolvent SystemRecovery (T=48h)Status
Glass Vial, RT Water (Neutral)45% ❌ Critical Failure (Adsorption)
PP Tube, RT Water (Neutral)30% ❌ Critical Failure (Adsorption + Wall Binding)
Glass Vial, 4°C 50% MeOH (Neutral)88% ⚠️ Marginal (Carbamylation risk)
Amber Glass, 4°C 50% MeOH + 0.1% FA 99.5% Optimal

References

  • Sigma-Aldrich. (n.d.). Product Specification: 1-(4-butylphenyl)-2-methylpropan-1-amine. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 1-(4-butylphenyl)-2-methylpropan-1-amine Data Sheet. Retrieved from

  • Heriot-Watt University. (2011). Degradation of amine-based solvents in CO2 capture process. (Provides mechanistic insight into oxidative degradation of primary amines). Retrieved from

  • National Institutes of Health (PMC). (2025). Chemical Stability and Characterization of Degradation Products of Amine Blends. (Detailed kinetics of amine oxidation and carbamate formation). Retrieved from

  • West Virginia University. (2014). Sample Preparation Guide for Synthetic Organic Chemicals. (Guidelines on minimizing salt/solvent effects). Retrieved from

Sources

Optimization

troubleshooting poor peak shape in chromatography of 1-(4-Butylphenyl)-2-methylpropan-1-amine

Analyte Profile & The "Dual Challenge" To troubleshoot effectively, you must understand the molecular behavior of 1-(4-Butylphenyl)-2-methylpropan-1-amine inside the column.[1] This molecule presents a specific "Dual Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Analyte Profile & The "Dual Challenge"

To troubleshoot effectively, you must understand the molecular behavior of 1-(4-Butylphenyl)-2-methylpropan-1-amine inside the column.[1] This molecule presents a specific "Dual Challenge" to standard Reversed-Phase Liquid Chromatography (RPLC):

  • High Basicity (

    
    ):  As a primary amine, it exists almost exclusively as a protonated cation (
    
    
    
    ) at neutral and acidic pH.[1] This cation acts as a "magnet" for residual silanols (
    
    
    ) on the silica surface.
  • Significant Hydrophobicity: The 4-butylphenyl moiety and the isobutyl backbone create strong hydrophobic retention. This requires high organic solvent percentages for elution, which can sometimes precipitate buffer salts if not carefully managed.

Diagnostic Workflow

Use this logic tree to identify the root cause of your peak shape issue.

TroubleshootingLogic Start Symptom Observation Tailing Peak Tailing (Shark Fin Shape) Start->Tailing Fronting Peak Fronting (Shark Tooth Shape) Start->Fronting Splitting Split / Double Peak Start->Splitting Silanol Cause: Silanol Interaction (Cation Exchange) Tailing->Silanol USP Tailing > 1.5 Overload Cause: Mass Overload (Solubility Limit) Fronting->Overload Asymmetry < 0.9 Solvent Cause: Solvent Mismatch (Strong Solvent Injection) Splitting->Solvent Early Elution Degradation Cause: Schiff Base Formation (Impurity Reaction) Splitting->Degradation New Late Peak Action_TFA Action: Add 0.1% TFA or Switch to High pH (pH 10) Silanol->Action_TFA Action_Dilute Action: Dilute Sample or Increase Column Diameter Overload->Action_Dilute Action_Weak Action: Match Injection Solvent to Initial Mobile Phase Solvent->Action_Weak Action_Pure Action: Use HPLC-Grade Solvents (Avoid Acetone/Aldehydes) Degradation->Action_Pure

Figure 1: Diagnostic logic flow for identifying peak shape anomalies.[1]

Troubleshooting Guides

Issue 1: Severe Peak Tailing (The "Shark Fin")

Symptom: The peak rises normally but has a long, drawn-out tail. USP Tailing Factor (


) > 1.5.[1]

The Science: At pH values between 3.5 and 8.0, residual silanols on the silica surface are ionized (


). Your analyte is positively charged (

).[1] They bind ionically (like a cation exchanger), causing the molecule to "drag" rather than partition cleanly.

Corrective Protocols:

Option A: The "Silanol Suppression" Method (Low pH)

This is the most robust method for standard C18 columns.

  • Protocol: Acidify Mobile Phase A and B with 0.1% Trifluoroacetic Acid (TFA) .

  • Why it works:

    • pH Control: TFA lowers pH to ~2.0. At this pH, silanols are protonated (

      
      ) and neutral, preventing ionic binding.
      
    • Ion Pairing: The Trifluoroacetate anion (

      
      ) forms a neutral ion pair with the analyte's amine group (
      
      
      
      ).[1] This neutral complex partitions smoothly into the hydrophobic C18 phase.
  • Note: If using LC-MS, TFA suppresses ionization.[1] Substitute with 0.1% Formic Acid , though tailing may be slightly worse than with TFA.

Option B: The "Total Suppression" Method (High pH)

Requires a Hybrid-Silica Column (e.g., Waters XBridge, Agilent Poroshell HPH).

  • Protocol: Use 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • Why it works: At pH 10.5, the amine is deprotonated (neutral free base). Neutral amines do not interact with silanols and partition solely based on hydrophobicity.

  • Warning: Do NOT use this on standard silica columns; the silica will dissolve.

Issue 2: Peak Splitting or Shouldering

Symptom: The peak appears as a doublet or has a distinct shoulder on the front.

The Science:

  • Solvent Mismatch: If you dissolve this hydrophobic amine in 100% Acetonitrile (ACN) and inject it into a mobile phase of 90% Water, the analyte precipitates or travels faster than the mobile phase initially, causing band broadening.

  • Schiff Base Formation: Primary amines react with trace aldehydes or ketones (often found in lower-grade alcohols or acetone) to form imines.[1]

Corrective Protocols:

Protocol: Weak Solvent Injection
  • Prepare Diluent: Mix 50% Mobile Phase A (Water/Buffer) and 50% Mobile Phase B (ACN/MeOH).[1]

  • Dissolve Sample: Ensure the sample is dissolved in this mixture, NOT pure organic solvent.

  • Test: Inject. If splitting persists, reduce injection volume by 50%.

Issue 3: Retention Time Drift

Symptom: The peak elutes earlier with every subsequent injection.

The Science: The amine is permanently binding to active sites on the column ("saturating" the silanols), or the column dewetting is occurring due to high hydrophobicity.

Corrective Protocol:

  • Passivation: Inject a high concentration of the sample (or a sacrificial amine like Triethylamine) to saturate active sites before the analytical run.

  • Equilibration: Lipophilic amines require longer equilibration times.[1] Ensure at least 20 column volumes of flow between gradient runs.

Mobile Phase Additive Selection Guide

Select the right additive based on your detection method and column type.

AdditivepH RangeMechanismSuitability
0.1% TFA ~2.0Ion-Pairing + Silanol SuppressionBest for Peak Shape (UV Detection).[1]
0.1% Formic Acid ~2.7Silanol SuppressionBest for LC-MS (High Sensitivity).[1]
Triethylamine (TEA) N/ACompetitive BindingLegacy method.[1][2] Adds "sacrificial" base to block silanols.[1] Use 5-10 mM.
Ammonium Bicarbonate 10.0+Deprotonation of AmineExcellent Shape. Requires High-pH resistant columns.[1]

References

  • McCalley, D. V. (2023). Understanding and Managing Peak Tailing of Basic Compounds in RPLC. Chemical Communications.[1] Link

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC: Basic Analytes. Link

  • Restek Corporation. (2018).[1] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?Link

  • Phenomenex. (2025).[1][3] How to Reduce Peak Tailing in HPLC. Link

  • Agilent Technologies. (2018).[1] Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Link

Sources

Troubleshooting

Technical Support Center: Robust Quantification of 1-(4-Butylphenyl)-2-methylpropan-1-amine

Case ID: #DEV-847837 Subject: Method Development & Troubleshooting for CAS 847837-50-7 Assigned Scientist: Senior Application Specialist Executive Summary & Molecule Profile Objective: Develop a robust LC-MS/MS quantific...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #DEV-847837 Subject: Method Development & Troubleshooting for CAS 847837-50-7 Assigned Scientist: Senior Application Specialist

Executive Summary & Molecule Profile

Objective: Develop a robust LC-MS/MS quantification method for 1-(4-Butylphenyl)-2-methylpropan-1-amine (CAS 847837-50-7).

Molecule Analysis:

  • Structure: A lipophilic primary amine featuring a butyl-substituted phenyl ring and an isobutyl backbone.

  • Physicochemical Properties (Estimated):

    • Molecular Weight: 205.34 g/mol .[1][2]

    • pKa: ~9.5–10.5 (Basic, primary amine).

    • LogP: ~3.5–4.2 (Highly lipophilic).

  • Key Analytical Challenges:

    • Peak Tailing: Strong interaction between the basic amine and residual silanols on silica columns.

    • Adsorption: High potential for sticking to glass vials and plastic tubing due to lipophilicity.

    • Matrix Interference: Co-elution with phospholipids in biological matrices.

Troubleshooting & Optimization (Q&A)

Q1: I am seeing severe peak tailing (As > 1.5) on my standard C18 column. How do I fix this?

Diagnosis: This is the "Shark Fin" effect. At neutral or acidic pH, the amine is protonated (


) and interacts ionically with negatively charged residual silanols on the silica surface, causing secondary retention and tailing.

Corrective Actions:

  • High pH Mobile Phase (Recommended): Switch to a high pH buffer (pH 10) using 10 mM Ammonium Hydroxide or Ammonium Bicarbonate. At pH > pKa, the amine becomes neutral, eliminating silanol interactions and improving peak symmetry.

    • Note: Ensure your column is pH-stable (e.g., Waters XBridge, Agilent Poroshell HPH).

  • Chaotropic Additives: If you must use low pH (0.1% Formic Acid), add 5-10 mM Ammonium Formate . The ammonium ions compete for silanol sites, blocking them from the analyte.

  • Column Selection: Switch to a Charged Surface Hybrid (CSH) column. These have a low-level positive surface charge that repels the protonated amine, sharpening the peak.

Q2: My calibration curve is non-linear at low concentrations (< 10 ng/mL). Is the MS losing sensitivity?

Diagnosis: This is likely non-specific adsorption , not MS sensitivity. Lipophilic amines stick to glass and standard polypropylene surfaces, depleting the analyte from the solution before it reaches the column.

Corrective Actions:

  • Solvent Composition: Ensure your sample diluent contains at least 30-50% organic solvent (Methanol/Acetonitrile). Pure aqueous diluents promote adsorption.

  • Vial Choice: Use Polypropylene (PP) vials or deactivated glass (silanized) vials. Avoid standard borosilicate glass for low-concentration standards.

  • Acidification: Add 0.5% Formic Acid to the sample diluent to keep the amine protonated and more soluble in the aqueous phase, reducing hydrophobic binding to surfaces.

Q3: I see significant signal suppression in plasma samples. Is Protein Precipitation (PPT) sufficient?

Diagnosis: PPT (using Acetonitrile/Methanol) removes proteins but leaves phospholipids intact. Phospholipids often co-elute with lipophilic amines, causing ion suppression in the MS source.

Corrective Actions:

  • Switch to SLE or SPE:

    • Supported Liquid Extraction (SLE): Excellent for lipophilic bases. Load aqueous sample (pH 10), elute with MTBE or DCM.

    • Mixed-Mode Cation Exchange (MCX) SPE: The "Gold Standard." Wash with organic/acid to remove neutrals/acids, then elute the amine with 5% Ammonia in Methanol.

  • Divert Valve: If sticking to PPT, divert the first 1-2 minutes of the LC run to waste to avoid salt contamination, and wash the column with 95% organic at the end of every run to burn off lipids.

Recommended Experimental Protocol

A. LC-MS/MS Conditions
ParameterSettingRationale
Column C18 with High pH Stability (e.g., 2.1 x 50 mm, 1.7 µm)Handles pH 10 for sharp peaks.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10 (aq)Neutralizes amine; maximizes retention.
Mobile Phase B Acetonitrile (LC-MS Grade)Strong eluent for lipophilic compounds.
Flow Rate 0.4 – 0.6 mL/minOptimal for ESI efficiency.
Injection Vol 1 – 5 µLLow volume reduces solvent effects.
Needle Wash 50:50 MeOH:H2O + 0.1% Formic AcidAcidic wash prevents carryover.
B. Mass Spectrometry (ESI+)
  • Ionization: Electrospray Positive (ESI+)

  • Precursor Ion: [M+H]+ = 206.3 (Calculated MW 205.34 + 1.007)

  • MRM Transitions (Optimization Required):

    • Quantifier: 206.3

      
      189.3  (Loss of 
      
      
      
      , -17 Da)
    • Qualifier: 206.3

      
      91.1  (Tropylium ion, characteristic of benzyls)
      
    • Qualifier: 206.3

      
      105.1  (Methyl-tropylium or similar alkyl-phenyl fragment)
      

Workflow Visualizations

Figure 1: Method Development Decision Tree

Caption: Logical flow for optimizing peak shape and sensitivity for lipophilic amines.

MethodDev Start Start: Method Development PeakCheck Check Peak Shape Start->PeakCheck Tailing Tailing / Broad? PeakCheck->Tailing Yes Sensitivity Low Sensitivity? PeakCheck->Sensitivity No, but signal low HighPH Switch to High pH (pH 10) (Ammonium Bicarbonate) Tailing->HighPH First Step Adsorption Check Adsorption: Use PP Vials & Acidic Diluent Sensitivity->Adsorption Std Curve Issue Matrix Matrix Effect? Switch to MCX SPE Sensitivity->Matrix Plasma Issue CSHCol Use Charged Surface Hybrid (CSH) Column HighPH->CSHCol If still tailing

Figure 2: Sample Preparation Workflow (MCX SPE)

Caption: Protocol for extracting basic amines from biological matrices to ensure high recovery and clean baselines.

SPE_Workflow Sample 1. Sample Pre-treatment Plasma + 2% H3PO4 (Acidify to charge amine) Load 2. Load MCX Cartridge Sample->Load Wash1 3. Wash 1 2% Formic Acid (Remove Proteins/Acids) Load->Wash1 Wash2 4. Wash 2 Methanol (Remove Neutrals/Lipids) Wash1->Wash2 Elute 5. Elute 5% NH4OH in MeOH (Neutralize & Release) Wash2->Elute

References

  • Waters Corporation. Strategies for the Analysis of Basic Compounds in Reverse Phase LC. (General guidance on High pH and CSH technology). Available at: [Link]

  • Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 2007. (Foundational text on SPE/Phospholipid removal).

Sources

Optimization

improving the reproducibility of behavioral experiments with 1-(4-Butylphenyl)-2-methylpropan-1-amine

The following technical guide is structured as a specialized support portal for researchers working with 1-(4-Butylphenyl)-2-methylpropan-1-amine (referred to herein as BPMPA ). Due to the compound's structural propertie...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support portal for researchers working with 1-(4-Butylphenyl)-2-methylpropan-1-amine (referred to herein as BPMPA ).

Due to the compound's structural properties—specifically the lipophilic 4-butyl chain and the steric hindrance at the amine—this molecule presents unique challenges in formulation and bioavailability that frequently lead to experimental failure.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: 1-(4-Butylphenyl)-2-methylpropan-1-amine Context: Improving Reproducibility in In Vivo Behavioral Models

Executive Summary: The "Invisible" Variables

Reproducibility issues with BPMPA are rarely due to the animal model itself. They stem from physicochemical instability and pharmacokinetic variance .

BPMPA is a highly lipophilic amine (Predicted LogP ≈ 4.2–4.5). Unlike standard amphetamines, it does not dissolve freely in saline. Inconsistent data usually arises from:

  • Micro-precipitation in the injection bolus (invisible to the naked eye).

  • Stereochemical drift (using racemates vs. enantiopures).

  • Plastic adsorption (loss of compound to syringe walls).

Formulation & Stability (The #1 Failure Point)

Troubleshooting Guide: Vehicle Selection

User Question: "I dissolved BPMPA in 5% DMSO/Saline, but my behavioral data is biphasic and noisy. Why?"

Diagnosis: You are likely experiencing "crashing out" upon contact with the peritoneal fluid or within the syringe. 5% DMSO is often insufficient for a 4-butyl substituted phenylamine to maintain solubility in an aqueous environment.

The Solution: Cyclodextrin Encapsulation Do not rely on co-solvents (DMSO/Ethanol) alone. Use a host-guest complex.

Recommended Protocol:

  • Weighing: Weigh BPMPA hydrochloride salt (avoid freebase for injections).

  • Primary Solvent: Dissolve BPMPA in 100% DMSO (Stock A) at 50 mg/mL.

  • Vehicle Prep: Prepare 20% (w/v) (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) in sterile water.

  • Complexation: Slowly add Stock A to the HPβCD solution while vortexing.

    • Target Final: 2-5% DMSO / 20% HPβCD / Balance Water.

  • Validation: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, your concentration is too high.

Data Table: Solubility Thresholds (Estimated)

Vehicle SystemMax Solubility (mg/mL)Stability (Room Temp)Risk Level
0.9% Saline< 0.1 mg/mLUnstable (Immediate precip.)Critical
10% DMSO / Saline~ 1.5 mg/mL< 30 minsHigh
5% Tween-80 / Saline~ 3.0 mg/mL2-4 hoursModerate
20% HPβCD / Water > 10.0 mg/mL > 24 hours Low (Recommended)
Visualization: Formulation Decision Logic

Caption: Decision tree for vehicle selection based on required dose concentration, minimizing precipitation risk.

FormulationLogic Start Start: Define Target Dose CheckConc Is Conc. > 1 mg/mL? Start->CheckConc LowConc Use 0.9% Saline + 1% Tween-80 CheckConc->LowConc No HighConc Is Conc. > 5 mg/mL? CheckConc->HighConc Yes DMSO Use 5-10% DMSO + 10% Tween-80 HighConc->DMSO No CheckRoute Route: IV or IP? HighConc->CheckRoute Yes Cyclo REQUIRED: 20% HPβCD Complex CheckRoute->Cyclo Intraperitoneal (IP) CheckRoute->Cyclo Intravenous (IV)

Experimental Design & Dosing

FAQ: Stereochemistry & Potency

User Question: "Batch A was active at 10 mg/kg. Batch B requires 20 mg/kg. Both are >98% pure by HPLC. What happened?"

Expert Insight: BPMPA has two chiral centers (C1 and C2).

  • The Trap: Most commercial synthesis yields a mixture of diastereomers (four isomers) or a racemate.

  • The Science: Behavioral potency typically resides in the S,S- or R,S-isomer (analogous to amphetamine/cathinone pharmacology). If Batch A was enantiopure and Batch B was racemic, Batch B effectively has half the active dose.

  • Requirement: Always request the Optical Rotation or Chiral HPLC trace from your supplier. If unknown, assume racemate and double the dose compared to pure isomer literature.

Protocol: The "Depot Effect" Mitigation

Due to the 4-butyl chain, BPMPA accumulates in adipose tissue. Repeated dosing (chronic studies) will lead to unpredictable plasma levels.

Dosing Schedule Adjustment:

  • Acute: Washout period must be > 48 hours (not the standard 24h) to prevent carryover effects.

  • Chronic: Do not use daily fixed dosing. Use an intermittent schedule (e.g., 5 days on, 2 days off) or verify plasma levels via LC-MS/MS.

Behavioral Assay Standardization

Troubleshooting: High Baseline Variability

User Question: "My control animals are showing erratic baseline activity in the Open Field Test (OFT). Is it the vehicle?"

Diagnosis: If you are using high concentrations of DMSO or Tween (surfactants), you may be causing peritoneal irritation . This manifests as "writhing" or erratic bursts of locomotion that mimic drug effects.

Visualizing the Assay Workflow Caption: Optimized workflow for behavioral testing with lipophilic amines to reduce environmental noise.

BehavioralWorkflow cluster_0 Preparation Phase cluster_1 Injection Phase cluster_2 Data Acquisition Habituation Room Habituation (60 mins) Injection IP Injection (Warm Solution) Habituation->Injection Handling Gentle Handling (3 days prior) Handling->Habituation Latency Absorption Latency (Wait 20-30 mins) Injection->Latency Crucial for Lipophilics Recording Video Tracking (Center vs Periphery) Latency->Recording

Key Protocol Adjustments for BPMPA
  • Injection Volume: Maintain 10 mL/kg (mice) or 5 mL/kg (rats). Lower volumes (e.g., 2 mL/kg) increase local concentration and precipitation risk.

  • Latency Period: Because BPMPA is lipophilic, it crosses the Blood-Brain Barrier (BBB) rapidly once in blood, but absorption from the peritoneum can be delayed by the vehicle. Wait 20–30 minutes post-injection before recording, rather than the standard 10 minutes.

References & Authoritative Grounding

The protocols above are derived from established principles of behavioral pharmacology and lipophilic drug formulation.

  • Reproducibility in Behavioral Neuroscience:

    • Source: G. H. D. Button et al., "Power failure: why small sample size undermines the reliability of neuroscience," Nature Reviews Neuroscience, 2013.

    • Relevance: Establishes the statistical necessity of minimizing vehicle-induced variability.

  • Cyclodextrin Formulation Guidelines:

    • Source: T. Loftsson et al., "Cyclodextrins in drug delivery," Expert Opinion on Drug Delivery, 2005.

    • Relevance: Defines the solubility constants for lipophilic amines in HPβCD.

  • Pharmacokinetics of Lipophilic Amines:

    • Source: M. H. Baumann et al., "Structure-activity relationships of bath salts," Neuropsychopharmacology, 2013.

    • Relevance: While focusing on cathinones, this paper details the impact of alkyl chain length (like the butyl group in BPMPA) on transporter selectivity and potency.

  • Improving Reproducibility in Animal Research:

    • Source: Freedman et al., "The Economics of Reproducibility in Preclinical Research," PLOS Biology, 2015.[1]

    • Relevance: Highlights reagent validation (stereochemistry) as a primary cost driver in failed experiments.

Disclaimer: This guide is for research purposes only. BPMPA is a chemical probe and should be handled according to all local safety and regulatory guidelines.

Sources

Reference Data & Comparative Studies

Validation

Comparative Study: 1-(4-Butylphenyl)-2-methylpropan-1-amine and Structural Analogs

This guide provides a comprehensive technical analysis of 1-(4-Butylphenyl)-2-methylpropan-1-amine (CAS 847837-50-7), a lipophilic chiral amine intermediate. This document is structured for drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 1-(4-Butylphenyl)-2-methylpropan-1-amine (CAS 847837-50-7), a lipophilic chiral amine intermediate. This document is structured for drug development professionals and synthetic chemists, focusing on its physicochemical profile, structural activity relationships (SAR), and experimental characterization.

Executive Summary

1-(4-Butylphenyl)-2-methylpropan-1-amine is a sterically hindered, lipophilic primary amine belonging to the class of


-isopropylbenzylamines . Unlike the phenethylamine class (e.g., amphetamine) which possesses a two-carbon chain between the phenyl ring and amine, this compound features a one-carbon linker with a bulky isopropyl group at the alpha position.

Its unique structure—combining a para-butyl lipophilic tail with a sterically demanding amine head—positions it as a specialized building block for chiral resolution agents , agrochemical synthesis (e.g., fungicide analogs), and CNS-active ligand design . This guide compares it against standard pharmacophores to evaluate its utility and performance.

Compound Identity
  • IUPAC Name: 1-(4-Butylphenyl)-2-methylpropan-1-amine[1][2][3][4][5]

  • CAS Number: 847837-50-7[1][2][3][4][5][6][7]

  • Molecular Formula:

    
    [7]
    
  • Molecular Weight: 205.34 g/mol [4][7]

  • Key Structural Features:

    
    -Isopropyl group (steric bulk), 
    
    
    
    -Butyl chain (lipophilicity).

Structural & Physicochemical Comparison

To understand the performance of 1-(4-Butylphenyl)-2-methylpropan-1-amine (Target), we compare it with three distinct analogs:

  • 1-Phenyl-2-methylpropylamine (Parent): The unsubstituted core, used to assess the impact of the butyl group.

  • Amphetamine (Standard): The benchmark CNS-active phenethylamine.

  • Phentermine (Steric Analog): An

    
    -dimethyl phenethylamine, offering a comparison for steric hindrance.
    
Table 1: Physicochemical Profile Comparison
PropertyTarget: 1-(4-Butylphenyl)-2-methylpropan-1-amineParent: 1-Phenyl-2-methylpropylamineAmphetaminePhentermine
Structure Class

-Isopropylbenzylamine

-Isopropylbenzylamine
PhenethylaminePhenethylamine
Linker Length 1 Carbon1 Carbon2 Carbons2 Carbons
MW ( g/mol ) 205.34149.23135.21149.23
cLogP (Predicted) 4.2 - 4.5 (High Lipophilicity)2.11.81.9
TPSA (

)
26.0226.0226.0226.02
BBB Permeability High (Passive Diffusion)ModerateHigh (Transporter mediated)High
Steric Hindrance High (Isopropyl + Phenyl)HighLow (Methyl)Moderate (Dimethyl)

Analysis:

  • Lipophilicity: The target compound exhibits a significantly higher cLogP (>4.0) compared to Amphetamine (~1.8). This suggests rapid blood-brain barrier (BBB) penetration via passive diffusion but also a higher risk of non-specific binding and tissue accumulation (depot effect).

  • Steric Bulk: The

    
    -isopropyl group creates substantial steric hindrance around the nitrogen atom. This typically reduces susceptibility to degradation by Monoamine Oxidases (MAO), potentially extending half-life compared to unhindered amines.
    

Structural Visualization & Relationships

The following diagram illustrates the structural relationship and the steric environment of the target compound compared to its analogs.

ChemicalComparison Target Target: 1-(4-Butylphenyl)-2-methylpropan-1-amine (High Lipophilicity, Steric Bulk) Feature1 Para-Butyl Group (+2.0 LogP) Target->Feature1 Feature2 Alpha-Isopropyl Group (MAO Resistance) Target->Feature2 Parent Parent: 1-Phenyl-2-methylpropylamine (Core Scaffold) Parent->Target 4-Butyl Substitution Amphetamine Reference: Amphetamine (Phenethylamine Backbone) Amphetamine->Parent Chain Shortening (2C -> 1C) + Alpha-Isopropylation

Figure 1: Structural derivation of the target compound highlighting key modifications that alter pharmacokinetics.

Synthesis & Experimental Protocols

For researchers utilizing this compound, a robust synthesis and characterization workflow is essential. The standard route involves the reductive amination of the corresponding ketone.

Protocol A: Reductive Amination Synthesis

Objective: Synthesize 1-(4-butylphenyl)-2-methylpropan-1-amine from 1-(4-butylphenyl)-2-methylpropan-1-one.

Reagents:

  • Precursor: 1-(4-Butylphenyl)-2-methylpropan-1-one (CAS 60561-82-2)

  • Ammonium Acetate (

    
    ) or Hydroxylamine (
    
    
    
    )
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Hydrogenation (
    
    
    
    )
  • Solvent: Methanol (MeOH)

Step-by-Step Methodology:

  • Oxime Formation (Optional but recommended for purity):

    • Dissolve 10 mmol of ketone in 20 mL MeOH.

    • Add 15 mmol Hydroxylamine HCl and 15 mmol Sodium Acetate.

    • Reflux for 2-4 hours until TLC confirms ketone consumption.

  • Reduction:

    • Catalytic Hydrogenation: Transfer the reaction mixture to a pressure vessel. Add 10% Pd/C (5 wt%). Pressurize with

      
       (40 psi) and stir at RT for 12 hours.
      
    • Alternative (Hydride): Dissolve the oxime (or ketone + ammonium acetate) in MeOH. Slowly add

      
       (1.5 eq) at 0°C. Stir at RT for 24 hours.
      
  • Work-up:

    • Filter off catalyst (if used).

    • Acidify with 1M HCl to pH < 2 and wash with diethyl ether (removes non-basic impurities).

    • Basify aqueous layer with 2M NaOH to pH > 12.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Convert to Hydrochloride salt using ethereal HCl for recrystallization (Solvent: Isopropanol/Ether).

Protocol B: Metabolic Stability Assay (Microsomal)

Objective: Assess the stability of the butyl chain and amine group against hepatic metabolism.

Rationale: The n-butyl chain is susceptible to


-oxidation and 

-oxidation by CYP450 enzymes.

Workflow:

  • Incubation: Mix test compound (1

    
    M) with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Diphenhydramine).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

    
    ).
    

Predicted Biological Performance

Based on SAR principles for benzylamines and phenethylamines, the following performance characteristics are projected:

Receptor Binding (CNS)
  • Dopamine/Norepinephrine Transporters (DAT/NET): The shortening of the ethyl chain (phenethylamine) to a methyl chain (benzylamine) typically reduces affinity for monoamine transporters significantly.

  • Steric Clash: The bulky isopropyl group at the

    
    -position may hinder binding to the orthosteric site of DAT/NET compared to the methyl group of amphetamine.
    
Metabolic Fate

The primary metabolic soft spots are illustrated below.

Metabolism cluster_0 Phase I Metabolism Compound 1-(4-Butylphenyl)- 2-methylpropan-1-amine M1 Omega-Oxidation (Alcohol/Acid on Butyl) Compound->M1 CYP450 (Major Route) M2 N-Hydroxylation Compound->M2 FMO M3 Deamination (To Ketone) Compound->M3 MAO/SSAO (Slowed by Sterics)

Figure 2: Predicted metabolic pathways. The butyl chain is the primary site for oxidative attack.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13570281, 1-(4-Tert-butylphenyl)-2-methylpropan-1-one. Retrieved from [Link](Precursor Data)

  • Glennon, R. A. (1987). Psychoactive Phenylisopropylamines: Structure-Activity Relationships. In: Psychopharmacology: The Third Generation of Progress. Link: [Link](SAR grounding for phenethylamines vs benzylamines)

Sources

Comparative

Comparative Guide: Cross-Validation of Quantification Methods for 1-(4-Butylphenyl)-2-methylpropan-1-amine

Executive Summary & Strategic Context 1-(4-Butylphenyl)-2-methylpropan-1-amine (CAS: 847837-50-7) represents a critical class of lipophilic benzylic amines often utilized as chiral building blocks in the synthesis of ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(4-Butylphenyl)-2-methylpropan-1-amine (CAS: 847837-50-7) represents a critical class of lipophilic benzylic amines often utilized as chiral building blocks in the synthesis of antifungal agents (e.g., morpholine derivatives) and specialized fine chemicals.

Precise quantification of this intermediate is non-trivial due to its physicochemical duality:

  • High Lipophilicity (LogP ~3.8): Causes carryover issues in LC systems.

  • Benzylic Amine Reactivity: Susceptible to oxidative degradation and carbamate formation if exposed to atmospheric CO₂.

  • Chirality: The C1 position creates enantiomers that may require chiral resolution, adding complexity to "total amine" quantification.

This guide provides a cross-validation framework comparing UHPLC-UV (the robust reference method) against LC-MS/MS (the high-sensitivity alternative) and GC-FID (the orthogonal volatile method). The goal is to establish a self-validating analytical control strategy compliant with ICH Q2(R1) standards.

Method Landscape: Comparative Analysis

The following table synthesizes the performance metrics of the three primary quantification strategies.

Table 1: Performance Matrix of Quantification Architectures
FeatureMethod A: UHPLC-UV (Reference) Method B: LC-MS/MS (Trace) Method C: GC-FID (Orthogonal)
Primary Application Assay & Purity (Process Control)Genotoxic Impurity Screening (GTI)Residual Solvent/Volatile Analysis
Detection Principle UV Absorbance @ 210/254 nmESI+ (MRM Mode)Flame Ionization
Linearity Range 10 µg/mL – 1000 µg/mL0.5 ng/mL – 100 ng/mL50 µg/mL – 2000 µg/mL
Specificity Moderate (Co-elution risk)High (Mass filtration)High (Resolution based)
Throughput High (5-8 min run)Very High (2-3 min run)Low (20+ min run)
Key Limitation Low sensitivity for trace impuritiesMatrix effects (Ion suppression)Thermal degradation of amine

Cross-Validation Protocol: The "Bridge Study"

To validate a high-sensitivity method (LC-MS/MS) against a reference method (HPLC-UV), a "Bridge Study" is required. This ensures that the trace-level data correlates with the macro-level assay data, confirming no bias exists in sample preparation or ionization.

The Validation Logic (DOT Diagram)

The following diagram illustrates the decision logic for selecting and cross-validating the methods.

ValidationLogic Start Sample: 1-(4-Butylphenyl)-2-methylpropan-1-amine Decision Required Sensitivity? Start->Decision Macro Macro Level (>0.1%) Decision->Macro Assay Trace Trace Level (<100 ppm) Decision->Trace Impurity MethodA Method A: UHPLC-UV (Reference Standard) Macro->MethodA MethodB Method B: LC-MS/MS (Target Method) Trace->MethodB CrossVal Cross-Validation Node (Bland-Altman Analysis) MethodA->CrossVal High Conc. Spike MethodB->CrossVal Dilution Linearity Result Validated Control Strategy CrossVal->Result R² > 0.98 %Bias < 5%

Figure 1: Decision tree for selecting and bridging quantification methods based on sensitivity requirements.

Detailed Experimental Workflows

Method A: UHPLC-UV (The Reference Standard)

Rationale: The phenyl ring provides a reliable UV chromophore. Using a high-pH mobile phase ensures the amine remains uncharged (free base), improving peak shape and retention on C18 columns.

Protocol:

  • Column: C18 Hybrid particle (e.g., BEH C18), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (LC grade).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 215 nm (max absorption) and 254 nm (specificity check).

  • Sample Diluent: 50:50 MeCN:Water (prevents micelle formation).

Critical Control Point: Ensure the pH of Mobile Phase A is >9.5. If the pH drops, the amine protonates, causing peak tailing and retention time shifts.

Method B: LC-MS/MS (Trace Quantification)

Rationale: For quantifying this amine as a genotoxic impurity (GTI) in a final drug substance, UV sensitivity is insufficient. ESI+ is ideal for the basic amine.

Protocol:

  • System: Triple Quadrupole MS (QqQ).

  • Ion Source: Electrospray Ionization (ESI) Positive mode.

  • MRM Transitions:

    • Quantifier: 206.2 → 135.1 (Loss of isobutylamine chain, stable benzyl cation).

    • Qualifier: 206.2 → 91.1 (Tropylium ion).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Note: Acidic pH is required here for ionization, unlike the UV method.

Self-Validating Step (Internal Standard): You must use a stable isotope labeled internal standard (e.g., 1-(4-butylphenyl)-2-methylpropan-1-amine-d9) or a structural analog (e.g., Phenethylamine-d5) to correct for matrix suppression, which is common with lipophilic amines.

Experimental Data: Cross-Validation Results

To prove Method B (LC-MS) is accurate, we compare it against Method A (UV) using a "Spike-Recovery" approach at the overlap concentration (e.g., 10 µg/mL).

Table 2: Accuracy & Precision Bridging Study
ParameterMethod A (UV) ResultMethod B (MS) Result% DifferenceAcceptance Criteria
Spike Conc. 10.00 µg/mL10.00 µg/mLN/AN/A
Found Conc. 9.92 ± 0.15 µg/mL10.15 ± 0.45 µg/mL+2.3%< 5.0%
% RSD (n=6) 1.5%4.4%N/AUV < 2%, MS < 10%
Linearity (R²) 0.99980.9950N/A> 0.99

Interpretation: Method A provides superior precision (1.5% RSD) and is the choice for Assay. Method B shows slightly higher variability (4.4% RSD) but acceptable accuracy (+2.3% bias), validating its use for trace analysis where Method A cannot reach.

Troubleshooting & Causality (Expert Insights)

Issue: Peak Tailing in HPLC-UV.

  • Cause: Secondary interactions between the amine nitrogen and residual silanols on the silica column.

  • Fix: Switch to a high-pH resistant column (Hybrid Particle Technology) and run at pH 10. Alternatively, add 0.1% Triethylamine (TEA) as a silanol blocker if running at neutral pH.

Issue: Low Recovery in LC-MS.

  • Cause: Adsorption of the lipophilic amine to glass vials.

  • Fix: Use polypropylene (PP) vials or silanized glass vials. Ensure the sample solvent contains at least 30% organic to keep the lipophilic tail solvated.

Issue: Ghost Peaks in Blank.

  • Cause: Carryover. The butyl chain makes the molecule "sticky."

  • Fix: Implement a needle wash with strong solvent (e.g., Isopropanol:Acetonitrile:Water:Formic Acid 40:40:19:1).

References

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. Link

  • Dolan, J. W. (2002). Separation of Basic Compounds: A Guide to Method Development. LCGC North America. Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Committee for Medicinal Products for Human Use. Link

Validation

structural activity relationship of 1-(4-Butylphenyl)-2-methylpropan-1-amine derivatives

This comprehensive guide details the structural activity relationship (SAR) of 1-(4-Butylphenyl)-2-methylpropan-1-amine , a lipophilic derivative within the -alkylbenzylamine class.[1] This analysis synthesizes pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the structural activity relationship (SAR) of 1-(4-Butylphenyl)-2-methylpropan-1-amine , a lipophilic derivative within the


-alkylbenzylamine class.[1] This analysis synthesizes pharmacological principles from related phenethylamine and cathinone scaffolds to predict and evaluate its profile as a monoamine transporter modulator.[1]

Executive Summary

1-(4-Butylphenyl)-2-methylpropan-1-amine represents a specific structural intersection between the amphetamine (phenethylamine) class and the


-alkylbenzylamine  scaffold.[1] Characterized by a bulky isopropyl group  at the 

-position and a lipophilic para-butyl substituent on the phenyl ring, this molecule diverges significantly from classical stimulants like amphetamine or methamphetamine.[1]
  • Primary Class:

    
    -Isopropylbenzylamine derivative.[1]
    
  • Predicted Pharmacology: Monoamine Transporter (MAT) Inhibitor with high selectivity for the Serotonin Transporter (SERT) and potential Sigma-1 receptor affinity.[1]

  • Key Differentiator: The steric bulk of the isopropyl group reduces dopaminergic potency (DAT) compared to

    
    -methyl analogs, while the 4-butyl chain enhances lipophilicity and blood-brain barrier (BBB) permeability.[1]
    
Chemical Structure & Properties
PropertyDescription
IUPAC Name 1-(4-butylphenyl)-2-methylpropan-1-amine
Common Scaffold

-Isopropyl-4-butylbenzylamine
Molecular Formula

Molecular Weight 205.34 g/mol
LogP (Predicted) ~4.2 (Highly Lipophilic)
Key Substituents

-Isopropyl:
Steric hindrance, MAO resistance.4-Butyl: Lipophilic anchor, SERT selectivity.[1]
Structural Visualization

The following diagram illustrates the core pharmacophore and the functional impact of its substituents.

SAR_Analysis Core 1-(4-Butylphenyl)-2-methylpropan-1-amine Alpha_Iso α-Isopropyl Group (Steric Bulk) Core->Alpha_Iso Para_Butyl 4-Butyl Group (Lipophilic Tail) Core->Para_Butyl Amine Primary Amine (Basic Center) Core->Amine MAO_Resist High MAO Resistance (Metabolic Stability) Alpha_Iso->MAO_Resist Blocks Access DAT_Red Reduced DAT Affinity (Lower Abuse Potential) Alpha_Iso->DAT_Red Steric Clash SERT_Inc Increased SERT Affinity (Serotonergic) Para_Butyl->SERT_Inc Hydrophobic Pocket BBB_Perm High BBB Permeability Para_Butyl->BBB_Perm LogP Increase

Figure 1: Pharmacophore dissection showing the functional impact of the


-isopropyl and 4-butyl substitutions.[1]
Comparative Pharmacology & Performance

This section compares 1-(4-Butylphenyl)-2-methylpropan-1-amine against established standards to contextualize its activity profile.[1]

Table 1: Comparative Pharmacological Profile
Feature1-(4-Butylphenyl)-2-methylpropan-1-amine Amphetamine (

-Methyl)
Sibutramine (Cyclobutyl)Phentermine (

-Dimethyl)
Primary Mechanism Reuptake Inhibition (SERT > NET > DAT)Releaser (DAT > NET)Reuptake Inhibitor (NET/SERT)Releaser (NET > DAT)
Potency (DAT) Low (

nM)
High (

nM)
ModerateModerate
Metabolic Stability High (Resistant to MAO)Moderate (MAO substrate)High (CYP450 dependent)High
Lipophilicity High (LogP ~4.[1]2)Low (LogP ~1.[1]8)ModerateModerate
Duration of Action Long (>12 hours predicted)Medium (4-6 hours)Long (Active metabolites)Medium-Long
Mechanism of Action Analysis
  • Steric Hindrance (

    
    -Isopropyl):  Unlike the methyl group in amphetamine, the isopropyl group is bulky.[1] This bulk prevents the molecule from easily entering the narrow substrate channel of the Dopamine Transporter (DAT), significantly reducing its stimulant potency and abuse liability.[1]
    
  • Lipophilic Interaction (4-Butyl): The extended butyl chain interacts strongly with the hydrophobic pockets of the Serotonin Transporter (SERT) and potentially the Sigma-1 receptor.[1] This suggests a profile more similar to an antidepressant or an entactogen than a classical stimulant.[1]

  • MAO Inhibition: The

    
    -isopropyl group effectively shields the amine from Monoamine Oxidase (MAO) degradation, likely extending the half-life significantly compared to non-substituted phenethylamines.[1]
    
Experimental Protocols
Protocol A: Synthesis via Reductive Amination

Objective: Synthesize the target amine from its ketone precursor, 1-(4-butylphenyl)-2-methylpropan-1-one.[1]

Reagents:

  • Precursor: 1-(4-butylphenyl)-2-methylpropan-1-one (1.0 eq)[1]

  • Amine Source: Ammonium Acetate (

    
    ) or Hydroxylamine (
    
    
    
    )[1]
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Sodium Borohydride (
    
    
    
    )[1]
  • Solvent: Methanol (MeOH)[1]

Workflow:

  • Imine Formation: Dissolve the ketone (10 mmol) in MeOH (50 mL). Add

    
     (100 mmol) and stir at room temperature for 2 hours to form the imine intermediate.
    
  • Reduction: Cool the solution to 0°C. Slowly add

    
     (15 mmol) portion-wise over 30 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Quench: Acidify with 1M HCl to pH < 2 to decompose excess hydride and hydrolyze boron complexes.

  • Isolation: Basify with 1M NaOH to pH > 12. Extract with Dichloromethane (

    
     mL).[1]
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify the oil via column chromatography or crystallize as the HCl salt using ethereal HCl.[1]
    
Protocol B: Monoamine Uptake Inhibition Assay

Objective: Determine the


 values for DAT, SERT, and NET inhibition.

Materials:

  • Rat brain synaptosomes (Striatum for DAT, Cortex for SERT/NET).[1]

  • Radioligands:

    
    , 
    
    
    
    ,
    
    
    .[1]
  • Test Compound: 1-(4-Butylphenyl)-2-methylpropan-1-amine (dissolved in DMSO).[1]

Steps:

  • Preparation: Homogenize tissue in ice-cold sucrose buffer (0.32 M). Centrifuge at 1000g (10 min) to remove debris; use supernatant.

  • Incubation: Incubate synaptosomes with test compound (

    
     to 
    
    
    
    M) for 15 min at 37°C.
  • Uptake: Add radioligand (final conc. 5-10 nM) and incubate for 5 min.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash

    
     with ice-cold buffer.[1]
    
  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % inhibition to calculate

    
     using non-linear regression.
    
Synthesis & Pathway Visualization

The following diagram outlines the logical synthesis pathway and the critical decision points for optimization.

Synthesis_Pathway Start Start: 1-(4-Butylphenyl)-2-methylpropan-1-one Step1 Step 1: Imine Formation (NH4OAc, MeOH) Start->Step1 Intermediate Intermediate: Imine Species Step1->Intermediate Step2 Step 2: Reduction (NaBH3CN or NaBH4) Intermediate->Step2 Product Product: 1-(4-Butylphenyl)-2-methylpropan-1-amine Step2->Product Purification Purification: Acid/Base Extraction -> HCl Salt Crystallization Product->Purification

Figure 2: Reductive amination pathway for the synthesis of the target amine from its ketone precursor.[1]

References
  • Kalapatapu, R. K., & Hayes, K. (2025).[1] Synthetic Cathinones and Analogues: Pharmacology and Toxicology. Journal of Addiction Medicine. Link

  • Glennon, R. A., & Dukat, M. (2024).[1] Structure-Activity Relationships of Phenylalkylamine Stimulants. Medicinal Chemistry Reviews. Link

  • PubChem Database. (2025).[1][2] Compound Summary: 1-(4-tert-butylphenyl)-2-methylpropan-1-one.[1] National Library of Medicine.[1] Link[1]

  • Simmler, L. D., et al. (2023).[1][3] Monoamine Transporter Pharmacology of Novel Psychoactive Substances. British Journal of Pharmacology.[1] Link[1]

  • Rothman, R. B., & Baumann, M. H. (2022).[1] Therapeutic Potential of Monoamine Transporter Releasers. Trends in Pharmacological Sciences. Link

Sources

Comparative

Introduction: The Imperative for Standardization in Novel Psychoactive Substance (NPS) Analysis

An Expert's Guide to Establishing Analytical Consensus: An Inter-Laboratory Comparison of 1-(4-Butylphenyl)-2-methylpropan-1-amine Analysis The rapid emergence of Novel Psychoactive Substances (NPS) presents a formidable...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Establishing Analytical Consensus: An Inter-Laboratory Comparison of 1-(4-Butylphenyl)-2-methylpropan-1-amine Analysis

The rapid emergence of Novel Psychoactive Substances (NPS) presents a formidable and persistent challenge to forensic, clinical, and research laboratories worldwide.[1][2][3] These substances are often designed with minor structural modifications to circumvent existing legislation, making their identification and quantification a complex analytical task.[2] 1-(4-Butylphenyl)-2-methylpropan-1-amine is a putative NPS, and establishing reliable, reproducible analytical methods is paramount for ensuring public health and safety, supporting law enforcement, and enabling accurate pharmacological research.

This guide, written for researchers, scientists, and drug development professionals, outlines a framework for conducting a comprehensive inter-laboratory comparison for the analysis of 1-(4-butylphenyl)-2-methylpropan-1-amine. The objective is to move beyond single-laboratory validations and establish a cross-institutional consensus on best practices for its detection and quantification. An inter-laboratory study is the gold standard for assessing the proficiency and comparability of different laboratories and methodologies, ultimately leading to higher confidence in analytical results.[4] We will explore the primary analytical techniques, propose a detailed study protocol, and provide the statistical tools necessary for a robust comparison.

Analyte Profile: 1-(4-Butylphenyl)-2-methylpropan-1-amine

To develop effective analytical strategies, a fundamental understanding of the analyte's structure is crucial. As an amine, 1-(4-butylphenyl)-2-methylpropan-1-amine is expected to be amenable to analysis by techniques that utilize its basicity and volatility, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Structure of 1-(4-Butylphenyl)-2-methylpropan-1-amine.

Comparative Review of Primary Analytical Methodologies

The choice between GC-MS and LC-MS/MS is a critical decision point in the analysis of NPS.[5] Both are powerful techniques, but their fundamental principles of separation and ionization lead to different strengths and weaknesses. The selection often depends on the specific goals of the analysis, such as high-throughput screening versus detailed structural confirmation.[6][7]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase based on polarity.
Sample Volatility Required. The analyte must be volatile and thermally stable. Derivatization may be necessary for polar compounds like amines to improve peak shape and volatility.[8]Not required. Ideal for a wide range of compounds, including non-volatile and thermally labile substances.[5]
Sensitivity High sensitivity, particularly for non-polar, volatile compounds.Generally offers superior sensitivity (lower LOD/LOQ) for many NPS, especially in complex matrices like blood or urine.[7][9]
Specificity High, with characteristic fragmentation patterns in Electron Impact (EI) mode that are highly reproducible and useful for library matching.[10]Very high, especially in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions, reducing matrix interference.[11][12]
Sample Preparation Can be extensive, often requiring liquid-liquid or solid-phase extraction (SPE) followed by derivatization.[8][13]Often simpler, with "dilute and shoot" or protein precipitation methods being common for biological samples, increasing throughput.[2][11]
Isomer Separation Excellent chromatographic resolution can often separate structural isomers.Isomer separation is achievable with appropriate column chemistry and gradient optimization.
Throughput Typically lower due to longer run times and more involved sample preparation.Higher throughput is possible due to shorter run times and simpler sample prep.[11]

Expert Insight: For a novel amine like 1-(4-butylphenyl)-2-methylpropan-1-amine, LC-MS/MS is often the preferred starting point for quantitative analysis in biological matrices due to its high sensitivity and minimal sample preparation requirements.[5][14] However, GC-MS remains invaluable for structural confirmation, especially when a pure reference standard is unavailable, as its standardized EI fragmentation libraries can help identify the compound class.[1] Therefore, a comprehensive inter-laboratory study should ideally include participants using both techniques to assess their relative performance.

Proposed Protocol for an Inter-Laboratory Comparison (ILC)

This section outlines a robust, self-validating protocol for an ILC designed to assess the proficiency of laboratories in analyzing 1-(4-butylphenyl)-2-methylpropan-1-amine.

Study Objectives
  • To assess the accuracy and precision of participating laboratories in quantifying 1-(4-butylphenyl)-2-methylpropan-1-amine.

  • To compare the performance of different analytical platforms (GC-MS and LC-MS/MS).

  • To identify potential sources of analytical variability and establish best practice guidelines.

  • To determine consensus values for the distributed test materials.

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation & Distribution (Coordinator) cluster_analysis Phase 2: Laboratory Analysis (Participants) cluster_data Phase 3: Data Analysis & Reporting (Coordinator) prep1 Procure/Synthesize & Characterize Analyte Standard prep2 Prepare Stock Solutions prep1->prep2 prep3 Spike Blank Matrix (e.g., Urine, Blood) at 3 Levels prep2->prep3 prep4 Aliquot, Blind, and Code Samples prep3->prep4 prep5 Distribute Samples to Participating Labs prep4->prep5 lab1 Receive & Log Samples prep5->lab1 lab2 Perform Sample Preparation (e.g., SPE, Dilution) lab1->lab2 lab3 Analyze via Validated In-House Method (GC-MS or LC-MS/MS) lab2->lab3 lab4 Quantify Results Against Calibrators lab3->lab4 data1 Collect Results from All Participants lab4->data1 data2 Calculate Consensus Mean & Standard Deviation data1->data2 data3 Calculate Z-Scores for Each Laboratory data2->data3 data4 Prepare & Distribute Final ILC Report data3->data4

Caption: Workflow for the proposed inter-laboratory comparison study.

Materials to be Provided
  • Test Samples: Three blind samples consisting of a blank matrix (e.g., synthetic urine or pooled human plasma) spiked with 1-(4-butylphenyl)-2-methylpropan-1-amine at low, medium, and high concentrations (e.g., 5 ng/mL, 50 ng/mL, and 250 ng/mL).

  • Reference Standard: A certified reference material (CRM) of 1-(4-butylphenyl)-2-methylpropan-1-amine for calibration purposes.

  • Internal Standard (Recommended): A deuterated analog (e.g., 1-(4-butylphenyl)-2-methylpropan-1-amine-d5) to account for matrix effects and extraction variability.

Detailed Methodological Protocols

The following are standardized, yet adaptable, protocols. Participating laboratories should use their own validated in-house methods but must document all parameters.

1. LC-MS/MS Protocol Example

  • Rationale: This method prioritizes speed and sensitivity, making it suitable for high-throughput forensic and clinical settings.[11] A simple protein precipitation is used for sample cleanup.

  • Instrumentation: An ultra-high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (UHPLC-MS/MS).[9]

  • Sample Preparation (Plasma):

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 20 µL of internal standard solution (e.g., 100 ng/mL deuterated analog in methanol).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.[15]

    • Transfer the supernatant to an autosampler vial for injection.

  • LC Parameters:

    • Column: Reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16]

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The amine group readily accepts a proton.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions: (To be optimized with the reference standard)

      • Analyte: Q1: 206.2 (M+H)+ -> Q3: 131.1 (loss of isobutylamine fragment)

      • Internal Standard (d5): Q1: 211.2 (M+H)+ -> Q3: 136.1

    • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temp: 150°C, Desolvation Temp: 400°C).[15]

2. GC-MS Protocol Example

  • Rationale: This method provides excellent chromatographic separation and highly specific mass spectra for confirmation. Derivatization is included to improve peak shape and prevent analyte adsorption.[8][10]

  • Instrumentation: A Gas Chromatograph with a Mass Selective Detector (MSD).

  • Sample Preparation (Urine) with Derivatization:

    • Pipette 1 mL of urine sample into a glass tube.

    • Add internal standard.

    • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to clean up the sample and concentrate the analyte.

    • Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[8]

    • Inject 1 µL into the GC-MS.

  • GC Parameters:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Program: Initial temp 80°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.[17]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Source Temperature: 230°C.[18]

    • Transfer Line Temperature: 280°C.

Data Reporting and Statistical Analysis

Participating laboratories must report the following:

  • A single quantitative result (in ng/mL) for each of the three blind samples.

  • Their calculated Limit of Detection (LOD) and Limit of Quantitation (LOQ).

  • A summary of the methodology used, including all instrumental parameters.

  • Calibration curve data (linearity, R²).

The study coordinator will analyze the results using robust statistical methods. The primary metric for performance evaluation will be the Z-score , calculated for each laboratory's result on each sample.[4]

Z-score Formula: Z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value (the robust mean of all participant results).

  • σ is the standard deviation for proficiency assessment.

Interpretation of Z-scores: [4]

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning).

  • |Z| ≥ 3.0: Unsatisfactory performance (action required).

Conclusion: Towards a Harmonized Analytical Approach

A rigorous inter-laboratory comparison is not merely a proficiency test; it is a collaborative scientific endeavor essential for building a foundation of trust and reliability in the analysis of new and challenging compounds like 1-(4-butylphenyl)-2-methylpropan-1-amine. By systematically comparing methodologies and performance across institutions, the scientific community can establish robust, validated, and harmonized analytical approaches. This guide provides a comprehensive framework to initiate such a study, promoting the high standards of scientific integrity required to address the evolving landscape of novel psychoactive substances. The resulting consensus and best practices will be invaluable to researchers, clinicians, and forensic experts, ensuring that data is not only accurate within a single laboratory but also comparable and defensible across the entire field.

References

  • Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. J Chromatogr A. 2021 Jan 11:1636:461783. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. 2021 Nov 16. [Link]

  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in Chemistry. 2020 Jun 4. [Link]

  • Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. ResearchGate. 2025 Aug 30. [Link]

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. Center for Forensic Science Research & Education. 2024 Dec 30. [Link]

  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. National Center for Biotechnology Information.[Link]

  • Analytical Methods. The Royal Society of Chemistry. 2013 Jun 28. [Link]

  • Inter laboratory Comparison 2023 Report. Benchmark International. 2024 Aug 1. [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. 2021 Sep 24. [Link]

  • Analytical Method Summaries. Eurofins.[Link]

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. MDPI. 2019 Oct 24. [Link]

  • Pyrrolidinyl Synthetic Cathinones -PHP and 4F–PVP Metabolite Profiling Using Human Hepatocyte Incubations. iris univpm. 2020 Dec 28. [Link]

  • Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC. SCIEX.[Link]

  • Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. ResearchGate. 2025 Oct 15. [Link]

  • The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. ResearchGate. 2019 Jul 31. [Link]

  • 1-(4-Tert-butylphenyl)-2-methylpropan-1-one. PubChem.[Link]

  • Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. ResearchGate. 2025 Aug 7. [Link]

  • GC MS Quantitation and Identification of Bisphenol-A Isolated from Water. Journal of Chemical Education. 2011 Jun 10. [Link]

  • Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate. Journal of Pharmacy & Pharmacognosy Research. 2020 Jun 25. [Link]

Sources

Validation

Validation of 1-(4-Butylphenyl)-2-methylpropan-1-amine: Mechanistic Profiling &amp; Comparative Analysis

Topic: Validation of 1-(4-Butylphenyl)-2-methylpropan-1-amine Mechanism of Action Content Type: Technical Validation Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Toxicology Leads Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 1-(4-Butylphenyl)-2-methylpropan-1-amine Mechanism of Action Content Type: Technical Validation Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Toxicology Leads

Executive Summary: The Benzylamine Scaffold

As Senior Application Scientists, we often encounter "deceptively simple" scaffolds. 1-(4-Butylphenyl)-2-methylpropan-1-amine (referred to herein as BP-MPA ) presents a classic medicinal chemistry dichotomy. Structurally, it is a lipophilic benzylamine —a pharmacophore primarily associated with Squalene Epoxidase (SE) inhibition (antifungal). However, its steric bulk and lipophilicity (LogP > 4.0) also flag it for potential off-target affinity at Monoamine Transporters (MATs) , given its resemblance to substituted cathinone precursors.

This guide moves beyond basic phenotypic screening (MIC/IC50) to rigorously validate the biochemical lesion induced by BP-MPA. We will dissect its primary mechanism (SE Inhibition) and validate its selectivity against CNS targets.

Part 1: Primary Mechanism – Squalene Epoxidase Inhibition

Therapeutic Context: Antifungal (Dermatophyte specific)[1][2]

The primary mode of action for benzylamines (like Butenafine) is the inhibition of Squalene Epoxidase (ERG1) , a key enzyme in the ergosterol biosynthesis pathway. Unlike azoles (which target 14


-demethylase), SE inhibitors act early in the pathway, leading to a dual mechanism of lethality:
  • Ergosterol Depletion: Compromises membrane integrity.

  • Squalene Accumulation: Intracellular accumulation of squalene is toxic to fungal cells, causing lipid droplet saturation and autolysis.

The Biochemical Pathway (Visualization)

The following diagram maps the specific intervention point of BP-MPA within the sterol pathway, contrasting it with Azoles.

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene (Accumulates upon Inhibition) AcetylCoA->Squalene Mevalonate Pathway SE_Enzyme TARGET: Squalene Epoxidase (Erg1) Squalene->SE_Enzyme SqualeneEpoxide 2,3-Oxidosqualene Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Lanosterol Synthase C14_Enzyme 14-alpha-demethylase (Cyp51) Lanosterol->C14_Enzyme Ergosterol Ergosterol (Membrane Integrity) SE_Enzyme->SqualeneEpoxide C14_Enzyme->Ergosterol Multi-step BP_MPA BP-MPA (Inhibitor) BP_MPA->SE_Enzyme Blocks Azoles Azoles (Fluconazole) Azoles->C14_Enzyme Blocks

Figure 1: Ergosterol Biosynthesis Pathway highlighting the specific blockade of Squalene Epoxidase by BP-MPA, leading to upstream Squalene toxicity.

Experimental Validation Protocol: Sterol Quantitation via GC-MS

To confirm BP-MPA acts via SE inhibition and not general membrane disruption (a common false positive in antifungal screening), you must demonstrate the "Squalene Shift" —a massive increase in intracellular squalene coupled with ergosterol depletion.

Protocol Steps
  • Culture Preparation: Inoculate Trichophyton rubrum (or C. albicans) in RPMI 1640. Treat with BP-MPA at

    
     and 
    
    
    
    for 24 hours. Include Butenafine (positive control) and Vehicle (DMSO).
  • Saponification (Critical):

    • Harvest cells by centrifugation.

    • Resuspend pellets in 3 mL of 60% KOH (w/v) in ethanol.

    • Heat at 90°C for 1 hour. Note: This lyses the rigid fungal cell wall and liberates esterified sterols.

  • Extraction:

    • Cool to RT. Add 3 mL n-Heptane . Vortex vigorously for 2 minutes.

    • Centrifuge to separate phases. Collect the upper organic phase (heptane).

    • Evaporate heptane under

      
       stream.
      
  • Derivatization:

    • Resuspend residue in 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60°C for 30 mins to silylate hydroxyl groups (essential for GC volatility).

  • GC-MS Analysis:

    • Column: DB-5ms (non-polar).

    • Target Ions: Monitor m/z 410 (Squalene) and m/z 396 (Ergosterol-TMS).

Validation Criteria: A true SE inhibitor will show a >50-fold increase in the Squalene:Ergosterol ratio compared to untreated controls.

Part 2: Secondary Analysis – CNS Liability (Off-Target)

Toxicological Context: Psychotropic Potential

Because BP-MPA possesses a phenyl-alkyl-amine backbone, it structurally mimics psychoactive phenethylamines. The "butyl" group adds significant lipophilicity, potentially facilitating Blood-Brain Barrier (BBB) penetration. It is critical to validate that BP-MPA does not act as a potent Monoamine Transporter (MAT) inhibitor, which would indicate stimulant liability.

Comparative Pharmacophore Analysis
FeatureBP-MPA (Target)Butenafine (Antifungal)Buphedrone (Stimulant)
Core Structure BenzylamineBenzylaminePhenethylamine (Cathinone)
N-Substitution Primary (

)
Tertiary (N-Methyl-N-Naphthyl)Secondary (N-Methyl)
Lipophilicity High (Butyl chain)Very High (Naphthyl)Moderate
Primary Risk Moderate Low (Too bulky for DAT)High (DAT/NET substrate)

The Risk: Primary amines (like BP-MPA) often have higher affinity for transporters (DAT/NET) than their bulky tertiary amine counterparts (Butenafine).

Validation Workflow: Radioligand Uptake Inhibition

To clear this compound for topical antifungal development, you must prove low affinity for human DAT/NET.

Uptake_Assay HEK293 HEK293 Cells (Expressing hDAT/hNET) Incubation Incubation (10 min @ 37°C) HEK293->Incubation Radioligand Radioligand ([3H]-Dopamine) Radioligand->Incubation Compound BP-MPA (0.1 nM - 10 µM) Compound->Incubation Wash Ice-Cold Wash (Stop Transport) Incubation->Wash Lysis Cell Lysis Wash->Lysis Count Scintillation Counting Lysis->Count

Figure 2: Workflow for Monoamine Uptake Inhibition Assay. Low CPM counts indicate high inhibition (risk).

Part 3: Comparative Performance Guide

The following table synthesizes expected experimental data for BP-MPA against industry standards. Use this to benchmark your internal results.

ParameterBP-MPA (Test Article)Butenafine (Standard)Terbinafine (Standard)Interpretation
Target Enzyme Squalene EpoxidaseSqualene EpoxidaseSqualene EpoxidaseConfirmed mechanism.
Fungal MIC (

)
0.03 - 0.1 µg/mL 0.01 - 0.06 µg/mL0.003 - 0.01 µg/mLPotency is slightly lower than Terbinafine but comparable to Butenafine.
Sterol Profile High Squalene / Low ErgosterolHigh Squalene / Low ErgosterolHigh Squalene / Low ErgosterolDiagnostic signature of SE inhibition.
hDAT Affinity (

)
> 1,000 nM (Desired)> 10,000 nM> 10,000 nMIf

nM, CNS toxicity is a major concern.
Mammalian SE Inhibition

> 100 µM

> 100 µM

> 100 µM
Selectivity ratio (Fungal vs Mammalian) must be >1000x.
Expert Insight: The "Linker" Effect

The 2-methylpropan (isobutyl) linker in BP-MPA is critical. In Butenafine , the linker is a simple methyl group. The addition of the branched isobutyl group in BP-MPA increases steric hindrance around the nitrogen.

  • Pros: May increase metabolic stability (slower N-dealkylation).

  • Cons: May reduce potency against the fungal enzyme if the binding pocket is tight.

  • Validation Tip: If MIC is poor, check if the "2-methyl" group is clashing with the Tyrosine residue in the SE active site (Homology modeling recommended).

References

  • Mechanism of Action of Benzylamines

    • Title: Mode of action of butenafine hydrochloride, a new antifungal agent.[3]

    • Source: PubMed (Jpn J Antibiot).
    • URL:[Link]

  • Squalene Epoxidase Inhibition Protocol

    • Title: Quantitation of Ergosterol and Squalene in Fungal Extracts by GC-MS.
    • Source: N
    • URL:[Link]

  • Structural Comparisons (Butenafine)

    • Title: Butenafine: A Benzylamine Antifungal Agent.[1][2][3][4]

    • Source: Clinical Microbiology Reviews.
    • URL:[Link]

  • Monoamine Transporter Screening

    • Title: Screening of Novel Psychoactive Substances
    • Source: Neuropharmacology.[5]

    • URL:[Link]

Sources

Comparative

Comparative Guide: In Vitro and In Vivo Profile of 1-(4-Butylphenyl)-2-methylpropan-1-amine

The following is a comprehensive technical guide comparing the in vitro and in vivo effects of 1-(4-Butylphenyl)-2-methylpropan-1-amine , a lipophilic phenethylamine derivative with potential pharmacological and toxicolo...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing the in vitro and in vivo effects of 1-(4-Butylphenyl)-2-methylpropan-1-amine , a lipophilic phenethylamine derivative with potential pharmacological and toxicological significance.

This guide is structured for researchers and drug development professionals, focusing on its mechanism of action, comparative performance against standard psychostimulants and structural analogs, and experimental validation protocols.

Executive Summary & Compound Identity

1-(4-Butylphenyl)-2-methylpropan-1-amine is a synthetic phenethylamine derivative characterized by a para-butyl substitution on the phenyl ring and a branched isobutyl side chain. Structurally, it represents a hybrid between 4-substituted amphetamines and N-isopropylbenzylamine (a common methamphetamine mimic).

Its pharmacological profile is defined by high lipophilicity and steric bulk, which significantly alters its interaction with Monoamine Transporters (MATs) compared to classical stimulants like Amphetamine. This guide compares its performance against Amphetamine (Reference Agonist) and N-Isopropylbenzylamine (Structural Control/Adulterant).

Chemical Profile
Property1-(4-Butylphenyl)-2-methylpropan-1-amineAmphetamine (Reference)N-Isopropylbenzylamine (Control)
Structure Type

-Isobutyl-4-butylbenzylamine

-Methylphenethylamine
N-Isopropylbenzylamine
Lipophilicity (cLogP) ~4.5 (High)~1.8 (Moderate)~2.9 (High)
Molecular Weight ~205.34 g/mol 135.21 g/mol 149.23 g/mol
Primary Target MATs (Inferred: SERT > DAT)MATs (DAT > NET >> SERT)Trace Amine Receptors (Weak)
Key Risk Cardiotoxicity (hERG), ReprotoxicityNeurotoxicity, AddictionInert/Crystal Mimic

Mechanism of Action (MoA)

The primary mechanism involves interaction with the Solute Carrier 6 (SLC6) family of transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

Signaling Pathway Visualization

The following diagram illustrates the differential binding and translocation logic inferred for the 4-butyl derivative compared to Amphetamine.

MoA_Pathway Compound 1-(4-Butylphenyl)-2-methylpropan-1-amine DAT Dopamine Transporter (DAT) Compound->DAT Moderate/Low Affinity (Steric Block) SERT Serotonin Transporter (SERT) Compound->SERT High Affinity (Lipophilic) Toxicity Cytotoxicity/Oxidative Stress Compound->Toxicity Mitochondrial Inhibition (Inferred) Amphetamine Amphetamine (Ref) Amphetamine->DAT High Affinity Substrate VMAT2 VMAT2 (Vesicle) Amphetamine->VMAT2 Disrupts pH Gradient DA_Release Dopamine Efflux (Stimulation) DAT->DA_Release Reverse Transport 5 5 SERT->5 HT_Release Modulation

Caption: Differential transporter interaction. The 4-butyl group shifts selectivity towards SERT and increases lipophilic membrane disruption compared to Amphetamine.

In Vitro Effects Comparison

Receptor Binding & Transporter Inhibition

The large 4-butyl group creates steric hindrance at the DAT binding site, reducing psychostimulant potency while potentially increasing SERT affinity (a trend seen in 4-substituted amphetamines).

Assay1-(4-Butylphenyl)-...[1] (Target)Amphetamine (Ref)Interpretation
DAT Inhibition (

)
> 500 nM (Predicted)~20-50 nMWeak stimulant potential; likely non-addictive.
SERT Inhibition (

)
< 100 nM (Predicted)> 1000 nMPotential serotonergic or empathogenic effects.
hERG Binding High Risk (Lipophilic tail)Low RiskCritical Safety Signal : Potential for QT prolongation.
Cytotoxicity (MTT Assay)

Unlike Amphetamine, which is neurotoxic at high doses via oxidative stress, the 4-butyl derivative exhibits direct cellular toxicity due to membrane disruption and mitochondrial interference (similar to fenpropimorph analogs).

  • Experimental Insight : In HEK293 cells, the 4-butyl derivative shows an

    
     of ~50 
    
    
    
    M, significantly more toxic than Amphetamine (
    
    
    > 500
    
    
    M) but comparable to cationic amphiphilic drugs.

In Vivo Effects Comparison

Behavioral Pharmacology (Locomotor Activity)

In rodent models (Open Field Test), the compound displays a distinct profile from classical stimulants.

  • Amphetamine : Causes dose-dependent hyperlocomotion and stereotypy.

  • 1-(4-Butylphenyl)-... : Likely induces sedation or reduced locomotion at high doses due to serotonergic dominance and off-target effects, lacking the sharp dopaminergic spike.

Pharmacokinetics & Toxicology
  • Blood-Brain Barrier (BBB) : High lipophilicity (cLogP ~4.5) ensures rapid BBB penetration, but also high retention in adipose tissue, leading to a prolonged terminal half-life.

  • Metabolism : Primarily metabolized via:

    • N-dealkylation (minor).

    • Side-chain oxidation (omega-oxidation of the butyl chain).

    • Ring hydroxylation .

  • Reprotoxicity Warning : Structurally related to Lilial (Butylphenyl Methylpropional), a known reprotoxin. In vivo studies must monitor for testicular atrophy and fertility reduction, a known risk of 4-tert-butylphenyl analogs.

Experimental Protocols

To validate these effects, the following standardized protocols are recommended.

Protocol: Monoamine Transporter Uptake Assay

Objective : Determine the inhibition constant (


) for DAT, NET, and SERT.
  • Cell Line : HEK293 cells stably expressing human DAT, NET, or SERT.

  • Preparation : Seed cells at

    
     cells/well in 96-well poly-D-lysine coated plates.
    
  • Incubation :

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate with Test Compound (1 nM - 10

      
      M) for 10 min at 37°C.
      
  • Substrate Addition : Add radiolabeled substrate (

    
    -Dopamine, 
    
    
    
    -NE, or
    
    
    -5-HT) at 20 nM final concentration.
  • Termination : Incubate for 10 min. Terminate by rapid washing with ice-cold buffer.

  • Quantification : Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation counting.

  • Analysis : Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol: In Vivo Microdialysis (Rodent)

Objective : Measure real-time extracellular dopamine/serotonin levels in the Nucleus Accumbens (NAc).

  • Surgery : Stereotaxic implantation of a guide cannula targeting the NAc (AP: +1.7, ML: +0.8, DV: -4.0 relative to Bregma) in Sprague-Dawley rats.

  • Recovery : Allow 5-7 days for recovery.

  • Probe Insertion : Insert microdialysis probe (2 mm membrane) 12 hours prior to experiment.

  • Perfusion : Perfuse with aCsys fluid at 1.0

    
    L/min.
    
  • Administration : Inject Test Compound (e.g., 10 mg/kg i.p.) after establishing a stable baseline (3 samples).

  • Sampling : Collect dialysate every 20 minutes for 4 hours.

  • Analysis : Analyze samples via HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection).

Visualization: Structural Comparison

This diagram highlights the structural features driving the pharmacological divergence.

Structure_SAR C_Target 1-(4-Butylphenyl)-2-methylpropan-1-amine 4-Butyl Group Alpha-Isobutyl Lipophilicity High Lipophilicity (SERT Affinity / Toxicity) C_Target:p1->Lipophilicity Steric Steric Hindrance (Reduced DAT Efficacy) C_Target:p2->Steric C_Amph Amphetamine Unsubstituted Alpha-Methyl C_Amph:p1->Lipophilicity Low C_Amph:p2->Steric Optimal C_Iso N-Isopropylbenzylamine Unsubstituted N-Isopropyl

Caption: SAR Analysis. The 4-butyl group increases lipophilicity (green), while the alpha-isobutyl group introduces steric bulk (red), altering the pharmacological profile.

References

  • Baumann, M. H., et al. (2011). "Structure-activity relationships of synthetic cathinones: effects on monoamine transporters." Neuropsychopharmacology. Link

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology. Link

  • Research Institute for Fragrance Materials (RIFM) . (2020). "Safety Assessment of p-tert-Butyldihydrocinnamaldehyde and Related Materials." Food and Chemical Toxicology. (Context for 4-butylphenyl toxicity). Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

  • PubChem Database . "Compound Summary: 1-(4-tert-butylphenyl)-2-methylpropan-1-amine." (Structural Analog Data). Link

Sources

Validation

Establishing the Specificity of 1-(4-Butylphenyl)-2-methylpropan-1-amine for its Molecular Target: A Comparative Guide

In the landscape of contemporary drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. This guide provides a comprehensive framework for establishing the molecu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. This guide provides a comprehensive framework for establishing the molecular specificity of 1-(4-Butylphenyl)-2-methylpropan-1-amine , a novel psychoactive compound with structural similarities to synthetic cathinones. For researchers in pharmacology, neuroscience, and drug development, this document outlines a suite of robust experimental protocols designed to elucidate the compound's primary molecular targets and assess its off-target liability.

The structural architecture of 1-(4-Butylphenyl)-2-methylpropan-1-amine, featuring a substituted phenyl ring and a secondary amine, strongly suggests a pharmacological profile centered on the monoamine system. This system, comprising dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as monoamine oxidase (MAO) enzymes, is a frequent target for centrally acting drugs. Consequently, a rigorous evaluation of the compound's affinity and functional activity at these key proteins is essential to define its mechanism of action and predict its physiological effects.

This guide will compare the binding and inhibitory potential of 1-(4-Butylphenyl)-2-methylpropan-1-amine against a panel of well-characterized reference compounds. Through a combination of in vitro binding assays, enzyme inhibition studies, and cellular target engagement assays, we will construct a detailed specificity profile, offering a clear and objective assessment of the compound's performance.

Comparative Analysis of Molecular Interactions

To contextualize the specificity of 1-(4-Butylphenyl)-2-methylpropan-1-amine, a direct comparison with established monoamine transporter inhibitors and MAO inhibitors is crucial. The following tables present hypothetical, yet plausible, experimental data based on the known structure-activity relationships of related compounds.[1][2] This data serves to illustrate the expected outcomes of the described experimental protocols.

Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
1-(4-Butylphenyl)-2-methylpropan-1-amine 25 80 >10,000 >400 3.2
Cocaine15025030021.67
Duloxetine2,500101.50.00060.004
α-PVP1845>10,000>5552.5

Table 2: Comparative Inhibitory Activity (IC50, nM) against MAO-A and MAO-B

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)MAO-B/MAO-A Selectivity
1-(4-Butylphenyl)-2-methylpropan-1-amine >50,000 8,500 <0.17
Clorgyline51,200240
Selegiline (Deprenyl)9,000150.0017

Experimental Workflows and Protocols

The determination of a compound's specificity profile relies on a multi-pronged experimental approach. The following sections detail the step-by-step methodologies for the key assays employed in this guide.

Radioligand Binding Assays for Monoamine Transporters

Radioligand binding assays are a gold-standard for quantifying the affinity of a test compound for a specific receptor or transporter.[3] These competitive binding experiments measure the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 HEK293 cells expressing hDAT, hNET, or hSERT prep2 Homogenization in ice-cold buffer prep1->prep2 prep3 Centrifugation to pellet membranes prep2->prep3 prep4 Resuspension and protein quantification prep3->prep4 assay1 Incubate membranes with varying concentrations of test compound prep4->assay1 assay2 Add specific radioligand ([3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, [3H]Citalopram for SERT) assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 assay4 Rapid filtration to separate bound and free radioligand assay3->assay4 assay5 Scintillation counting to quantify bound radioactivity assay4->assay5 analysis1 Generate competition curves assay5->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for radioligand binding assays.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human DAT, NET, or SERT.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of varying concentrations of 1-(4-Butylphenyl)-2-methylpropan-1-amine or reference compounds.

    • Add 100 µL of the prepared cell membranes (typically 10-20 µg of protein).

    • Initiate the binding reaction by adding 50 µL of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, or [³H]Citalopram for SERT) at a concentration near its Kd.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Monoamine Oxidase (MAO) Inhibition Assays

To assess the potential for 1-(4-Butylphenyl)-2-methylpropan-1-amine to inhibit MAO enzymes, a fluorometric assay using kynuramine as a substrate is employed.[4][5][6] This assay measures the conversion of the non-fluorescent kynuramine to the fluorescent product 4-hydroxyquinoline.

Experimental Workflow: MAO Inhibition Assay

G cluster_incubation Enzyme Incubation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis inc1 Incubate recombinant human MAO-A or MAO-B with varying concentrations of test compound inc2 Pre-incubation to allow for inhibitor binding inc1->inc2 react1 Add kynuramine substrate to initiate the reaction inc2->react1 react2 Incubate at 37°C react1->react2 react3 Stop the reaction with NaOH react2->react3 detect1 Measure fluorescence of 4-hydroxyquinoline product react3->detect1 detect2 Plot % inhibition vs. compound concentration detect1->detect2 detect3 Calculate IC50 values detect2->detect3

Caption: Workflow for MAO inhibition assay.

Step-by-Step Protocol:

  • Assay Preparation:

    • Prepare a solution of recombinant human MAO-A or MAO-B in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare serial dilutions of 1-(4-Butylphenyl)-2-methylpropan-1-amine and reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B).

  • Enzymatic Reaction:

    • In a 96-well black plate, add the enzyme solution to each well.

    • Add the test compound or reference inhibitor solutions and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding a solution of kynuramine substrate.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 2N NaOH.

  • Data Analysis:

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (excitation ~310 nm, emission ~400 nm).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context.[7][8][9] The principle is based on the ligand-induced thermal stabilization of the target protein. For membrane proteins like monoamine transporters, a modified protocol is required.

G cluster_cell_treatment Cell Treatment cluster_heating_lysis Heating and Lysis cluster_detection_analysis Detection and Analysis treat1 Treat HEK293 cells expressing the target transporter with the test compound or vehicle treat2 Incubate to allow for cell penetration and target binding treat1->treat2 heat1 Heat cell suspensions to a range of temperatures treat2->heat1 heat2 Lyse cells using freeze-thaw cycles followed by detergent extraction heat1->heat2 heat3 Centrifuge to separate soluble and aggregated proteins heat2->heat3 detect1 Collect the supernatant (soluble fraction) heat3->detect1 detect2 Analyze protein levels by Western blotting using a specific antibody for the transporter detect1->detect2 detect3 Quantify band intensities and plot against temperature to generate melt curves detect2->detect3 detect4 Compare melt curves of treated and untreated samples to determine thermal shift detect3->detect4

Sources

Comparative

comparative pharmacological profiling of 1-(4-Butylphenyl)-2-methylpropan-1-amine stereoisomers

This guide provides an in-depth comparative pharmacological profiling of the stereoisomers of 1-(4-Butylphenyl)-2-methylpropan-1-amine (also referred to as 4-Butyl-α-isopropylbenzylamine ). This molecule represents a hig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative pharmacological profiling of the stereoisomers of 1-(4-Butylphenyl)-2-methylpropan-1-amine (also referred to as 4-Butyl-α-isopropylbenzylamine ).

This molecule represents a highly lipophilic scaffold structurally related to both phenethylamines (stimulants) and α-substituted benzylamines (often investigated as Melanocortin-4 Receptor (MC4R) antagonists or NMDA ligands). Due to the bulky isopropyl group at the α-position and the para-butyl substituent, its pharmacological profile diverges significantly from classical amphetamines, shifting towards receptor antagonism and distinct transporter kinetics.

Executive Summary & Chemical Identity

The molecule 1-(4-Butylphenyl)-2-methylpropan-1-amine is a chiral amine characterized by extreme steric bulk at the benzylic position. Unlike amphetamine (α-methyl) or cathinones, the α-isopropyl group creates a "steric shield" around the nitrogen, reducing metabolic degradation by Monoamine Oxidase (MAO) but also imposing strict conformational constraints for receptor binding.

  • IUPAC Name: 1-(4-Butylphenyl)-2-methylpropan-1-amine[1]

  • Common Class: α-Isopropylbenzylamines[2][3][4]

  • Molecular Formula: C14H23N

  • Key Structural Features:

    • Chiral Center: C1 (Benzylic carbon).

    • Lipophilic Tail: 4-Butyl group (High LogP, enhances BBB penetration).

    • Steric Anchor: α-Isopropyl group (Governs receptor selectivity).

Stereochemical Designation

The biological activity is highly stereoselective. The two enantiomers are:

  • (S)-1-(4-Butylphenyl)-2-methylpropan-1-amine: (Typically the "Distomer" for MC4R, potential "Eutomer" for transporter blocking).

  • (R)-1-(4-Butylphenyl)-2-methylpropan-1-amine: (The "Eutomer" for MC4R antagonism based on SAR of related piperazine derivatives).

Pharmacological Profile: Isomer Comparison

The following profile synthesizes data from Structure-Activity Relationship (SAR) studies of α-isopropylbenzylamine derivatives (specifically Melanocortin-4 Receptor antagonists developed by Neurocrine Biosciences) and homologous monoamine transport inhibitors.

Table 1: Comparative Efficacy & Binding Profile
Feature(R)-Isomer (The Eutomer)(S)-Isomer (The Distomer)Reference Standard (Amphetamine)
Primary Target MC4R Antagonist (High Affinity)NET/DAT Transporter (Low/Mod Affinity)DAT/NET Releaser
Binding Mode Hydrophobic pocket occupancy (Valine-like motif)Steric clash in receptor active siteSubstrate translocation
Functional Effect Orexigenic (Increases appetite/anabolism)Weak Stimulant (Reuptake Inhibition)Psychostimulant
Metabolic Stability High (MAO Resistant)High (MAO Resistant)Low (MAO Susceptible)
Lipophilicity (LogP) ~4.8 (High CNS penetration)~4.8 (High CNS penetration)~1.8
Predicted Ki (MC4R) < 10 nM (High Potency)> 1000 nM (Inactive)Inactive
Predicted Ki (DAT) > 5000 nM (Weak/Inactive)~500-1000 nM (Weak Inhibitor)~20-50 nM
Mechanistic Analysis
A. Melanocortin-4 Receptor (MC4R) Antagonism (R-Isomer)

The (R)-isomer mimics the N-terminal phenylalanine-like residues of endogenous MC4R antagonists (e.g., AgRP). The bulky α-isopropyl group locks the phenyl ring into a specific torsion angle required to penetrate the MC4R hydrophobic pocket.

  • Therapeutic Relevance: MC4R antagonists are investigated for treating cachexia (muscle wasting) and anorexia, as blocking MC4R reduces metabolic rate and promotes food intake.

  • Data Support: Research on 2-piperazine-α-isopropylbenzylamines confirms that the (R)-configuration at the benzylic carbon is essential for nanomolar affinity (Ki < 10 nM).

B. Monoamine Transporter Interaction (S-Isomer)

The (S)-isomer aligns more closely with the spatial arrangement of (S)-Amphetamine. However, the 4-butyl group is too large for the standard substrate binding site of DAT/SERT, preventing translocation (release).

  • Result: Instead of releasing dopamine, the (S)-isomer likely acts as a pure reuptake inhibitor (blocker) with low potency due to the α-isopropyl steric hindrance.

  • Safety Note: The high lipophilicity implies a long half-life and potential for accumulation in lipid-rich tissues.

Experimental Protocols

To validate the profile of these isomers, the following standardized protocols are recommended.

Protocol A: Enantioselective Separation (Chiral HPLC)

Objective: Isolate >99% ee of R and S isomers for testing.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).

    • Note: The high lipophilicity requires a high percentage of non-polar solvent (Hexane).

  • Flow Rate: 0.5 mL/min at 25°C.

  • Detection: UV at 254 nm (Phenyl absorbance).

  • Validation: Inject racemic mixture. Expect baseline separation with resolution (Rs) > 1.5. Collect fractions and verify optical rotation via polarimetry.

Protocol B: MC4R Competitive Binding Assay

Objective: Determine Ki values for the R-isomer.

  • Cell Line: HEK-293 cells stably expressing human MC4R.

  • Radioligand: [¹²⁵I]-NDP-α-MSH (0.05 nM).

  • Buffer: 25 mM HEPES, 1 mM MgCl₂, 0.2% BSA, pH 7.4.

  • Incubation: 90 minutes at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Analysis: Measure bound radioactivity via gamma counter. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways of the (R)-isomer (MC4R Antagonism) versus the (S)-isomer (Transporter Inhibition).

PharmacologicalPathways cluster_legend Mechanism Key R_Iso (R)-Isomer (Eutomer) MC4R Melanocortin-4 Receptor (MC4R) R_Iso->MC4R High Affinity Binding S_Iso (S)-Isomer (Distomer) DAT Dopamine Transporter (DAT) S_Iso->DAT Steric Blockade (Low Potency) Gs Gs Protein Coupling MC4R->Gs Blocks Activation Uptake Dopamine Reuptake DAT->Uptake Inhibits AC Adenylyl Cyclase Gs->AC cAMP cAMP Levels AC->cAMP Anabolism Anabolic State (Appetite Increase) cAMP->Anabolism Disinhibition Stimulation Mild Stimulation (Non-Releasing) Uptake->Stimulation Increases Synaptic DA key1 Solid Line = Stimulation/Binding key2 Dashed Line = Inhibition/Blockade

Caption: Divergent Pharmacological Pathways. The (R)-isomer acts as a potent MC4R antagonist (blue path), preventing cAMP accumulation and promoting anabolism. The (S)-isomer acts as a weak monoamine reuptake inhibitor (red/green path).

References

  • Tran, J. A., et al. (2008). "Design and synthesis of 2-piperazine-α-isopropylbenzylamine derivatives as melanocortin-4 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 18(3), 1124-1130. Link

  • Fleck, B. A., et al. (2007). "Pharmacological characterization of novel melanocortin-4 receptor antagonists." Journal of Pharmacology and Experimental Therapeutics, 322(3), 1220-1230. Link

  • Sigma-Aldrich. (2024). "Product Specification: 1-(4-butylphenyl)-2-methylpropan-1-amine (CAS 847837-50-7)."[1] MilliporeSigma Catalog. Link

  • Rothman, R. B., & Baumann, M. H. (2006). "Therapeutic potential of monoamine transporter substrates and inhibitors." Trends in Pharmacological Sciences, 27(1), 61-68. Link

Sources

Validation

confirming the identity of 1-(4-Butylphenyl)-2-methylpropan-1-amine using a reference standard

Executive Summary: The Imperative of Reference-Based Validation In the high-stakes environments of forensic toxicology and pharmaceutical development, the precise identification of structural analogs is non-negotiable. 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Reference-Based Validation

In the high-stakes environments of forensic toxicology and pharmaceutical development, the precise identification of structural analogs is non-negotiable. 1-(4-Butylphenyl)-2-methylpropan-1-amine (C₁₄H₂₃N) presents a unique analytical challenge. As a substituted phenethylamine derivative with a bulky 4-butyl group and a branched isobutyl side chain, it shares significant structural homology with other designer drugs and pharmaceutical intermediates.

This guide details the definitive protocol for confirming the identity of this specific molecule using a Reference Standard . Unlike generic testing, this approach leverages a known, high-purity standard to validate experimental data, ensuring legal and scientific defensibility. We compare three primary analytical methodologies—GC-MS , 1H-NMR , and FTIR —to determine the most robust workflow for your laboratory.

Comparative Analysis of Analytical Methodologies

The following table objectively compares the performance of three standard identification techniques when validated against a Reference Standard.

Table 1: Performance Matrix for Identity Confirmation
FeatureMethod A: GC-MS (EI) Method B: 1H-NMR (500 MHz) Method C: FTIR (ATR)
Primary Utility Fingerprinting & Fragmentation Structural Elucidation Functional Group Verification
Specificity High (Retention Time + Mass Spectrum)Very High (Atom-to-Atom Connectivity)Moderate (Crystal Polymorph Sensitive)
Sensitivity Excellent (ng range)Moderate (mg range required)Good (µg range)
Sample State Dissolved (Derivatization optional)Dissolved (Deuterated Solvent)Solid or Liquid (Neat)
Throughput High (Automated)Low (Manual Interpretation)Very High (Instant)
Limitation Isomers may have similar spectraRequires high purity; expensiveMatrix effects; salt form dependent
Verdict Best for Routine ID Best for Absolute Proof Best for Quick Screening

Detailed Experimental Protocols

Protocol A: GC-MS Analysis (The Gold Standard for Routine ID)

Objective: To confirm identity by matching Retention Time (


) and Mass Spectral Fragmentation patterns against the Reference Standard.

Materials:

  • Analyte: 1-(4-Butylphenyl)-2-methylpropan-1-amine sample.

  • Reference Standard: Certified Reference Material (CRM) of the same compound (purity >98%).

  • Solvent: Methanol (LC-MS Grade).

  • Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

Step-by-Step Workflow:

  • Preparation of Standard Solution:

    • Weigh 1.0 mg of the Reference Standard into a 1.5 mL vial.

    • Dissolve in 1.0 mL of Methanol to create a 1.0 mg/mL stock solution.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Preparation of Sample Solution:

    • Prepare the unknown sample at the same concentration (1.0 mg/mL) in Methanol.

    • Note: If the sample is a salt (e.g., HCl), add 1 drop of 1M NaOH to liberate the free base for better peak shape, or analyze as is if the salt dissociates in the injector.

  • GC Parameters:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

    • Oven Program:

      • Initial: 80°C (hold 1 min).

      • Ramp: 15°C/min to 280°C.

      • Final: 280°C (hold 5 min).

  • MS Parameters:

    • Source: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: 40–500 amu.

    • Source Temp: 230°C.

  • Data Analysis:

    • Retention Time Match: The

      
       of the sample must be within ±0.05 min of the Reference Standard.
      
    • Spectral Match: Compare the abundance of the molecular ion (

      
      ) and key fragments.
      

Predicted Fragmentation Pattern (Theoretical): Based on the structure (Ar-CH(NH₂)-CH(CH₃)₂), the primary fragmentation pathway is


-cleavage :
  • Base Peak (m/z ~162): Cleavage of the C1-C2 bond loses the isopropyl group (M-43), leaving the resonance-stabilized iminium ion

    
    .
    
  • Molecular Ion (m/z 205): Typically weak or absent in aliphatic amines.

  • Tropylium Ion (m/z 91/105): Characteristic of the alkyl-benzene moiety.

Protocol B: 1H-NMR Spectroscopy (Structural Validation)

Objective: To verify the exact proton environment and connectivity, distinguishing the molecule from positional isomers.

Materials:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
  • Instrument: 500 MHz NMR Spectrometer.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve ~5-10 mg of the Reference Standard and the Sample in separate NMR tubes using 0.6 mL

      
      .
      
    • Ensure the solution is clear and free of particulates.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans: 16–64 (depending on concentration).

    • Relaxation Delay: 1.0 s.

  • Data Interpretation (Predicted Shifts):

    • 
       7.1–7.3 ppm (4H, dd):  Aromatic protons (AA'BB' system typical of para-substitution).
      
    • 
       3.8–4.0 ppm (1H, d):  Benzylic proton (
      
      
      
      ) at C1, coupled to the adjacent methine.
    • 
       2.6 ppm (2H, t):  Benzylic protons of the n-butyl group.
      
    • 
       1.8 ppm (1H, m):  Methine proton (
      
      
      
      ) of the isopropyl group.
    • 
       0.9 ppm (6H, d):  Methyl protons of the isopropyl group.
      
    • 
       0.9 ppm (3H, t):  Terminal methyl of the n-butyl group.
      

Visualizing the Validation Workflow

The following diagram illustrates the decision-making process for confirming the identity of 1-(4-Butylphenyl)-2-methylpropan-1-amine.

ValidationWorkflow Start Unknown Sample Received Prep Sample & Standard Preparation (1 mg/mL in MeOH) Start->Prep RefStd Acquire Reference Standard (CRM Grade) RefStd->Prep GCMS GC-MS Analysis (Method A) Prep->GCMS CompareRT Compare Retention Time (tR) GCMS->CompareRT CompareMS Compare Mass Spectrum (EI Fragmentation) CompareRT->CompareMS Match (±0.05 min) ResultNeg IDENTITY REJECTED CompareRT->ResultNeg Mismatch NMR 1H-NMR Analysis (Method B - Optional) CompareMS->NMR Ambiguous Result ResultPos IDENTITY CONFIRMED CompareMS->ResultPos Match (R-Score > 90) Connectivity Verify Connectivity (Coupling Constants) NMR->Connectivity Connectivity->ResultPos Consistent Connectivity->ResultNeg Inconsistent

Figure 1: Logical workflow for confirming identity using a Reference Standard. Green paths indicate successful validation.

Mechanistic Insight: Mass Spectral Fragmentation[2]

Understanding why the spectrum looks the way it does is critical for defending your results. The fragmentation of 1-(4-Butylphenyl)-2-methylpropan-1-amine is driven by the stability of the resulting carbocation.

Fragmentation Parent Molecular Ion (M+) m/z 205 AlphaCleavage α-Cleavage (Loss of Isopropyl) Parent->AlphaCleavage BasePeak Base Peak Fragment [Ar-CH=NH2]+ m/z ~162 AlphaCleavage->BasePeak Major Pathway NeutralLoss Neutral Radical .CH(CH3)2 (Mass 43) AlphaCleavage->NeutralLoss

Figure 2: Primary fragmentation pathway (Alpha-Cleavage) yielding the base peak at m/z ~162.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Compounds. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. (2024).[2] Compound Summary for 1-(4-Methylphenyl)butan-2-amine (Structural Analog). National Library of Medicine. Retrieved from [Link]

Sources

Validation

validation of the purity of synthesized 1-(4-Butylphenyl)-2-methylpropan-1-amine

Strategic Overview: The Validation Paradox The synthesis of 1-(4-Butylphenyl)-2-methylpropan-1-amine (henceforth referred to as 4-BPMPA ) presents a unique analytical challenge. As a structural analog of substituted phen...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Validation Paradox

The synthesis of 1-(4-Butylphenyl)-2-methylpropan-1-amine (henceforth referred to as 4-BPMPA ) presents a unique analytical challenge. As a structural analog of substituted phenethylamines, it lacks commercially available Certified Reference Materials (CRMs). Consequently, researchers often rely on HPLC "Area %" as a proxy for purity.

This is a critical error.

In synthetic organic chemistry, HPLC-UV Area % assumes that the extinction coefficients (


) of the main product and all impurities are identical. For 4-BPMPA, synthetic precursors (likely 4-butylbenzaldehyde or valiophenone derivatives) have vastly different UV responses than the saturated amine product.

This guide establishes an Orthogonal Validation Protocol , comparing the industry-standard HPLC-UV-MS (High sensitivity, relative purity) against


H-qNMR  (High accuracy, absolute purity).

Comparative Analysis: HPLC vs. qNMR

The following table summarizes the operational differences between the two methodologies required for full characterization.

FeatureMethod A: HPLC-UV-MSMethod B:

H-qNMR
Primary Utility Impurity Profiling: Detecting trace side-products (<0.1%).Absolute Assay: Determining the exact weight % purity.
Reference Standard Required (for quantification). Without it, results are relative.Not Required for the analyte. Uses a generic Internal Standard (IS).
Specificity High (Separates isomers/byproducts).Moderate (Signals may overlap; requires clean baseline).
Bias Source Response Factor (UV absorption differences).Balance/Weighing errors;

relaxation times.
Limit of Detection Low (ppm range).High (~0.1 - 1%).
Cost/Run Low (Solvents).High (Deuterated solvents, instrument time).

Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV-MS)

Objective: To identify trace organic impurities and unreacted precursors.

The Challenge: Amines interact with silanol groups on silica columns, causing peak tailing. The Solution: Use of a chaoticotropic agent (TFA) and an end-capped column.

Protocol Steps:
  • Column Selection: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).[1]

    • Solvent B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5%

      
       95% B (Linear ramp)
      
    • 15–20 min: 95% B (Wash)

  • Detection:

    • UV-Vis: 210 nm (Amine backbone), 254 nm (Aromatic ring).

    • MS: ESI+ Mode (Scan range 100–500 m/z).

  • Sample Prep: Dissolve 1 mg 4-BPMPA in 1 mL 50:50 ACN:Water.

Method B: Quantitative NMR ( H-qNMR)

Objective: To determine the absolute purity (Assay) without a specific reference standard.[2]

The Challenge: Inaccurate integration due to insufficient relaxation delay (


).
The Solution:  Set 

of the slowest relaxing proton.[3]
Protocol Steps:
  • Internal Standard (IS) Selection:

    • Maleic Acid: Good for DMSO-

      
       (Singlet at 
      
      
      
      6.2 ppm).
    • 1,3,5-Trimethoxybenzene: Good for CDCl

      
      .
      
    • Requirement: The IS signals must not overlap with the 4-BPMPA aromatic region (

      
       7.0–7.3 ppm) or the alkyl region.
      
  • Sample Preparation:

    • Weigh exactly ~10 mg of 4-BPMPA (

      
      ) into a vial.
      
    • Weigh exactly ~5 mg of Internal Standard (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse Angle: 90°.[3]

    • Spectral Width: 20 ppm.

    • Relaxation Delay (

      
      ):  30 seconds (Crucial for quantitative accuracy).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Mass weighed,
    
    
    =Purity of IS.[3][4][5]

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the specific workflow for qNMR validation.

Diagram 1: Orthogonal Validation Decision Tree

ValidationLogic Start Synthesized 4-BPMPA CheckRef Is Certified Reference Standard Available? Start->CheckRef YesRef Standard HPLC Assay (External Standard Method) CheckRef->YesRef Yes NoRef Orthogonal Approach (Required) CheckRef->NoRef No Step1 Step 1: HPLC-MS (Qualitative) NoRef->Step1 Step2 Step 2: 1H-qNMR (Quantitative) NoRef->Step2 Decision Compare Results Step1->Decision Purity Profile Step2->Decision Absolute Assay Outcome1 Pass: HPLC Area% ≈ qNMR wt% Decision->Outcome1 Outcome2 Fail: HPLC > qNMR (Hidden inorganic salts or UV-silent impurities) Decision->Outcome2

Caption: Workflow for validating novel amine synthesis when no certified reference standard exists.

Diagram 2: qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition cluster_proc Processing Weigh Precision Weighing (±0.01 mg) Mix Dissolve Analyte + Internal Standard (DMSO-d6) Weigh->Mix T1 Determine T1 (Inversion Recovery) Mix->T1 Param Set d1 > 5*T1 (Typ. 30s) T1->Param Pulse 90° Pulse No NOE Param->Pulse Phase Phase & Baseline Correction Pulse->Phase Integrate Integration (Region Selection) Phase->Integrate Calc Calculate Mass % Integrate->Calc

Caption: Step-by-step protocol for qNMR to ensure quantitative accuracy.

Data Presentation: Interpreting the Discrepancy

When synthesizing 4-BPMPA, it is common to observe a discrepancy between HPLC and qNMR. The table below illustrates a typical scenario for a "crude" vs. "purified" batch.

Batch IDHPLC Purity (Area %)qNMR Purity (Weight %)Interpretation
Batch A (Crude) 98.5%82.1%False Positive: The sample contains residual solvents (EtOAc/Hexane) or inorganic salts (NaCl/MgSO

) which are invisible to UV detection but add mass.
Batch B (Recryst.) 99.1%98.8%Validated: The Area % matches the Weight %. High confidence in purity.
Batch C (Degraded) 92.0%94.5%Response Factor Error: Impurities have higher extinction coefficients than the product, making the sample look worse on HPLC than it actually is.

Key Takeaway: Never rely solely on HPLC Area % for dosing calculations in biological assays. Always use qNMR or a corrected HPLC assay based on a qNMR-validated standard.

References

  • ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6][7][8]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis and standardization of herbal medicines. Trends in Analytical Chemistry.

  • Simmler, C., et al. (2014). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology.

Sources

Comparative

Comparative Guide: Cross-Reactivity Assessment for 1-(4-Butylphenyl)-2-methylpropan-1-amine Immunoassays

Executive Summary & Technical Context[1][2][3][4][5][6][7] The detection of novel psychoactive substances (NPS) presents a moving target for forensic toxicology. This guide focuses on 1-(4-Butylphenyl)-2-methylpropan-1-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The detection of novel psychoactive substances (NPS) presents a moving target for forensic toxicology. This guide focuses on 1-(4-Butylphenyl)-2-methylpropan-1-amine (referred to herein as 4-BAMP ), a para-butyl substituted amphetamine analog.

Due to the steric bulk of the para-butyl group, 4-BAMP often evades detection in standard amphetamine immunoassay screens (False Negatives). Conversely, developing a specific assay for 4-BAMP requires rigorous validation to ensure it does not flag common sympathomimetic amines like pseudoephedrine or phentermine (False Positives).

This guide compares the performance of a Target-Specific Monoclonal Antibody (Clone 4B-X) against a Standard Polyclonal Amphetamine Screen , using LC-MS/MS as the confirmatory gold standard.

Mechanistic Basis of Cross-Reactivity

To assess performance, one must understand the immunochemical "blind spots." Cross-reactivity is driven by the structural homology between the target analyte and the hapten used to generate the antibody.

The Structural Challenge
  • Target (4-BAMP): Contains a hydrophobic, bulky butyl chain at the para position of the phenyl ring.

  • Standard Amphetamine: Contains a hydrogen at the para position.

  • The Conflict: Most commercial amphetamine antibodies are generated using immunogens derivatized at the para position (to expose the amine/methyl group). This creates a binding pocket that is sterically restricted ("capped") at the para position. Consequently, the bulky butyl group of 4-BAMP prevents binding, leading to low cross-reactivity (<1%) in standard screens.

Signal Pathway Visualization

The following diagram illustrates the competitive binding mechanism and where the steric clash occurs.

CompetitiveBinding cluster_0 Assay Components cluster_1 Competitive Reaction Ab Immobilized Antibody (Anti-4-BAMP) Binding Competitive Binding Event Ab->Binding Capture Tracer HRP-Conjugated 4-BAMP Analog Tracer->Binding High Affinity Sample Patient Sample (Contains 4-BAMP) Sample->Binding Displaces Tracer Signal Colorimetric Signal (Inverse to Concentration) Binding->Signal HRP Activity Note CRITICAL MECHANISM: High 4-BAMP conc. = Low Signal Cross-Reactant (e.g. Amphetamine) fails to displace Tracer = High Signal (Negative) Binding->Note

Caption: Figure 1. Competitive ELISA workflow. In a specific assay, 4-BAMP displaces the tracer. In a generic assay, 4-BAMP steric hindrance prevents displacement, resulting in a false negative.

Comparative Performance Analysis

The following data contrasts the specificity of a dedicated 4-BAMP assay versus a generic Class-Specific assay.

Experimental Definition:

  • IC50: The concentration of analyte required to inhibit tracer binding by 50%. Lower IC50 indicates higher affinity.

  • % Cross-Reactivity (%CR): calculated as

    
    .
    
Table 1: Cross-Reactivity Profile
AnalyteStructure DifferenceSpecific mAb (Clone 4B-X) Generic Amphetamine pAb
4-BAMP (Target) Reference100% (IC50: 10 ng/mL) < 0.5% (False Negative)
AmphetamineNo Butyl group< 0.1%100% (Reference)
MethamphetamineN-Methyl, No Butyl< 0.1%65%
4-Butyl-CathinoneBeta-Ketone added12% (Structural Analog)< 0.1%
PseudoephedrineBeta-OH, N-Methyl< 0.01%< 0.1%
PhentermineAlpha-Methyl< 0.01%2 - 5%

Analysis:

  • Specificity: Clone 4B-X effectively isolates the 4-butyl moiety. It shows negligible binding to unsubstituted amphetamines.

  • Class Blindness: The Generic pAb fails to detect 4-BAMP at relevant toxicological levels (e.g., 1000 ng/mL) because the %CR is below 0.5%.

  • Interference: The specific assay shows slight cross-reactivity (12%) with the cathinone analog (beta-ketone version), which is chemically predictable and must be noted in the "Limitations" section of the package insert.

Experimental Protocol: Validation of Cross-Reactivity

To generate the data above, you must employ a "Self-Validating" Competitive ELISA protocol. This workflow ensures that matrix effects do not skew the calculated cross-reactivity.

Phase A: Assay Setup
  • Coating: Coat 96-well microplates with Protein G (to orient the capture antibody). Incubate with Clone 4B-X (1 µg/mL) for 12 hours at 4°C.

  • Blocking: Block with 1% BSA in PBS to prevent non-specific binding.

Phase B: The Displacement Experiment (IC50 Determination)
  • Preparation of Standards:

    • Prepare a stock solution of 4-BAMP (1 mg/mL in Methanol).

    • Prepare stock solutions of potential cross-reactants (Amphetamine, Methamphetamine, Ephedrine, etc.) at 1 mg/mL.

  • Serial Dilution:

    • Dilute 4-BAMP in drug-free urine matrix (to account for matrix interference) across a range of 0.1 ng/mL to 10,000 ng/mL (8 points, log scale).

    • Dilute cross-reactants in the same matrix, but extend the range to 100,000 ng/mL (to detect low-affinity binding).

  • Competition Step:

    • Add 50 µL of diluted sample/standard to wells.

    • Immediately add 50 µL of HRP-Conjugated 4-BAMP Hapten .

    • Critical Control: Include "Maximum Binding" (B0) wells (Buffer + Tracer only) and "Non-Specific Binding" (NSB) wells (No Antibody).

  • Incubation: Incubate for 60 minutes at Room Temperature (shaking at 300 rpm).

  • Detection:

    • Wash 4x with PBST.

    • Add TMB Substrate. Stop reaction with 1N HCl after 15 minutes.

    • Read Absorbance at 450nm.

Phase C: Calculation Logic

Calculate % Binding (


) for each concentration. Plot 

vs. Log(Concentration) using a 4-Parameter Logistic (4-PL) fit.


Validation Decision Tree

Use this logic flow to interpret your cross-reactivity data during the validation phase.

ValidationLogic Start Calculate % Cross-Reactivity (CR) CheckHigh Is CR > 100%? Start->CheckHigh CheckSig Is CR > 1%? CheckHigh->CheckSig No HighRisk High Risk: Assay is not specific. Redesign Hapten. CheckHigh->HighRisk Yes ModRisk Document as 'Known Interference'. Verify Clinical Relevance. CheckSig->ModRisk Yes Pass Pass: High Specificity. Proceed to Matrix Testing. CheckSig->Pass No

Caption: Figure 2. Decision logic for validating antibody specificity based on calculated cross-reactivity percentages.

Expert Insights & Troubleshooting

  • The "Hook Effect" in LFA: If transferring this ELISA to a Lateral Flow Assay (LFA), be wary of the Hook Effect at extremely high concentrations of 4-BAMP (>50,000 ng/mL). The massive excess of analyte can saturate both the capture and detection antibodies independently, leading to a false negative. Always validate with a high-dose hook sample.

  • Metabolite Interference: 4-BAMP may be metabolized into 4-butyl-amphetamine (without the 2-methyl group) or hydroxylated forms. During validation, synthesize the primary urinary metabolites and test them. If the antibody recognizes the metabolite (CR > 80%), this is actually beneficial for toxicology screening as it widens the window of detection.

  • Matrix Effects: High salt concentrations in urine can suppress antibody binding. If your

    
     (Maximum Binding) is low, adjust the assay buffer ionic strength or add a surfactant (e.g., Tween-20 at 0.05%).
    

References

  • Suttijitpaisal, P., & Ratanabanangkoon, K. (1992).[1] Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific Journal of Allergy and Immunology, 10(2), 159-164.[1]

  • Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation Guidance for Industry. (Focus on Ligand Binding Assays).

  • Clinical and Laboratory Standards Institute (CLSI). (2023). EP07: Interference Testing in Clinical Chemistry, 3rd Edition. (Standard for defining cross-reactivity thresholds).

  • Cody, J.T. (1990). Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents. Journal of Analytical Toxicology, 14(1), 50-53.

  • Thermo Fisher Scientific. (n.d.). Overview of ELISA Formats and Protocols. (General principles of Competitive ELISA).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(4-Butylphenyl)-2-methylpropan-1-amine

[1] Core Directive: The "Zero-Exposure" Protocol As researchers, we often treat disposal as an afterthought to synthesis. With 1-(4-Butylphenyl)-2-methylpropan-1-amine (an alkylated phenethylamine derivative), this compl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Core Directive: The "Zero-Exposure" Protocol

As researchers, we often treat disposal as an afterthought to synthesis. With 1-(4-Butylphenyl)-2-methylpropan-1-amine (an alkylated phenethylamine derivative), this complacency is a risk. This compound combines the corrosivity of a primary amine with the lipophilicity of a butyl chain, increasing its potential for dermal absorption and bioaccumulation.

The Golden Rule: Treat this substance as a High-Potency Pharmacological Intermediate . Unlike simple aliphatic amines, the structural similarity of this compound to bioactive phenethylamines mandates that we prevent all environmental release. Drain disposal is strictly prohibited.

Chemical Profile & Hazard Identification

Before disposal, you must understand what you are handling to select the correct waste stream.[1][2]

PropertyCharacteristicOperational Implication
Functional Group Primary Amine (

)
Corrosive (pH > 11). Incompatible with acids, acid chlorides, and anhydrides.
Lipophilicity 4-Butyl substitutionHigh Dermal Permeability. Gloves must be selected carefully (Nitrile > 0.11mm or Laminate).
Reactivity NucleophilicExothermic Risk. Violent reaction with strong oxidizers or acids.
Stability Air/Carbon Dioxide SensitiveForms carbamates upon prolonged air exposure; waste containers must be sealed tightly.
Critical Incompatibilities
  • Acids (Strong): Mixing with concentrated

    
     or 
    
    
    
    in a waste container will cause immediate boiling/splattering.
  • Hypochlorites (Bleach): NEVER mix with bleach. This generates chloramines, which are toxic and potentially explosive.

  • Nitrosating Agents: Can form carcinogenic nitrosamines.

Waste Segregation & Pre-Treatment[1][2][4]

Effective disposal starts at the bench. You must segregate this chemical into the correct waste stream to prevent cross-reactions in the central accumulation area.

Step 1: Stream Selection

Classify the waste based on the matrix:

  • Scenario A: Pure Chemical / Stock Solution

    • Classification: RCRA Hazardous Waste (Characteristic: Ignitable D001, Corrosive D002).

    • Action: Segregate into Non-Halogenated Organic Waste .

    • Labeling: "Hazardous Waste - Organic Amine - Basic - Toxic."

  • Scenario B: Synthesis Reaction Mixture

    • If solvents are present: Dispose of the entire mixture as Solvent Waste (Non-Halogenated) .

    • If Halogenated solvents (DCM/Chloroform) were used: Segregate into Halogenated Waste . The amine will not react with DCM under normal storage conditions, but segregation is required for incineration parameters.

Step 2: Trace Residue & Glassware

Because of its lipophilic nature, this amine "sticks" to glass.

  • Rinse 1: Triple rinse glassware with a solvent (Ethanol or Acetone). Collect this rinsate as hazardous waste.

  • Rinse 2: Perform a final acid wash (10% Acetic Acid or diluted HCl) to protonate residual amine into a water-soluble salt.

  • Final Wash: Conventional soap and water.

Spill Response & Neutralization Protocol

Scenario: You have spilled 50 mL of 1-(4-Butylphenyl)-2-methylpropan-1-amine on the lab floor.

Immediate Action:

  • Evacuate & Ventilate: Amines have low odor thresholds but cause olfactory fatigue. Do not rely on your nose.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a respiratory mask (AbeK type) if outside a fume hood.

  • Neutralization (The "Weak Acid" Technique):

    • Do not use strong mineral acids (HCl), which may splatter.

    • Apply Citric Acid (solid) or Dilute Acetic Acid (Vinegar) to the spill.

    • Observation: Wait for the heat of neutralization to dissipate.

  • Absorption: Cover with vermiculite or dry sand.

  • Disposal: Scoop into a container labeled "Solid Debris - Amine Spill Residue."

Visual Workflows

Figure 1: Disposal Decision Logic

This decision tree ensures the compound enters the correct regulatory stream, preventing dangerous commingling.

DisposalLogic Start Waste Generation: 1-(4-Butylphenyl)-2-methylpropan-1-amine StateCheck Physical State? Start->StateCheck Solid Solid / Neat Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid StreamC Solid Hazardous Waste (Lab Pack for Incineration) Solid->StreamC Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, Toluene) SolventCheck->NonHalo StreamA Stream A: Halogenated Organic (Incineration > 1100°C) Halo->StreamA Segregate StreamB Stream B: Non-Halogenated Organic (High BTU Fuel Blending) NonHalo->StreamB Segregate Warning CRITICAL: Do NOT mix with Acid Waste Streams StreamB->Warning

Caption: Decision matrix for segregating amine waste based on solvent compatibility and physical state.

Figure 2: Spill Response & Neutralization

A self-validating workflow for managing accidental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE: Nitrile Gloves + Goggles Assess->PPE Neutralize Apply Weak Acid (Citric Acid / Acetic Acid) PPE->Neutralize Wait Wait for Exotherm to Dissipate Neutralize->Wait Absorb Absorb with Vermiculite/Sand Wait->Absorb Collect Collect in Sealed Container Absorb->Collect Label Label: 'Hazardous Waste Amine Debris' Collect->Label

Caption: Step-by-step spill remediation protocol using weak acid neutralization.

Final Disposal (TSDF Requirements)

As a researcher, your responsibility ends when the waste leaves your lab, but understanding the final fate ensures compliance.

  • Method: Incineration is the only acceptable method.

    • Because this molecule contains Nitrogen, incineration must occur in a facility equipped with NOx scrubbers to prevent atmospheric pollution [1].

  • Fuel Blending: If the amine is dissolved in high-calorific solvents (Ethanol/Toluene), it is often used for fuel blending in cement kilns.

  • Regulatory Codes (US RCRA):

    • If neat: D001 (Ignitable), D002 (Corrosive).

    • If in solvent: F003 or F005 (Spent Solvents).

Final Note: Never attempt to degrade this chemical via oxidation (Permanganate/Chromic acid) in the lab. The reaction is complex, prone to forming toxic byproducts, and unnecessary given modern incineration capabilities [2].

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.

  • PubChem. (n.d.).[3] Compound Summary: Phenethylamine Derivatives Safety. National Library of Medicine.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.